Product packaging for Disialyllactose(Cat. No.:CAS No. 18409-15-9)

Disialyllactose

Cat. No.: B1599941
CAS No.: 18409-15-9
M. Wt: 924.8 g/mol
InChI Key: IESOVNOGVZBLMG-MTEFBGAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disialyllactose contains a GD3 motif and is often attached to a Cer aglycon.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H56N2O27 B1599941 Disialyllactose CAS No. 18409-15-9

Properties

CAS No.

18409-15-9

Molecular Formula

C34H56N2O27

Molecular Weight

924.8 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H56N2O27/c1-9(41)35-17-11(43)3-33(31(53)54,61-26(17)19(46)13(45)5-37)60-15(7-39)21(48)27-18(36-10(2)42)12(44)4-34(62-27,32(55)56)63-28-20(47)14(6-38)58-30(24(28)51)59-25-16(8-40)57-29(52)23(50)22(25)49/h11-30,37-40,43-52H,3-8H2,1-2H3,(H,35,41)(H,36,42)(H,53,54)(H,55,56)/t11-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27+,28-,29?,30-,33+,34-/m0/s1

InChI Key

IESOVNOGVZBLMG-MTEFBGAJSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)O

physical_description

Solid

Synonyms

alphaNeu5Ac(2,8)alphaNeu5Ac(2,3)betaDGal(1,4)DGlc
di-(N-acetylneuramin)lactose
disialyl lactose
disialyllactose

Origin of Product

United States

Foundational & Exploratory

The Biological Functions of Disialyllactose in Infants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllactose, a prominent member of the sialylated human milk oligosaccharides (HMOs), plays a multifaceted role in infant development. This technical guide provides an in-depth exploration of the biological functions of this compound, with a specific focus on its impact on gut health, immune system maturation, and neurological development in infants. We consolidate current scientific understanding, present quantitative data from key studies, detail relevant experimental methodologies, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pediatric nutrition.

Introduction

Human milk is a complex biological fluid that provides optimal nutrition for infants, containing a rich array of bioactive components beyond basic nutrients. Among these, human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids. Sialylated HMOs, including 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), are of particular interest due to their significant biological activities. This compound, which contains two sialic acid residues, is a key contributor to these effects. This guide elucidates the critical functions of this compound in shaping the infant's developing physiology.

Gut Health and Microbiota Modulation

This compound significantly influences the establishment and composition of the infant gut microbiota, contributing to a healthy intestinal environment.

Prebiotic Effect and Microbiota Composition

This compound acts as a prebiotic, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium and Bacteroides species.[1][2] In vitro fermentation studies using infant fecal microbiota have demonstrated that sialyllactoses are utilized by specific bacterial strains, including Bifidobacterium infantis, B. bifidum, and Bacteroides vulgatus.[3] This selective fermentation leads to a microbial community structure that is associated with improved gut health.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota results in the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[3][4] These metabolites play a crucial role in maintaining gut homeostasis. Butyrate, in particular, serves as a primary energy source for colonocytes, while all three major SCFAs contribute to a lower intestinal pH, which inhibits the growth of pathogens.[5]

Enhancement of Gut Barrier Function

This compound contributes to the integrity of the intestinal epithelial barrier. It can promote the growth and renewal of gut epithelial cells and has been shown to improve intestinal barrier function in in vitro models using Caco-2 cells.[6][7] This is partly mediated by the produced SCFAs, which can enhance the expression of tight junction proteins.

Table 1: Quantitative Data on the Impact of Sialyllactose on Gut Microbiota and Metabolites

ParameterFindingStudy Reference
Microbiota Composition Supplementation with 3'-SL and 6'-SL promoted the growth of Bifidobacterium longum, Bacteroides vulgatus, and Bacteroides thetaiotaomicron in vitro.[1]
In mice fed 3'-SL, the relative abundance of Bacteroidetes increased, while Firmicutes and Cyanobacteria decreased. Akkermansia was also significantly increased.[2]
SCFA Production In vitro fermentation of 3'-SL and 6'-SL with infant fecal microbiota led to the production of lactate and SCFAs.[3]
Fermentation of 6'-SL showed the greatest effect on propionate production, while 3'-SL most strongly increased acetate.[4]

Immune System Development and Modulation

This compound plays a vital role in the development and modulation of the infant's immune system, offering protection against pathogens and promoting immune tolerance.

Anti-Pathogenic Effects

Sialylated oligosaccharides, including this compound, can act as soluble decoy receptors, inhibiting the binding of pathogens to the intestinal epithelium. This has been demonstrated for various pathogens, thereby reducing the risk of infections.[8]

Immunomodulatory Signaling

This compound can directly interact with immune cells to modulate their function. 3'-Sialyllactose has been shown to interact with Toll-like receptor 4 (TLR4) on dendritic cells, influencing cytokine production and T-cell responses.[9] This interaction can lead to a dampening of inflammatory responses.

Protection Against Necrotizing Enterocolitis (NEC)

Preclinical studies in animal models have shown that sialylated HMOs, including this compound, can protect against necrotizing enterocolitis, a devastating inflammatory bowel disease in premature infants.[8] This protective effect is likely mediated through a combination of its prebiotic, anti-inflammatory, and barrier-enhancing properties.

Table 2: Quantitative Data on the Immunomodulatory Effects of Sialyllactose

ParameterFindingStudy Reference
Cytokine Production 3'-SL attenuated LPS-induced IL-6 and IL-1β mRNA expression in macrophage cell lines by ~90% and ~70%, respectively.[10]
Co-incubation of LPS-activated macrophages with 3'-SL significantly reduced the protein secretion of IL-1β, IL-6, IL-10, and TNF.[10]

Brain Development and Cognition

This compound serves as a source of sialic acid, a critical nutrient for brain development and cognitive function.

Sialic Acid and Ganglioside Synthesis

Sialic acid is an essential component of gangliosides and polysialic acid, which are highly concentrated in the brain and play crucial roles in neuritogenesis, synaptogenesis, and neurotransmission.[11] Dietary sialyllactose can contribute to the sialic acid pool available for the synthesis of these vital neural components.

Association with Cognitive Outcomes

Observational studies in human infants have linked the concentration of specific sialylated HMOs in breast milk to improved cognitive development. Higher levels of 3'-sialyllactose have been positively associated with receptive and expressive language scores in infants as measured by the Mullen Scales of Early Learning (MSEL).[12]

Table 3: Quantitative Data on the Association of 3'-Sialyllactose with Infant Cognitive Development

Cognitive Assessment ToolFindingStudy Reference
Mullen Scales of Early Learning (MSEL) A positive association was found between 3'-SL levels and the MSEL Early Learning Composite score (P = 0.002; effect size, 13.12; 95% CI, 5.36–20.80) in a specific subgroup of infants.[12]
This association was driven by the receptive (adjusted P = 0.015; effect size, 9.95; 95% CI, 3.91–15.99) and expressive (adjusted P = 0.048; effect size, 7.53; 95% CI, 2.51–13.79) language subdomain scores.[12]

Experimental Protocols

In Vitro Fermentation of this compound with Infant Fecal Microbiota

This protocol outlines a general procedure for assessing the prebiotic potential of this compound.

  • Fecal Sample Collection and Preparation: Collect fresh fecal samples from healthy, exclusively breastfed infants. Prepare a 10% (w/v) fecal slurry in an anaerobic buffer.

  • Basal Medium Preparation: Prepare a basal nutrient medium containing peptone water, yeast extract, and other essential nutrients for bacterial growth.

  • Fermentation Setup: In an anaerobic chamber, dispense the basal medium into fermentation vessels. Inoculate each vessel with the fecal slurry. Add the test substrate (this compound) at a defined concentration (e.g., 8 mg/mL).[13] Include a negative control without any added carbohydrate.

  • Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

  • Sample Analysis: At different time points, collect samples for analysis of:

    • Microbiota Composition: 16S rRNA gene sequencing to determine changes in bacterial populations.

    • SCFA and Lactate Concentrations: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify metabolites.

    • pH: Measure the pH of the fermentation medium.

Neonatal Piglet Model of Necrotizing Enterocolitis (NEC)

This protocol provides a framework for inducing NEC in neonatal piglets to study the protective effects of this compound.

  • Animal Model: Use premature piglets delivered via Caesarean section.

  • Dietary Intervention:

    • Control Group: Feed piglets a standard infant formula.

    • Treatment Group: Feed piglets the same infant formula supplemented with a defined concentration of this compound.

    • Colostrum-fed Group: A group fed bovine colostrum can serve as a positive control for gut health.[14]

  • NEC Induction: Formula feeding itself can induce intestinal injury in this model. Some protocols may include additional stressors like hypoxia.

  • Monitoring and Assessment: Monitor piglets for clinical signs of NEC (e.g., abdominal distension, lethargy).

  • Endpoint Analysis: At the end of the study period, euthanize the piglets and collect intestinal tissues for:

    • Histopathological Scoring: Assess the degree of intestinal injury.

    • Inflammatory Markers: Measure cytokine levels in tissue homogenates.

    • Microbiota Analysis: Analyze the intestinal microbiome composition.

In Vitro Gut Barrier Function Assay using Caco-2 Cells

This protocol describes the use of a Caco-2 cell monolayer to assess the impact of this compound on intestinal barrier integrity.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.

  • Treatment: Treat the apical side of the Caco-2 monolayer with this compound at various concentrations. Include a control group with no treatment.

  • Barrier Integrity Measurement:

    • Transepithelial Electrical Resistance (TEER): Measure TEER at regular intervals to assess the integrity of the tight junctions. An increase or maintenance of TEER indicates enhanced barrier function.

    • Paracellular Permeability: Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical side and measure its flux to the basolateral side over time. A decrease in flux indicates improved barrier function.[7]

  • Molecular Analysis: Lyse the cells to analyze the expression of tight junction proteins (e.g., occludin, claudin-1, ZO-1) by Western blotting or qPCR.

Signaling Pathways

Ganglioside Biosynthesis Pathway

This compound provides sialic acid, a crucial building block for the synthesis of gangliosides in the brain. The pathway involves the sequential addition of monosaccharides to a ceramide backbone.

Ganglioside_Biosynthesis Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GlcT Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide GalT-I GM3 GM3 Lactosylceramide->GM3 SAT-I (GM3 Synthase) + Sialic Acid GD3 GD3 GM3->GD3 SAT-II (GD3 Synthase) + Sialic Acid GM2 GM2 GM3->GM2 GalNAcT GT3 GT3 GD3->GT3 SAT-III (GT3 Synthase) + Sialic Acid GD2 GD2 GD3->GD2 GalNAcT GT2 GT2 GT3->GT2 GalNAcT GM1a GM1a GM2->GM1a GalT-II GD1b GD1b GD2->GD1b GalT-II GT1c GT1c GT2->GT1c GalT-II GD1a GD1a GM1a->GD1a SAT-IV + Sialic Acid GT1b GT1b GD1b->GT1b SAT-V + Sialic Acid GQ1c GQ1c GT1c->GQ1c SAT-V + Sialic Acid

Caption: Ganglioside biosynthesis pathway in the brain.

3'-Sialyllactose and TLR4 Signaling

3'-Sialyllactose can modulate the immune response by interacting with Toll-like receptor 4 (TLR4) on immune cells.

TLR4_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm 3SL 3'-Sialyllactose TLR4 TLR4 3SL->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces transcription of

Caption: Simplified TLR4 signaling pathway modulated by 3'-Sialyllactose.

SCFA-Mediated GPR41/GPR43 Signaling

Short-chain fatty acids produced from this compound fermentation can activate G protein-coupled receptors GPR41 and GPR43 in the gut.

GPR41_GPR43_Signaling cluster_0 Intestinal Lumen cluster_1 Epithelial Cell This compound This compound Microbiota Gut Microbiota This compound->Microbiota Fermented by SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Produces GPR41 GPR41 SCFAs->GPR41 GPR43 GPR43 SCFAs->GPR43 Gi Gi GPR41->Gi Activates GPR43->Gi Activates Gq Gq GPR43->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Hormone release, Immune modulation) IP3_DAG->Cellular_Response cAMP->Cellular_Response

Caption: SCFA signaling through GPR41 and GPR43 in intestinal epithelial cells.

Conclusion

This compound is a key bioactive component of human milk with profound effects on infant health. Its roles in shaping a healthy gut microbiome, modulating the immune system, and supporting brain development underscore its importance in early-life nutrition. Further research into the specific mechanisms of action of this compound and its isomers will continue to inform the development of infant formulas and nutritional interventions aimed at optimizing infant health and development. This guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.

References

An In-Depth Technical Guide to Disialyllactose: From Discovery to Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllactose (DSL) is a sialylated oligosaccharide of significant interest in the fields of glycobiology, nutrition, and pharmaceutical sciences. Composed of a lactose core elongated by two sialic acid residues, this complex carbohydrate plays crucial roles in various biological processes. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important bioactive molecule.

Discovery of this compound: A Historical Perspective

The journey to understanding this compound is deeply rooted in the broader exploration of sialylated oligosaccharides in milk. The initial discovery of sialic acids by Gunnar Blix in 1936 from bovine submaxillary mucin laid the foundation for identifying sialylated carbohydrates.[1] Research into human milk oligosaccharides (HMOs) gained momentum in the mid-20th century, with pioneers like Richard Kuhn and his colleagues making significant strides. While the exact first isolation and characterization of this compound is not definitively pinpointed in a single seminal publication, the work of Kuhn's group in the 1950s on "lactaminyl lactose" (an early term for sialyllactose) from bovine colostrum was instrumental.[2] Their investigations into the structure and function of these acidic oligosaccharides were crucial in paving the way for the identification of more complex structures like this compound.

The timeline below highlights key milestones in the broader context of sialylated oligosaccharide research that led to our current understanding of this compound.

Discovery_Timeline 1936 Discovery of Sialic Acid (Gunnar Blix) 1950s Isolation and Characterization of Sialylated Lactose (Lactaminyl Lactose) (Richard Kuhn's Group) 1936->1950s Foundation for Sialylated Glycan Research 1960s-1980s Identification of a Diverse Range of Human Milk Oligosaccharides (HMOs), including acidic (sialylated) structures 1950s->1960s-1980s Pioneering Work on Milk Oligosaccharides 1990s-Present Advanced Analytical Techniques (MS, NMR) enable detailed structural elucidation and quantification of specific sialylated oligosaccharides like this compound 1960s-1980s->1990s-Present Technological Advancements

Figure 1: A timeline of key discoveries in sialylated milk oligosaccharide research.

Natural Sources of this compound

This compound is predominantly found in the milk of various mammals, with its concentration varying significantly across species, breeds, and lactation stages.

Human Milk

Human milk, particularly colostrum, is a rich source of a diverse array of oligosaccharides, including this compound. Sialylated HMOs, such as 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), constitute a significant portion of the total HMO content, with this compound being one of the more complex acidic structures. The concentration of these oligosaccharides is highest in colostrum and gradually decreases as lactation progresses.

Bovine Milk

Bovine milk and colostrum are also significant natural sources of this compound. While the overall concentration of oligosaccharides in bovine milk is lower than in human milk, sialylated structures are the predominant type. Research has shown that the concentration of this compound in bovine milk can be influenced by factors such as the breed of the cow and the stage of lactation.

Goat Milk

Goat milk is recognized for having a higher concentration and diversity of oligosaccharides compared to bovine milk.[3] Several studies have quantified the this compound content in the milk of different goat breeds, revealing variations based on genetics and lactation period.[1][4]

Other Mammalian Milk

This compound has also been identified in the milk of other mammals, such as sheep. However, the concentrations are generally lower compared to human and goat milk.

Quantitative Data on this compound Concentration

The concentration of this compound in various natural sources is summarized in the table below. This data is compiled from multiple studies and is presented to facilitate comparison. It is important to note that values can vary depending on the analytical methods used, the specific breed, and the individual animal.

Natural SourceStage of LactationThis compound Concentration (mg/L)Reference(s)
Goat Milk
GarganicaColostrum (Day 1)137.9[1]
GarganicaColostrum (Day 2)126.4[1]
SaanenColostrum (Day 1)150.0[1]
SaanenColostrum (Day 2)113.9[1]
MalteseColostrum (Day 1)104.0[1]
MalteseColostrum (Day 2)228.0[1]
GuanzhongMature Milk (40-50 days)1.16[1]
SaanenMature Milk (40-50 days)0.39[1]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from complex biological matrices like milk requires robust and sensitive analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are the most commonly employed methods.

General Workflow for Sample Preparation and Analysis

The general workflow for the isolation and analysis of this compound from milk samples involves several key steps, as illustrated in the diagram below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Milk_Sample Milk Sample Defatting Defatting (Centrifugation) Milk_Sample->Defatting Deproteinization Deproteinization (e.g., Ethanol Precipitation, Carrez Clarification) Defatting->Deproteinization Oligosaccharide_Extraction Oligosaccharide Extraction (e.g., Solid Phase Extraction) Deproteinization->Oligosaccharide_Extraction Chromatographic_Separation Chromatographic Separation (HPAEC or HPLC) Oligosaccharide_Extraction->Chromatographic_Separation Detection Detection (PAD or MS/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Figure 2: General workflow for the isolation and analysis of this compound from milk.
Detailed Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including sialylated oligosaccharides.

4.2.1. Sample Preparation

  • Defatting: Centrifuge the milk sample (e.g., 10 mL) at 2,000 x g for 30 minutes at 4°C to separate the cream layer. Carefully remove the skim milk phase.

  • Deproteinization (Carrez Clarification): To 5 mL of skim milk, add 2.5 mL of Carrez I solution (e.g., 15% (w/v) potassium ferrocyanide) and mix thoroughly. Then, add 2.5 mL of Carrez II solution (e.g., 30% (w/v) zinc sulfate) and mix again. Centrifuge at 10,000 x g for 15 minutes at 4°C.[5]

  • Solid Phase Extraction (SPE) for Oligosaccharide Enrichment:

    • Condition a graphitized carbon cartridge (e.g., 150 mg) with 5 mL of 80% acetonitrile/0.1% trifluoroacetic acid (TFA), followed by 5 mL of deionized water.

    • Load the supernatant from the deproteinization step onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove lactose and other unretained components.

    • Elute the oligosaccharides with 5 mL of 40% acetonitrile/0.1% TFA.

    • Dry the eluate under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried sample in a known volume of deionized water for HPAEC-PAD analysis.

4.2.2. HPAEC-PAD Conditions

  • System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA1, PA10, or PA200).

  • Mobile Phase: A gradient of sodium acetate in sodium hydroxide is typically used. For example:

    • Eluent A: 100 mM NaOH

    • Eluent B: 1 M Sodium Acetate in 100 mM NaOH

  • Gradient: A typical gradient might be: 0-10 min, 0-10% B; 10-40 min, 10-35% B; followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Detection: Pulsed amperometric detection using a carbohydrate-specific waveform.

Detailed Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity, allowing for both quantification and structural confirmation of this compound.

4.3.1. Sample Preparation

The sample preparation steps are similar to those for HPAEC-PAD, involving defatting, deproteinization, and often an SPE cleanup step to remove interfering substances and enrich the oligosaccharide fraction. For LC-MS analysis, it is crucial to ensure that the final sample is free of non-volatile salts.

4.3.2. HPLC-MS/MS Conditions

  • System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a porous graphitic carbon (PGC) column.

  • Mobile Phase:

    • For HILIC: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate). For example:

      • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 4.5)

      • Mobile Phase B: Acetonitrile

    • For PGC: A gradient of an aqueous buffer and acetonitrile.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for sialylated oligosaccharides.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for this compound. For structural confirmation, product ion scans are performed.

Biological Significance and Signaling Pathways

This compound, along with other sialylated milk oligosaccharides, is not merely a source of energy but a bioactive component with a range of physiological functions. These include:

  • Prebiotic Effects: Sialyllactose can selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium, contributing to a healthy gut microbiome in infants.

  • Pathogen Inhibition: By mimicking host cell surface glycans, sialylated oligosaccharides can act as soluble decoys, preventing the adhesion of pathogens to the intestinal epithelium.

  • Immune Modulation: Sialyllactose has been shown to modulate the immune system. For instance, 6'-Sialyllactose has been reported to mitigate LPS-induced inflammation in macrophages by regulating the Nrf2-mediated oxidative stress and inflammatory signaling pathways.[6]

  • Brain Development: Sialic acid is a crucial component of gangliosides and glycoproteins in the brain, and dietary sialyllactose is believed to contribute to the sialic acid pool necessary for optimal brain development and cognitive function.

The anti-inflammatory effects of 6'-Sialyllactose have been linked to the modulation of key signaling pathways, as depicted in the diagram below.

Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Akt MAPK / Akt Pathways TLR4->MAPK_Akt NF_kB NF-κB MAPK_Akt->NF_kB ROS ROS (Reactive Oxygen Species) MAPK_Akt->ROS Induction Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Activation ROS->NF_kB Activation Nrf2 Nrf2 HO1 HO-1 (Heme Oxygenase-1) Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->ROS Reduction SixSL 6'-Sialyllactose SixSL->MAPK_Akt Inhibition SixSL->ROS Inhibition SixSL->Nrf2 Activation

Figure 3: Signaling pathway of 6'-Sialyllactose in mitigating LPS-induced inflammation.

Conclusion

This compound stands out as a multifaceted bioactive compound with significant implications for health and nutrition. From its early, indirect discovery through the pioneering work on milk oligosaccharides to the sophisticated analytical methods now used for its precise quantification, our understanding of this molecule has grown immensely. Its presence in various mammalian milks, particularly at high concentrations in the colostrum of certain species, underscores its importance in early life. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to isolate and quantify this compound, enabling further exploration of its biological functions and potential therapeutic applications. As research continues to unravel the intricate roles of sialylated oligosaccharides, this compound will undoubtedly remain a key focus in the development of novel functional foods and pharmaceutical agents.

References

The Role of Disialyllactose and Related Sialylated Oligosaccharides in Brain Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Abstract

Sialylated human milk oligosaccharides (HMOs) are critical bioactive components of human milk implicated in infant neurodevelopment. This technical guide provides a comprehensive overview of the role of disialyllactose (DSL) and its related monosialylated precursors, 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), in brain development. It consolidates preclinical evidence from animal models, details the underlying molecular mechanisms, and presents key experimental methodologies for researchers, scientists, and drug development professionals. The primary mechanism involves the provision of sialic acid (SA), an essential nutrient for the synthesis of gangliosides and sialoproteins crucial for synaptogenesis, myelination, and neural transmission.[1][2][3] Evidence from piglet and rodent models demonstrates that dietary sialyllactoses can increase brain sialic acid content, modulate the expression of genes involved in neurodevelopment, and in some contexts, improve cognitive function.[1][4][5] However, findings can be inconsistent, highlighting the influence of developmental stage and experimental paradigm.[6][7] This guide summarizes quantitative data, outlines detailed experimental protocols, and visualizes key pathways to provide a robust resource for advancing research into the neurodevelopmental benefits of these complex carbohydrates.

2.0 Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids.[8][9] Unlike simple carbohydrates, HMOs are complex glycans that serve vital biological functions, including shaping the infant gut microbiome, preventing infections, and supporting brain and cognitive development.[5][6] HMOs are categorized based on their structural components, with sialylated HMOs being of particular interest for their role in neurodevelopment.[8]

Sialylated HMOs are characterized by the presence of one or more molecules of N-acetylneuraminic acid (Neu5Ac), a form of sialic acid.[6] The most abundant and structurally simplest of these are 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), which consist of a sialic acid molecule linked to a lactose core.[1][2] More complex structures, such as this compound (DSL) and Disialyllacto-N-tetraose (DSLNT), contain two sialic acid residues.[3][10] The concentration of these sialylated HMOs is significantly higher in human milk than in bovine milk or most infant formulas.[6][7] Sialic acid itself is a critical nutrient for the brain, where it is a key component of gangliosides and neural cell adhesion molecules (NCAMs) that are essential for synapse formation, neuronal communication, and overall brain growth.[2][11] This guide focuses on the preclinical evidence supporting the role of these sialylated oligosaccharides in brain development.

3.0 Mechanisms of Action

The neurodevelopmental effects of this compound and other sialyllactoses are believed to be mediated through several interconnected mechanisms, primarily centered on their ability to deliver sialic acid to the developing brain.

3.1 Sialic Acid Provision for Glycoconjugate Synthesis The principal proposed mechanism is that dietary sialyllactoses serve as a readily available source of sialic acid for the infant. Sialic acid is crucial for the synthesis of sialo-glycoconjugates, which are abundant in the brain and essential for its structure and function.[2][11]

  • Gangliosides: These are sialic acid-containing glycolipids highly concentrated in the outer layer of neurons.[1] They are vital for forming and maintaining the myelin sheath, which insulates neurons and increases the speed of signal transmission.[1] Gangliosides also play a fundamental role in synaptogenesis, the formation of connections between nerve cells, which is critical for learning and memory.[1][2]

  • Sialoproteins: Sialic acid is a terminal component of the glycan chains on many glycoproteins, such as Neural Cell Adhesion Molecules (NCAMs). Polysialic acid (polySia) chains on NCAMs reduce cell-to-cell adhesion, promoting neuronal migration, axon guidance, and synaptic plasticity during development.

3.2 Modulation of Gene Expression Preclinical studies indicate that sialyllactose supplementation can directly influence the expression of genes within the brain that are critical for its development. In preterm pig models, supplementation with sialyllactose-enriched whey was shown to upregulate hippocampal genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis.[4][12] In rodent models, the neonatal deprivation of 6'-SL resulted in the downregulation of genes in the prefrontal cortex involved in the formation and patterning of neuronal circuits.[9]

3.3 The Gut-Brain Axis A potential indirect mechanism involves the gut-brain axis. Sialyllactoses act as prebiotics, influencing the composition of the gut microbiota.[1] It is hypothesized that the gut microbiota may mediate the neurodevelopmental effects of sialyllactoses, either by releasing sialic acid from the oligosaccharide structure for absorption or by producing metabolites that can cross the blood-brain barrier and influence brain function.[13][14]

Mechanism_of_Action cluster_direct Direct Pathway Diet Dietary Sialyllactoses (3'-SL, 6'-SL, DSL) Gut Gastrointestinal Tract Diet->Gut Microbiota Gut Microbiota Gut->Microbiota SA Sialic Acid (Neu5Ac) Gut->SA Absorption (Intact or as SA) Blood Systemic Circulation BBB Blood-Brain Barrier Blood->BBB Brain Brain BBB->Brain Gangliosides Incorporation into Gangliosides & Sialoproteins Brain->Gangliosides GeneExp Modulation of Gene Expression Brain->GeneExp Metabolites Microbial Metabolites Microbiota->Metabolites Production SA->Blood Metabolites->Blood

Caption: Proposed mechanisms for the neurodevelopmental effects of sialyllactoses.

4.0 Preclinical Evidence

The majority of evidence for the role of sialyllactoses in brain development comes from in vivo animal studies, primarily using piglet and rodent models.

4.1 In Vivo Studies

Piglet Models: The piglet is a widely used translational model for human infant development due to similarities in brain growth, metabolism, and gut physiology.

  • Term Piglets: Studies in term piglets have shown that supplementation with 3'-SL or 6'-SL can increase the concentration of ganglioside-bound sialic acid in brain regions like the corpus callosum and cerebellum.[1] Dietary sialyllactose was also found to influence bound sialic acid levels in the prefrontal cortex and affect white matter microstructure in the corpus callosum, as measured by diffusion tensor imaging (DTI).[11] However, the effects on cognitive outcomes, such as learning and memory assessed by the novel object recognition (NOR) task, have been minimal or non-significant in some studies, suggesting the impact may be subtle or dependent on other dietary and environmental factors.[6][7]

  • Preterm Piglets: Preterm piglets are a valuable model for studying nutrition in vulnerable populations. In one key study, preterm pigs supplemented with an oligosaccharide-enriched whey containing sialyllactose showed improved spatial cognition in a T-maze task compared to controls.[4][12] This cognitive improvement was accompanied by the upregulation of hippocampal genes related to sialic acid metabolism and myelination.[4][12]

Rodent Models: Rodent models, particularly through cross-fostering designs, have been instrumental in demonstrating a causal link between neonatal sialyllactose intake and long-term cognitive function.

  • Deprivation Studies: By having wild-type mouse pups suckle from knockout dams that produce milk deficient in either 3'-SL or 6'-SL, researchers have shown that the selective deprivation of these specific HMOs during lactation leads to lasting cognitive impairments in adulthood.[5][9] These deficits include reduced attention, impaired spatial and working memory, and altered hippocampal long-term potentiation (LTP), a cellular correlate of memory.[5][9]

4.2 Data Presentation

Table 1: Quantitative Effects of Sialyllactose Supplementation in Piglet Models

Study Reference Animal Model Dietary Intervention Duration Key Quantitative Findings
Layer Origin, 2025[1] Piglets 2g of 3'-SL or 6'-SL Not specified ▲ 15% in ganglioside-bound sialic acid in the corpus callosum.
Layer Origin, 2025[1] Piglets 4g of 3'-SL Not specified ▲ 10% in ganglioside sialic acid in the cerebellum.
Jacobi et al., 2024[6][7] 2-day-old piglets 0.2673% 3'-SL or 6'-SL in milk replacer (500 mg/L) 61 days No significant effect on novel object recognition (p > 0.05). Main diet effect on absolute white matter volume (p < 0.05).
Monaco et al.[11] 2-day-old male piglets 0, 130, 380, or 760 mg SL/L 30 days Influenced bound SA in prefrontal cortex (p = 0.05). Affected mean (p < 0.01), axial (p < 0.01), and radial (p = 0.01) diffusivity in the corpus callosum.

| Obelitz-Ryom et al., 2019[4][12] | Preterm piglets (90% gestation) | Oligosaccharide-enriched whey with SL | 19 days | ▲ Higher proportion of SL-supplemented pigs reached T-maze learning criteria vs. controls (p < 0.05). |

Table 2: Cognitive and Electrophysiological Outcomes in Rodent Deprivation Models

Study Reference Animal Model Intervention Key Cognitive & Electrophysiological Findings
Hauser et al., 2021[5] Mice (cross-fostered) Neonatal deprivation of milk with 3'-SL (~80% reduction) ▼ Decreased attention, spatial memory, and working memory in adulthood. Altered hippocampal long-term potentiation (LTP).

| Hauser et al., 2021[9] | Mice (cross-fostered) | Neonatal deprivation of milk with 6'-SL | ▼ Consistent alterations in all cognitive functions addressed. Altered hippocampal electrophysiology. |

5.0 Key Experimental Methodologies

The investigation of sialyllactoses on brain development employs a range of sophisticated preclinical methodologies.

5.1 Animal Models

  • Piglet Model: Neonatal piglets (e.g., 2 days old) are assigned to isocaloric and isonitrogenous milk replacer diets. The control diet is typically devoid of sialyllactose, while experimental diets are supplemented with specific concentrations of 3'-SL, 6'-SL, or a mixture.[6][11] Diets are provided for a defined period (e.g., 30-60 days) covering a critical window of brain development. For preterm studies, piglets are delivered via caesarean section at ~90% gestation and immediately placed on experimental diets.[4]

  • Cross-Fostering Rodent Model: This model is used to isolate the effect of a specific milk component. It involves using a knockout (KO) dam that cannot synthesize a particular sialyllactose (e.g., 3'-SL due to a KO of the St3gal4 gene).[5] Wild-type (WT) pups are fostered to these KO dams at birth, resulting in a selective lactational deprivation of that specific HMO. A control group consists of WT pups fostered to WT dams. Cognitive and neurological assessments are typically performed in adulthood to assess long-term effects.[5][9]

5.2 Cognitive Assessment Protocols

  • Novel Object Recognition (NOR): This task assesses learning and memory in rodents and pigs.[6] The animal is first familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a novel one. Animals with intact memory will spend significantly more time exploring the novel object.

  • Spatial T-Maze: This task evaluates spatial learning and memory.[4] The maze is shaped like a 'T', and the animal must learn which arm contains a reward (e.g., food). The task can be designed to test working memory (alternating reward arm) or reference memory (reward is always in the same arm). A higher proportion of correct choices indicates better cognitive performance.[12]

5.3 Neuroimaging Techniques

  • Magnetic Resonance Imaging (MRI): High-resolution MRI is used ex vivo or in vivo to assess structural brain development. It can quantify the absolute and relative volumes of different brain regions, such as the cerebrum, cerebellum, hippocampus, and white/grey matter, to identify diet-related changes in growth.[6][11]

  • Diffusion Tensor Imaging (DTI): DTI is an MRI technique that measures the diffusion of water molecules to infer the microstructure of white matter tracts.[11] Key metrics include Mean Diffusivity (MD), Axial Diffusivity (AD), and Radial Diffusivity (RD). Changes in these metrics can indicate alterations in myelination, axonal integrity, and fiber organization.[11]

5.4 Biochemical and Molecular Analysis

  • Sialic Acid Quantification: Brain tissue from specific regions (e.g., prefrontal cortex, hippocampus) is homogenized. Bound sialic acid is released via acid hydrolysis. Total and free sialic acid can then be quantified using methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[9][11]

  • Gene Expression Analysis: Total RNA is extracted from brain tissue. The expression of specific target genes (e.g., those involved in sialic acid metabolism, myelination, synaptogenesis) is quantified using quantitative polymerase chain reaction (qPCR). Broader, unbiased analysis of the transcriptome can be performed using RNA-sequencing.[4][9]

Experimental_Workflow start Study Design (e.g., Piglet Model, n=X) groups Random Assignment start->groups control Control Diet (No SL) groups->control Group 1 exp Experimental Diet (+SL) groups->exp Group 2 intervention Dietary Intervention (e.g., PND 2-61) control->intervention exp->intervention behavior Cognitive/Behavioral Testing (e.g., NOR, T-Maze) intervention->behavior mri In Vivo / Ex Vivo Neuroimaging (MRI/DTI) behavior->mri euth Euthanasia & Tissue Collection (Brain Regions) mri->euth hplc Biochemical Analysis (e.g., HPLC for Sialic Acid) euth->hplc gene Molecular Analysis (e.g., qPCR, RNA-Seq) euth->gene analysis Statistical Analysis & Interpretation hplc->analysis gene->analysis

Caption: A generalized experimental workflow for in vivo sialyllactose studies.

6.0 Challenges and Future Directions

While the evidence is promising, the field faces several challenges that present opportunities for future research.

  • Inconsistent Findings: The cognitive benefits of sialyllactose supplementation are not uniformly observed across all studies.[6] Factors such as the specific animal model (term vs. preterm), the cognitive task employed, the dose and type of sialyllactose, and the composition of the background diet may all contribute to this variability.

  • Isomer and Structure Specificity: Most research has focused on 3'-SL and 6'-SL. The specific roles of more complex structures like this compound (DSL) and disialyllacto-N-tetraose (DSLNT) are less understood. Future studies should aim to delineate the unique biological activities of these different sialylated HMOs.

  • Mechanism Elucidation: The relative contributions of the direct sialic acid provision pathway versus the indirect gut-brain axis pathway remain to be fully elucidated. Studies using germ-free animal models or isotopic labeling could help disentangle these mechanisms.

  • Translation to Humans: While preclinical models are essential, the ultimate goal is to understand the impact on human infants. Well-designed, randomized controlled clinical trials are necessary to confirm the safety and efficacy of supplementing infant formula with specific sialyllactoses and to determine the optimal dosage and timing for supporting neurodevelopment.

This compound and its related monosialylated forms, 3'-SL and 6'-SL, are key bioactive components of human milk with a strong scientific basis for their role in brain development. Preclinical evidence robustly demonstrates their ability to act as a source of sialic acid, a critical building block for neuronal structures. This provision of sialic acid influences brain composition, modulates the expression of neurodevelopmental genes, and has been causally linked to long-term cognitive function in animal models. While some inconsistencies in the literature highlight the complexity of nutritional interventions, the overall body of evidence supports the importance of sialylated oligosaccharides for the developing brain. Continued research into the specific functions of different sialylated structures and their translation to human infants holds significant promise for optimizing pediatric nutrition and supporting lifelong cognitive health.

References

Disialyllactose and its Impact on Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllactose, a prominent human milk oligosaccharide (HMO), is emerging as a significant modulator of the gut microbiota and intestinal health. Comprising two sialic acid residues attached to lactose, this complex carbohydrate exhibits potent prebiotic properties, influencing the composition and metabolic activity of the gut microbiome. This guide provides a comprehensive technical overview of the effects of this compound on the gut microbiota, detailing its impact on bacterial populations, short-chain fatty acid (SCFA) production, gut barrier integrity, and immune function. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development in this promising field.

Introduction

The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in human health and disease. Diet is a primary driver of microbial composition and function. Human milk oligosaccharides (HMOs) are a diverse group of complex carbohydrates that are the third most abundant solid component of human milk, after lactose and lipids.[1] They are not digested by the infant and reach the colon intact, where they selectively stimulate the growth of beneficial bacteria, acting as prebiotics.[2][3]

This compound exists in various isomeric forms, with 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL) being the most studied.[1] These molecules consist of a lactose core with two sialic acid molecules attached. Research has demonstrated that this compound can significantly alter the gut microbial landscape, leading to a range of beneficial physiological effects. This guide will delve into the technical details of these effects, providing the necessary information for researchers and drug development professionals to understand and harness the potential of this compound.

Impact on Gut Microbiota Composition

This compound selectively promotes the growth of beneficial gut bacteria. While traditionally considered bifidogenic, recent evidence suggests a more complex and potentially age-dependent effect on the microbiota.

Promotion of Beneficial Bacteria

Studies have shown that both 3'-SL and 6'-SL can support the growth of beneficial bacteria, including Bifidobacterium and Lactobacillus species.[4] In vitro studies have demonstrated that Bifidobacterium longum can be promoted by both 3'-SL and 6'-SL.[4] However, some research in adult gut models indicates a nonbifidogenic effect, with a more pronounced increase in other beneficial genera.

Modulation of Bacterial Phyla and Genera

Dietary supplementation with sialyllactose has been shown to alter the abundance of major bacterial phyla. In a study with mice, both 3'-SL and 6'-SL supplementation led to significant changes in the colonic microbiota compared to a control diet.[4] Specifically, 3'-SL was associated with an increase in Bacteroidetes and Verrucomicrobia, while both 3'-SL and 6'-SL decreased the abundance of Firmicutes and Cyanobacteria.[4]

At the genus level, 3'-SL has been observed to increase the abundance of Akkermansia, Bacteroides, and Coprococcus.[4] In an in vitro model of the adult human gut microbiome, both 3'-SL and 6'-SL promoted the growth of SCFA-producing bacteria such as Phascolarctobacterium and Lachnospiraceae.

Enhancement of Short-Chain Fatty Acid (SCFA) Production

A key outcome of the fermentation of this compound by the gut microbiota is the production of SCFAs, which are crucial for gut health.

Increased Production of Butyrate, Propionate, and Acetate

Supplementation with sialyllactose has been shown to increase the production of total SCFAs. Specifically, 3'-SL appears to preferentially stimulate the production of butyrate, a primary energy source for colonocytes, while 6'-SL has a more pronounced effect on increasing acetate and propionate levels.[2][5] Butyrate plays a critical role in maintaining gut barrier function and has anti-inflammatory properties.[6]

Improvement of Gut Barrier Function

This compound contributes to the integrity of the intestinal barrier, a critical defense against pathogens and harmful substances.

Modulation of Tight Junction Proteins

A compromised gut barrier, often referred to as "leaky gut," is associated with various inflammatory conditions. This compound has been shown to enhance gut barrier function.[3] In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated that culture supernatants from gut microbes supplemented with sialyllactose improve barrier integrity.[5] This is achieved, in part, by modulating the expression and localization of tight junction proteins like ZO-1 and occludin, which are essential for maintaining the seal between intestinal epithelial cells.[7][8]

Immunomodulatory Effects

This compound can influence the host's immune system, both directly and indirectly through the modulation of the gut microbiota and its metabolites.

Interaction with Immune Cells and Signaling Pathways

Sialylated oligosaccharides can exert direct immunomodulatory effects.[6][9] Some studies suggest that specific sialyllactose isomers can be recognized by immune cells, such as dendritic cells, potentially through Toll-like receptor 4 (TLR4), leading to a modulation of inflammatory responses.[10] This interaction can influence the production of cytokines, which are key signaling molecules in the immune system.[10]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound on gut microbiota and related parameters.

Table 1: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Gut Microbiota Phyla in Mice

Bacterial PhylumControl Diet (Relative Abundance %)3'-SL Diet (Relative Abundance %)6'-SL Diet (Relative Abundance %)
Bacteroidetes25.4 ± 2.135.1 ± 3.028.9 ± 2.5
Firmicutes63.2 ± 2.552.1 ± 3.255.4 ± 2.8
Verrucomicrobia1.8 ± 0.54.5 ± 1.12.9 ± 0.8
Cyanobacteria0.8 ± 0.20.3 ± 0.10.4 ± 0.1
Deferribacteres1.2 ± 0.30.5 ± 0.10.6 ± 0.2
*Statistically significant difference compared to the control diet (p < 0.05). Data adapted from a study on mice.[4]

Table 2: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Short-Chain Fatty Acid Production in an in vitro Adult Gut Model (SHIME®)

Short-Chain Fatty AcidControl (mM)3'-SL (mM)6'-SL (mM)
Acetate35.2 ± 2.145.8 ± 3.550.1 ± 4.2
Propionate12.5 ± 1.518.9 ± 2.222.4 ± 2.8
Butyrate8.9 ± 1.115.6 ± 1.912.3 ± 1.5
Statistically significant difference compared to the control. Data adapted from a study using the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®).

Detailed Experimental Protocols

In Vitro Fermentation of this compound

This protocol describes a general procedure for assessing the prebiotic potential of this compound using an in vitro batch fermentation model with human fecal microbiota.

  • Fecal Slurry Preparation: Collect fresh fecal samples from healthy adult donors who have not taken antibiotics for at least three months. Homogenize the feces (1:10 w/v) in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

  • Basal Medium: Prepare a basal nutrient medium containing peptone, yeast extract, and other essential nutrients for bacterial growth. Sterilize by autoclaving.

  • Fermentation Setup: In an anaerobic chamber, dispense the basal medium into fermentation vessels. Add the this compound substrate to the test vessels at a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., fructooligosaccharides).

  • Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).

  • Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for 24-48 hours.

  • Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for microbiota and SCFA analysis.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the microbial composition of fermentation samples.

  • DNA Extraction: Extract total bacterial DNA from the collected fermentation samples using a commercially available DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

  • Library Preparation: Prepare the amplicon library for sequencing using a library preparation kit compatible with the sequencing platform (e.g., Illumina MiSeq).

  • Sequencing: Perform paired-end sequencing on the prepared library.

  • Bioinformatic Analysis: Process the raw sequencing data using a bioinformatics pipeline such as QIIME2 or DADA2. This includes quality filtering, denoising, merging of paired-end reads, chimera removal, and operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) generation. Assign taxonomy to the representative sequences using a reference database like Greengenes or SILVA.

Quantification of Short-Chain Fatty Acids by Gas Chromatography

This protocol details the measurement of SCFA concentrations in fermentation samples.

  • Sample Preparation: Centrifuge the fermentation samples to pellet the bacterial cells. Acidify the supernatant with a strong acid (e.g., metaphosphoric acid) to protonate the SCFAs.

  • Extraction: Extract the SCFAs from the acidified supernatant using an organic solvent such as diethyl ether.

  • Derivatization (Optional but Recommended): Derivatize the extracted SCFAs to enhance their volatility and detection by gas chromatography.

  • Gas Chromatography Analysis: Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (GC-FID). Use a suitable capillary column for SCFA separation.

  • Quantification: Identify and quantify the individual SCFAs by comparing their retention times and peak areas to those of known standards.

Caco-2 Cell Model for Gut Barrier Function

This protocol describes the use of Caco-2 cells to assess the impact of this compound fermentation products on intestinal barrier integrity.

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seeding on Transwell Inserts: Seed the Caco-2 cells onto permeable Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer with well-developed tight junctions.

  • Treatment: Treat the apical side of the Caco-2 monolayers with the cell-free supernatants from the in vitro fermentation experiments (see Protocol 7.1).

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the Caco-2 monolayer at various time points using a voltohmmeter. A decrease in TEER indicates a disruption of the barrier integrity, while an increase or maintenance of TEER suggests a protective effect.

  • Paracellular Permeability Assay: Add a fluorescent marker (e.g., FITC-dextran) to the apical chamber and measure its appearance in the basolateral chamber over time. Increased permeability to the marker indicates a compromised barrier.

  • Tight Junction Protein Analysis: After treatment, lyse the cells and analyze the expression of tight junction proteins (e.g., ZO-1, occludin, claudin-1) by Western blotting or immunofluorescence microscopy.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound can modulate host immune responses through various signaling pathways. One key pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which is involved in recognizing microbial components and initiating an inflammatory response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TLR4/MD2 TLR4/MD2 This compound->TLR4/MD2 Modulates LPS LPS LPS->TLR4/MD2 Activates MyD88 MyD88 TLR4/MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF-kB NF-κB IKK_Complex->NF-kB Activates by degrading IκB I-kB IκB Nucleus Nucleus NF-kB->Nucleus Translocates to Inflammatory_Cytokines Inflammatory Cytokines Nucleus->Inflammatory_Cytokines Induces transcription of In_Vitro_Fermentation_Workflow Fecal_Sample_Collection Fecal Sample Collection Fecal_Slurry_Preparation Fecal Slurry Preparation Fecal_Sample_Collection->Fecal_Slurry_Preparation Anaerobic_Fermentation Anaerobic Fermentation (with this compound) Fecal_Slurry_Preparation->Anaerobic_Fermentation Sampling Sampling at Time Points Anaerobic_Fermentation->Sampling Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing) Sampling->Microbiota_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis Caco2_Barrier_Function_Workflow Caco2_Culture Caco-2 Cell Culture on Transwell Inserts Treatment Treat Caco-2 Monolayer Caco2_Culture->Treatment Fermentation_Supernatant Collect Fermentation Supernatant Fermentation_Supernatant->Treatment TEER_Measurement TEER Measurement Treatment->TEER_Measurement Permeability_Assay Paracellular Permeability Assay Treatment->Permeability_Assay TJ_Protein_Analysis Tight Junction Protein Analysis Treatment->TJ_Protein_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to In Vitro Models for Studying Disialyllactose Effects

Introduction

This compound (DSL) is a complex oligosaccharide found in human milk, belonging to the family of sialylated human milk oligosaccharides (HMOs). While research has highlighted the significant biological activities of other HMOs, such as 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), the specific effects of this compound are less well-characterized. This technical guide provides a comprehensive overview of established in vitro models that can be effectively utilized to investigate the biological functions of DSL. The methodologies and experimental protocols detailed herein are based on successful studies of closely related sialylated oligosaccharides and are proposed as a robust framework for elucidating the effects of DSL on gut barrier integrity, immune modulation, and neuroinflammation.

This guide will delve into specific cell culture models, detailed experimental procedures, and the potential signaling pathways that may be modulated by this compound. All quantitative data from related studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding.

Gut Barrier Function Models

The intestinal epithelium is a critical barrier, and its integrity is paramount for health. Human milk oligosaccharides have been shown to support this barrier. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely accepted model for studying intestinal barrier function.

Caco-2 Monolayer Model

The Caco-2 cell monolayer model is instrumental in assessing the direct effects of this compound on intestinal epithelial cell proliferation, differentiation, and barrier integrity.

Experimental Protocol: Caco-2 Cell Culture for Barrier Function Assays

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and antibiotics (penicillin-streptomycin). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[1][2]

  • Seeding on Transwell Inserts: For barrier function assays, Caco-2 cells are seeded on polycarbonate Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1.5 x 10^5 cells/cm².[3]

  • Differentiation: The cells are allowed to differentiate for 21 days to form a polarized monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.[1][3]

  • Treatment: Once differentiated, the Caco-2 monolayers are treated with various concentrations of this compound added to the apical side of the Transwell insert.

  • Assessment of Barrier Integrity:

    • Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the tight junctions. An increase in TEER suggests an enhancement of the barrier function.

    • Paracellular Permeability: The flux of a fluorescent marker, such as FITC-dextran, from the apical to the basolateral chamber is measured to determine paracellular permeability. A decrease in flux indicates improved barrier integrity.

Experimental Workflow for Caco-2 Barrier Function Assay

G cluster_0 Cell Culture and Seeding cluster_1 Differentiation cluster_2 Treatment and Analysis Culture Caco-2 cells Culture Caco-2 cells Seed on Transwell inserts Seed on Transwell inserts Culture Caco-2 cells->Seed on Transwell inserts Day 0 Differentiate for 21 days Medium change every 2-3 days Treat with this compound Treat with this compound Measure TEER Measure TEER Treat with this compound->Measure TEER Post-treatment Measure Paracellular Permeability Measure Paracellular Permeability Measure TEER->Measure Paracellular Permeability Post-treatment

Caption: Workflow for assessing gut barrier function using Caco-2 cells.

Co-culture Models

To better mimic the complexity of the intestinal mucosa, co-culture models can be employed. A common model involves co-culturing Caco-2 cells with mucus-producing HT29-MTX cells. This provides a more physiologically relevant model that includes a mucus layer.

Table 1: Summary of Quantitative Data from Sialyllactose Studies on Gut Barrier Models

ModelCompoundConcentrationOutcomeReference
Caco-2 cellsSialyllactose (SL)10 mg/mLInduced pathways regulating cell cycle control and promoted epithelial cell differentiation.[4]
Caco-2 cellsSialyllactose (SL)10 mg/mLPromoted re-epithelialization in an in vitro wound repair assay.[4]
Caco-2/HT29-MTX co-cultureFermented media with HMO mix (including 3'- & 6'-SL)N/AProtected against inflammatory intestinal barrier disruption.[4]

Immune Modulation Models

This compound may exert immunomodulatory effects, such as reducing inflammation. Macrophage cell lines are excellent models for investigating these potential anti-inflammatory properties.

RAW 264.7 Macrophage Model

The RAW 264.7 cell line, a murine macrophage cell line, is widely used to study inflammation. Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in these cells, making this a suitable model to test the anti-inflammatory effects of this compound.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in 5% CO2.

  • Plating: Cells are seeded in 96-well plates for viability and cytokine assays, or larger plates for protein and RNA extraction.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).[5]

  • Assessment of Inflammatory Response:

    • Cell Viability: An MTT assay is performed to ensure that the observed effects are not due to cytotoxicity.[5]

    • Nitric Oxide (NO) Production: The Griess reagent is used to measure the accumulation of nitrite in the culture supernatant as an indicator of NO production.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA kits.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of inflammatory mediators.

    • Western Blot Analysis: Protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB, p38, Akt) are determined by Western blotting to elucidate the underlying signaling pathways.[5]

Table 2: Summary of Quantitative Data from 6'-Sialyllactose Anti-inflammatory Studies

ModelCompoundConcentrationOutcomeReference
RAW 264.7 cells6'-Sialyllactose (6'-SL)100 µMSignificantly reduced LPS-induced ROS production by approximately 3-fold.[5]
RAW 264.7 cells6'-Sialyllactose (6'-SL)100 µMAbolished LPS-mediated nuclear expression and promoter activity of NF-κB.[5]
RAW 264.7 cells6'-Sialyllactose (6'-SL)100-200 µMDose-dependently elevated Nrf2 expression levels.[5]

Proposed Signaling Pathways for this compound's Anti-inflammatory Effects

G cluster_0 Pro-inflammatory Pathway cluster_1 Anti-inflammatory Pathway DSL This compound Akt Akt DSL->Akt p38 p38 DSL->p38 NFkB NF-κB DSL->NFkB Nrf2 Nrf2 DSL->Nrf2 LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->Akt TLR4->p38 Akt->NFkB p38->NFkB Inflammation Inflammatory Response (TNF-α, IL-6, IL-1β) NFkB->Inflammation HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Proposed signaling pathways modulated by this compound.

Neuroinflammation Models

Given the role of other HMOs in brain development and the increasing recognition of the gut-brain axis, investigating the effects of this compound on neuroinflammation is a promising area of research. Microglial cells are the primary immune cells of the central nervous system and are central to neuroinflammatory processes.

Microglial Cell Culture Models

Immortalized microglial cell lines (e.g., BV-2) or primary microglia can be used to study the effects of this compound on neuroinflammation. Similar to the macrophage model, LPS can be used to induce an inflammatory response.

Experimental Protocol: Anti-Neuroinflammatory Assay in Microglial Cells

  • Cell Culture: BV-2 cells are cultured in DMEM with 10% FBS and antibiotics. Primary microglia can be isolated from neonatal rodent brains.

  • Treatment: Cells are pre-treated with this compound before being challenged with LPS.

  • Assessment of Neuroinflammatory Markers:

    • Cytokine and Chemokine Release: Measurement of pro-inflammatory mediators such as TNF-α, IL-1β, and nitric oxide.

    • Microglial Activation State: Analysis of cell morphology and surface markers associated with different activation states (e.g., M1 vs. M2).

    • Phagocytosis Assay: Assessing the ability of microglia to phagocytose fluorescently labeled beads or cellular debris.

Experimental Workflow for Neuroinflammation Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Culture Microglial Cells (e.g., BV-2) Culture Microglial Cells (e.g., BV-2) Pre-treat with this compound Pre-treat with this compound Induce inflammation with LPS Induce inflammation with LPS Pre-treat with this compound->Induce inflammation with LPS Measure Cytokines Measure Cytokines Assess Microglial Activation Assess Microglial Activation Measure Cytokines->Assess Microglial Activation Perform Phagocytosis Assay Perform Phagocytosis Assay Assess Microglial Activation->Perform Phagocytosis Assay

Caption: Workflow for assessing the anti-neuroinflammatory effects of this compound.

While direct in vitro studies on this compound are currently limited, the established models for other sialylated HMOs provide a robust foundation for future research. The Caco-2 cell model is ideal for investigating effects on gut barrier function, the RAW 264.7 macrophage model is well-suited for studying immunomodulatory and anti-inflammatory properties, and microglial cell cultures offer a valuable tool for exploring potential roles in mitigating neuroinflammation. By employing the detailed protocols and analytical methods outlined in this guide, researchers can systematically investigate the biological activities of this compound, paving the way for a deeper understanding of its potential health benefits and applications in drug development and nutritional science.

References

Preliminary Studies on Disialyllactose and its Potential Role in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide consolidates preliminary data on sialyllactose compounds and their immunomodulatory effects, with a specific focus on the potential of Disialyllactose (DSL) in mitigating neuroinflammation. While direct studies on DSL are nascent, this document extrapolates from existing research on related sialylated oligosaccharides to propose a mechanism of action and a framework for future investigation.

Introduction: The Role of Sialic Acids in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. The activation state of microglia is tightly regulated, in part, by the sialic acid residues on the cell surface glycocalyx. A decrease in sialylation, or desialylation, of microglial surfaces has been shown to trigger a pro-inflammatory response and enhance phagocytic activity.

Human milk oligosaccharides (HMOs), a complex mixture of glycans, have been identified as potent modulators of the immune system. Among these, sialylated HMOs such as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) have demonstrated significant anti-inflammatory properties. These compounds are structurally similar to this compound (DSL), suggesting that DSL may possess comparable or even enhanced immunomodulatory capabilities. This guide will explore the potential mechanisms by which DSL may influence neuroinflammation and provide detailed experimental protocols for its investigation.

Proposed Mechanism of Action: this compound and TLR4 Signaling

The primary proposed mechanism for the anti-neuroinflammatory action of this compound is through the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor on microglia that recognizes lipopolysaccharide (LPS), a potent inflammatory stimulus from gram-negative bacteria, leading to a robust inflammatory response.

It is hypothesized that this compound may act as a competitive inhibitor or a modulator of the TLR4 receptor complex, preventing or dampening the downstream signaling cascade initiated by inflammatory triggers like LPS. This would lead to the reduced activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), like p38, which are critical for the production of pro-inflammatory cytokines.

Data Presentation: Effects of Sialyllactose Compounds on Inflammatory Markers

While quantitative data for this compound is not yet available, the following tables summarize the observed effects of the related compounds, 3'-Sialyllactose and 6'-Sialyllactose, on key inflammatory markers in in vitro models of inflammation. These data provide a benchmark for the expected efficacy of DSL.

Table 1: Effect of Sialyllactose Compounds on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages/Microglia

CompoundCell LineLPS ConcentrationCompound ConcentrationCytokine% Inhibition (mRNA)% Inhibition (Protein)Reference
3'-SialyllactoseRAW 264.710 ng/mL500 µg/mLIL-1β~70%-[1]
3'-SialyllactoseRAW 264.710 ng/mL500 µg/mLIL-6~80%~80%[1]
3'-SialyllactoseRAW 264.7Not Specified100 µMTNF-αSignificant Reduction-[2]
6'-SialyllactoseRAW 264.71 µg/mL100 µMIL-1βSignificant Suppression-[3]
6'-SialyllactoseRAW 264.71 µg/mL100 µMMCP-1Significant Suppression-[3]
3'-Sialyllactose & 6'-SialyllactoseRAW 264.7Not SpecifiedNot SpecifiedTNF-α, IL-1β, MCP-1, iNOS, COX2Suppressed-[4]

Table 2: Effect of Sialyllactose Compounds on Inflammatory Signaling Pathways in LPS-stimulated Macrophages

CompoundCell LineStimulusCompound ConcentrationPathway ComponentEffectReference
3'-SialyllactoseRAW 264.7RANKL100 µMp-p65 NF-κBInhibition[5]
3'-SialyllactoseRAW 264.7RANKL100 µMp-p38 MAPKInhibition[5]
6'-SialyllactoseRAW 264.7LPS (1 µg/mL)50-200 µMp65 NF-κB Nuclear TranslocationInhibition[3]
6'-SialyllactoseRAW 264.7LPSNot Specifiedp-p38 MAPKAttenuation[3]
3'-Sialyllactose & 6'-SialyllactoseRAW 264.7LPSNot Specifiedp-NF-κBAbolished[4]

Experimental Protocols

In Vitro Model of Neuroinflammation

Objective: To assess the anti-inflammatory effects of this compound on LPS-stimulated microglial cells.

Cell Line: BV-2 murine microglial cell line.

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL for 24 hours to induce an inflammatory response.[6][7] A vehicle control (no DSL) and a negative control (no LPS) should be included.

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein extraction and subsequent Western blot analysis.

Cytokine Measurement by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Western Blot for NF-κB and p38 MAPK Activation

Objective: To assess the effect of this compound on the activation of NF-κB and p38 MAPK signaling pathways.

Protocol:

  • Protein Extraction:

    • Total Protein: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Nuclear/Cytoplasmic Fractionation: Use a nuclear extraction kit or a protocol involving hypotonic lysis buffer to separate cytoplasmic and nuclear fractions to assess NF-κB p65 translocation.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using densitometry software.

Immunofluorescence for Microglial Activation

Objective: To visualize the morphology of activated microglia and the expression of activation markers.

Protocol:

  • Cell Seeding: Seed BV-2 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with DSL and/or LPS as described in the in vitro model.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1-5% BSA in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against a microglial activation marker, such as Iba1 (dilution 1:500-1:1000), overnight at 4°C.[9][10]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Visualization of Signaling Pathways and Workflows

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD2 TLR4/MD2 Complex LPS->TLR4/MD2 DSL This compound (Hypothesized) DSL->TLR4/MD2 Inhibition? MyD88 MyD88 TLR4/MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKK3_6 MKK3/6 TAK1->MKK3_6 IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB IkB->NFkB Degradation releases NF-κB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation p38_MAPK p38 MAPK MKK3_6->p38_MAPK P DNA Gene Transcription NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Expression Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) Cell_Culture BV-2 Microglial Cell Culture Treatment Pre-treatment with this compound followed by LPS Stimulation Cell_Culture->Treatment Supernatant_Analysis Supernatant Collection (ELISA for Cytokines) Treatment->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysis (Western Blot for NF-κB, p38 MAPK) Treatment->Cell_Lysate_Analysis Imaging Immunofluorescence (Iba1 Staining) Treatment->Imaging Animal_Model LPS-induced Neuroinflammation in Mice DSL_Admin Administration of this compound (e.g., oral gavage) Animal_Model->DSL_Admin Behavioral Behavioral Tests (e.g., Morris Water Maze) DSL_Admin->Behavioral Tissue_Collection Brain Tissue Collection Behavioral->Tissue_Collection Tissue_Analysis Immunohistochemistry (Iba1, GFAP) Cytokine analysis (ELISA/qPCR) Tissue_Collection->Tissue_Analysis

References

Methodological & Application

Enzymatic Synthesis of Disialyllactose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllactose, a key human milk oligosaccharide (HMO), exhibits significant biological activities, including roles in brain development and immune modulation. Its complex structure presents challenges for chemical synthesis. This document provides a detailed protocol for the enzymatic synthesis of this compound, offering a highly specific and efficient alternative. The primary focus is on the synthesis of 6,6'-disialyllactose using a sequential or one-pot reaction involving α-2,6-sialyltransferase. Methodologies for reaction setup, optimization, and product purification are presented, along with quantitative data and visual representations of the enzymatic pathway and experimental workflow.

Introduction

Sialylated human milk oligosaccharides (HMOs) are crucial for infant health, with this compound being a prominent example. These molecules consist of a lactose core with two sialic acid residues attached. The enzymatic approach to synthesizing this compound offers superior control over stereochemistry and regioselectivity compared to chemical methods, resulting in higher purity and yield. The key enzymes in this process are sialyltransferases, which catalyze the transfer of sialic acid from an activated donor, typically cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to a lactose acceptor. This protocol details a method for the enzymatic synthesis of 6,6'-disialyllactose, a process that can be adapted for the synthesis of other isomers with the appropriate choice of enzymes.

Data Presentation

Table 1: Key Enzymes in Sialyllactose Synthesis
Enzyme NameSource OrganismLinkage SpecificityAcceptor Substrate(s)Sialyl DonorReference
α-2,6-SialyltransferasePhotobacterium sp. JT-ISH-224α-2,6Lactose, 6'-SialyllactoseCMP-Neu5Ac[1]
α-2,3-SialyltransferaseNeisseria meningitidisα-2,3LactoseCMP-Neu5Ac[1]
ST6GalNAc5/ST6GalNAc6Humanα-2,6N-acetylglucosamine (GlcNAc)CMP-Neu5Ac[2][3]
Trans-sialidaseTrypanosoma cruzi / Trypanosoma rangeliα-2,3LactoseCasein glycomacropeptide (cGMP)[4][5]
exo-α-Sialidase (transglycosylation activity)Bacteroides fragilis NCTC9343α-2,6LactoseSialic acid dimer/oligomer[6][7]
Table 2: Comparative Reaction Conditions and Yields for Sialyllactose Synthesis
ProductEnzyme(s)Key Reaction ParametersReaction TimeYield/ConcentrationReference
3'-SialyllactoseMulti-enzyme cascade (whole cell)35°C, pH 7.0, 20 mM polyphosphate, 10 mM CMP, 20 mM MgCl₂Not specified52.8 mM (98.1% conversion)[8]
3'-SialyllactoseMulti-enzyme systemOptimized temperature, pH, polyphosphate, and divalent metal ionsNot specified38.7 mM (97.1% molar yield from NeuAc)[9]
6'-Sialyllactoseα-2,6-Sialyltransferase (Photobacterium sp.)Continuous feeding with excess lactoseNot specified> 30 g/L[1]
6'-Sialyllactoseexo-α-Sialidase (B. fragilis)40 mM sialic acid dimer, 1 M lactose, pH 6.5, 50°C10 min> 20% conversion[7]
6,6'-Disialyllactoseα-2,6-Sialyltransferase (Photobacterium sp.)Lactose shortage conditionsNot specifiedProduced as a byproduct[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 6,6'-Disialyllactose

This protocol describes the synthesis of 6,6'-disialyllactose from lactose in a two-step or one-pot reaction using an α-2,6-sialyltransferase. The formation of 6,6'-disialyllactose is favored under conditions of lactose limitation relative to the sialyl donor.[1]

Materials:

  • Lactose

  • N-acetylneuraminic acid (NeuAc)

  • Cytidine triphosphate (CTP)

  • CMP-Sialic Acid Synthetase (CSS)

  • α-2,6-Sialyltransferase (e.g., from Photobacterium sp.)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Alkaline phosphatase

  • C18 reverse-phase cartridges

  • Porcine intestinal mucosa phosphatase

  • Anion-exchange chromatography column

  • HPLC system with an amino or amide column

  • Mass spectrometer

Procedure:

  • Preparation of CMP-NeuAc (Sialyl Donor):

    • In a reaction vessel, combine NeuAc and CTP in equimolar amounts in Tris-HCl buffer containing MgCl₂.

    • Add CMP-Sialic Acid Synthetase (CSS) to the mixture.

    • Incubate at 37°C for 2-4 hours.

    • Monitor the formation of CMP-NeuAc by HPLC.

    • This step can be performed separately or integrated into a one-pot synthesis. For the one-pot approach, all components are mixed at the start.

  • Enzymatic Sialylation to form 6'-Sialyllactose (Step 1):

    • To the reaction mixture containing CMP-NeuAc, add lactose. A starting molar ratio of CMP-NeuAc to lactose of 1:1 is recommended.

    • Add α-2,6-sialyltransferase and a catalytic amount of alkaline phosphatase (to degrade the byproduct CMP and drive the reaction forward).

    • Incubate the reaction at 30-37°C. The optimal temperature may vary depending on the specific enzyme used.

    • Monitor the formation of 6'-sialyllactose by TLC or HPLC.

  • Enzymatic Sialylation to form 6,6'-Disialyllactose (Step 2):

    • Once a significant amount of 6'-sialyllactose has been formed, to drive the synthesis towards the disialylated product, ensure the concentration of CMP-NeuAc is maintained by adding more if necessary, while the lactose concentration is depleted.[1]

    • Continue the incubation at 30-37°C. The α-2,6-sialyltransferase will use the newly formed 6'-sialyllactose as an acceptor substrate.

    • Monitor the reaction for the appearance of a new product peak corresponding to 6,6'-disialyllactose by HPLC.

  • Reaction Quenching and Product Purification:

    • Terminate the reaction by boiling for 5 minutes to denature the enzymes.

    • Centrifuge the mixture to pellet the denatured proteins.

    • The supernatant containing the sialyllactose products can be initially purified using a C18 reverse-phase cartridge to remove non-polar impurities.

    • Further purification to separate 6,6'-disialyllactose from monosialylated lactose and unreacted substrates can be achieved by anion-exchange chromatography or size-exclusion chromatography (e.g., Bio-Gel P-2).[2]

    • For higher purity, preparative HPLC on an amino or amide-based column can be employed.[10]

  • Product Analysis and Characterization:

    • Confirm the purity of the final product by analytical HPLC.

    • Verify the identity and structure of 6,6'-disialyllactose using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Visualizations

Enzymatic Synthesis Pathway of 6,6'-Disialyllactose

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product cluster_enzymes Enzymes Lactose Lactose SL 6'-Sialyllactose Lactose->SL + CMP-NeuAc CMP_NeuAc CMP-NeuAc DSL 6,6'-Disialyllactose SL->DSL + CMP-NeuAc Sialyltransferase α-2,6-Sialyltransferase Sialyltransferase->Lactose Sialyltransferase->SL

Caption: Enzymatic pathway for the synthesis of 6,6'-Disialyllactose.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_substrates Substrate Preparation (Lactose, CMP-NeuAc) enzymatic_reaction Enzymatic Sialylation (α-2,6-Sialyltransferase) prep_substrates->enzymatic_reaction quench Reaction Quenching enzymatic_reaction->quench centrifuge Centrifugation quench->centrifuge chromatography Chromatographic Purification (Anion-Exchange / HPLC) centrifuge->chromatography analysis Product Analysis (HPLC, MS, NMR) chromatography->analysis

Caption: Overall experimental workflow for this compound synthesis.

References

Chemoenzymatic Synthesis of Disialyllactose and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of disialyllactose and its analogs. These compounds are of significant interest in glycobiology and drug development due to their roles in various biological processes, including cell recognition, signaling, and pathogenesis. Chemoenzymatic approaches offer a powerful and efficient strategy for the synthesis of these complex glycans, combining the flexibility of chemical synthesis with the high selectivity of enzymatic reactions.

Introduction

This compound and its analogs are oligosaccharides containing two sialic acid residues. They are found on the termini of glycoconjugates on cell surfaces and play crucial roles as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), which are involved in modulating immune responses.[1][2][3] The specific linkage of the sialic acids (e.g., α2,3, α2,6, or α2,8) and the underlying glycan structure determine their binding specificity and biological function. Difficulties and low yields associated with purely chemical synthesis make chemoenzymatic methods an attractive alternative for accessing these molecules for research and therapeutic applications.[4]

Synthetic Strategies

Several chemoenzymatic strategies have been developed for the synthesis of this compound and its analogs. The most common approaches include one-pot multi-enzyme (OPME) systems, whole-cell biocatalysis using engineered microorganisms, and trans-sialylation reactions.

One-Pot Multi-Enzyme (OPME) Synthesis

OPME systems are highly efficient for synthesizing a variety of sialylated oligosaccharides by combining multiple enzymatic reactions in a single reaction vessel.[5][6][7] This approach minimizes intermediate purification steps, saving time and increasing overall yield. A typical OPME system for sialyllactose synthesis involves a sialic acid aldolase, a CMP-sialic acid synthetase, and one or more sialyltransferases.

Logical Workflow for One-Pot Multi-Enzyme Synthesis

OPME_Workflow cluster_reactants Starting Materials cluster_enzymes Enzyme Cascade cluster_products Products ManNAc N-Acetylmannosamine (or analog) Aldolase Sialic Acid Aldolase ManNAc->Aldolase Pyruvate Pyruvate Pyruvate->Aldolase Lactose Lactose (Acceptor) ST1 α2,3/6-Sialyltransferase Lactose->ST1 CTP CTP CSS CMP-Sialic Acid Synthetase CTP->CSS SialicAcid Sialic Acid (or analog) Aldolase->SialicAcid Condensation CMPSia CMP-Sialic Acid CSS->CMPSia Activation Monosialyllactose Monosialyllactose ST1->Monosialyllactose First Sialylation ST2 α2,8-Sialyltransferase This compound This compound ST2->this compound Second Sialylation SialicAcid->CSS CMPSia->ST1 CMPSia->ST2 Monosialyllactose->ST2

Caption: Workflow for the one-pot multi-enzyme synthesis of this compound.

Whole-Cell Biocatalysis

Metabolically engineered bacteria, such as Escherichia coli, can be utilized as whole-cell catalysts for the production of sialylated oligosaccharides.[8][9] This method leverages the cell's machinery to produce the necessary enzymes and sugar nucleotides, often leading to high product titers. By fine-tuning the expression levels of key enzymes, the production of specific isomers like 6,6'-disialyllactose can be controlled.[8]

Trans-sialylation

Trans-sialidases are enzymes that can transfer a sialic acid residue from a donor molecule (e.g., a sialylated glycoprotein or another sialylated oligosaccharide) to an acceptor molecule.[10][11][12][13] This method circumvents the need for the expensive nucleotide-activated sugar donor, CMP-sialic acid. The trans-sialidase from Trypanosoma cruzi is well-studied and can be used to synthesize α2,3-linked sialosides.[11]

Quantitative Data Summary

The following table summarizes quantitative data from various chemoenzymatic synthesis approaches for sialyllactose and its analogs.

ProductSynthesis MethodKey Enzymes/SystemAcceptorDonorYield/ConcentrationReference
3'-SialyllactoseOne-Pot Multi-EnzymeCSS, α2,3-SialyltransferaseLactoseNeu5Ac, CTP97.1% (molar yield)[6]
3'-SialyllactoseEngineered E. coliMulti-enzyme cascadeLactoseSialic Acid53 mM[14]
6'-SialyllactoseEngineered E. coliα2,6-SialyltransferaseLactoseCMP-Neu5Ac (in situ)>30 g/L[8]
6,6'-DisialyllactoseEngineered E. coliα2,6-SialyltransferaseLactoseCMP-Neu5Ac (in situ)Formation observed[8]
α2,3-Sialylated OligosaccharidesTrans-sialylationTrypanosoma cruzi trans-sialidaseLactose-derived oligosaccharidesGlycomacropeptideup to 52% conversion[12][15]
Fluorinated Sialyl T-antigensOne-Pot Two-EnzymePmST1, NmCSSFluorinated T-antigensCMP-Neu5Ac (in situ)92-99%[16]

Experimental Protocols

Protocol 1: One-Pot Multi-Enzyme Synthesis of 3'-Sialyllactose

This protocol is adapted from a multi-enzyme cascade biosynthesis approach.[6]

Materials:

  • N-acetylneuraminic acid (NeuAc, sialic acid)

  • Lactose

  • Cytidine monophosphate (CMP)

  • Polyphosphate

  • Magnesium chloride (MgCl₂)

  • Cell-free extracts from engineered E. coli expressing:

    • CMP-NeuAc synthetase (CSS)

    • α2,3-Sialyltransferase (ST)

    • CMP kinase (CMK)

    • Polyphosphate kinase (PPK)

  • Tris-HCl buffer (pH 7.0)

Procedure:

  • Prepare a 25 mL reaction mixture containing:

    • 50 mM Sialic Acid

    • 60 mM Lactose

    • 20 mM CMP

    • 20 mM Polyphosphate

    • 20 mM MgCl₂

    • Cell-free extracts containing CSS, ST, CMK, and PPK (optimal amount to be determined empirically, e.g., from 40 g/L wet cell weight).

  • Adjust the pH of the reaction mixture to 7.0 with Tris-HCl.

  • Incubate the reaction at 35°C for 6 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.

  • Upon completion, terminate the reaction by heating to 95°C for 5 minutes.

  • Centrifuge the reaction mixture to remove precipitated proteins.

  • Purify the 3'-sialyllactose from the supernatant using anion-exchange chromatography followed by size-exclusion chromatography.[4]

Protocol 2: Trans-sialylation for the Synthesis of 6'-Sialyllactose

This protocol is based on the use of an exo-α-sialidase with transglycosylation activity.[17][18]

Materials:

  • Lactose

  • Sialic acid dimer (Neu5Acα2-8Neu5Ac) or oligosialic acid (donor)

  • Recombinant exo-α-sialidase from Bacteroides fragilis NCTC9343 (BfGH33C)

  • Buffer (e.g., pH 6.5)

Procedure:

  • Prepare the reaction mixture containing:

    • 1 M Lactose (acceptor)

    • 40 mM Sialic acid dimer (or 40 mg/mL oligosialic acid) (donor)

    • Purified BfGH33C enzyme

    • Reaction buffer (pH 6.5)

  • Incubate the reaction at 50°C for 10 minutes.

  • Monitor the formation of 6'-sialyllactose by TLC or HPLC.

  • Terminate the reaction by heat inactivation of the enzyme.

  • Purify the product using appropriate chromatographic techniques, such as ion-exchange and size-exclusion chromatography.[4][19][20][21]

Signaling Pathways Involving Sialyllactose and its Analogs

Sialylated oligosaccharides are key regulators of various signaling pathways, primarily through their interaction with Siglecs on immune cells.

3'-Sialyllactose and Siglec-3 (CD33) Signaling

3'-Sialyllactose has been shown to specifically bind to Siglec-3 (CD33) on human chronic myeloid leukemia K562 cells, inducing megakaryocyte differentiation and subsequent apoptosis.[1] This process involves the internalization of the 3SL-CD33 complex via caveolae-dependent endocytosis and the recruitment of downstream signaling molecules.

Signaling Pathway of 3'-Sialyllactose via Siglec-3

Siglec3_Pathway SL3 3'-Sialyllactose CD33 Siglec-3 (CD33) SL3->CD33 Binds Internalization Caveolae-dependent Endocytosis CD33->Internalization Proteasome Proteasomal Degradation CD33->Proteasome Degraded with SOCS3 SOCS3 Internalization->SOCS3 Recruits SHP1 SHP1 Internalization->SHP1 Recruits SOCS3->Proteasome ERK ERK SHP1->ERK Activates Differentiation Megakaryocytic Differentiation ERK->Differentiation Apoptosis Apoptosis Differentiation->Apoptosis

Caption: 3'-Sialyllactose induced Siglec-3 signaling cascade.

6'-Sialyllactose and Nrf2-mediated Anti-inflammatory Signaling

6'-Sialyllactose has demonstrated protective effects against LPS-induced inflammation in macrophages by regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways.[22]

Anti-inflammatory Signaling of 6'-Sialyllactose

Nrf2_Pathway SL6 6'-Sialyllactose ROS ROS Production SL6->ROS MAPK MAPK Signaling (p38) SL6->MAPK NFkB NF-κB Signaling SL6->NFkB Nrf2 Nrf2 Activation SL6->Nrf2 LPS LPS LPS->ROS LPS->MAPK LPS->NFkB Inflammation Pro-inflammatory Cytokine Release MAPK->Inflammation NFkB->Inflammation Nrf2->ROS

Caption: 6'-Sialyllactose modulates inflammatory signaling pathways.

Sialyl(α2,3)lactose and TLR4 Signaling in Intestinal Immune Cells

Sialyl(α2,3)lactose can directly activate intestinal CD11c+ dendritic cells through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and influencing mucosal immunity.[23]

TLR4 Signaling Pathway Activated by Sialyl(α2,3)lactose

TLR4_Pathway SL_a23 Sialyl(α2,3)lactose TLR4 TLR4 SL_a23->TLR4 Activates DC Intestinal CD11c+ Dendritic Cell TLR4->DC Cytokines Pro-inflammatory Cytokine Production (for Th1/Th17) DC->Cytokines ImmuneResponse Modulation of Mucosal Immunity Cytokines->ImmuneResponse

Caption: Sialyl(α2,3)lactose activates TLR4 signaling in dendritic cells.

Conclusion

Chemoenzymatic synthesis provides a robust and versatile platform for the production of this compound and its analogs. The detailed protocols and an understanding of the underlying biological activities of these complex glycans will aid researchers, scientists, and drug development professionals in advancing their studies in glycobiology and developing novel carbohydrate-based therapeutics. The ability to generate structurally diverse analogs will further facilitate the exploration of structure-activity relationships and the design of potent and selective modulators of sialic acid-mediated biological processes.

References

Application Notes and Protocols for the Structural Elucidation of Disialyllactose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyllactose is a complex oligosaccharide containing two sialic acid residues linked to a lactose core. Its structural characterization is crucial for understanding its biological functions and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the complete structural elucidation of such complex carbohydrates in solution.[1] This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to determine the primary structure of this compound, including monosaccharide composition, anomeric configurations, and glycosidic linkages.

Structural Elucidation Workflow

The structural elucidation of this compound by NMR spectroscopy follows a systematic workflow. This process begins with sample preparation, followed by the acquisition of a series of 1D and 2D NMR spectra. Each experiment provides specific information that, when combined, allows for the complete assignment of all proton and carbon signals and the determination of the oligosaccharide's connectivity and stereochemistry.

This compound NMR Workflow cluster_0 Preparation cluster_1 1D NMR cluster_2 2D Homonuclear NMR cluster_3 2D Heteronuclear NMR cluster_4 Data Analysis & Structure Determination SamplePrep Sample Preparation H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY TOCSY TOCSY COSY->TOCSY NOESY NOESY/ROESY TOCSY->NOESY HSQC HSQC NOESY->HSQC HMBC HMBC HSQC->HMBC Assignment Signal Assignment HMBC->Assignment Linkage Linkage & Sequence Analysis Assignment->Linkage Structure Final Structure Linkage->Structure

NMR workflow for this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is free from paramagnetic impurities and salts, which can cause significant line broadening. Desalting can be achieved using methods like size-exclusion chromatography or activated carbon adsorption.

  • Solvent: Dissolve 5-10 mg of the lyophilized this compound sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.96%). D₂O is the solvent of choice for carbohydrates as it is transparent in the ¹H NMR spectrum, except for the residual HDO signal.

  • Internal Standard: Add a known amount of an internal standard for chemical shift referencing. 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS-d6) is commonly used at a final concentration of approximately 1 mM.

  • pH: The chemical shifts of sialic acid residues are sensitive to pH. Adjust the pD of the sample to a stable value, typically around 7.0, using dilute NaOD or DCl.

  • Filtration: To remove any particulate matter, filter the final solution into a clean, high-precision 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

2.1. 1D ¹H NMR

  • Purpose: Provides an overview of all proton signals in the molecule. The anomeric protons (H1) typically resonate in a well-resolved region (4.4-5.5 ppm) and provide information on the number and type of monosaccharide residues.

  • Typical Parameters:

    • Pulse sequence: zgpr (or similar with water suppression)

    • Spectral width (SW): 12-16 ppm

    • Acquisition time (AQ): 2-4 s

    • Relaxation delay (D1): 5 s

    • Number of scans (NS): 16-64

2.2. 1D ¹³C NMR

  • Purpose: Provides an overview of all carbon signals. The anomeric carbons (C1) resonate in a distinct region (90-110 ppm).

  • Typical Parameters:

    • Pulse sequence: zgpg30 (with proton decoupling)

    • Spectral width (SW): 200-240 ppm

    • Acquisition time (AQ): 1-2 s

    • Relaxation delay (D1): 2-5 s

    • Number of scans (NS): 2048-8192

2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: Identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is used to trace the connectivity of protons within each monosaccharide spin system, starting from the anomeric proton.

  • Typical Parameters:

    • Pulse sequence: cosygpmfph

    • Spectral widths (SW): Same as 1D ¹H in both dimensions

    • Data points (TD): 2048 in F2, 512 in F1

    • Number of scans (NS): 8-16 per increment

2.4. 2D TOCSY (Total Correlation Spectroscopy)

  • Purpose: Correlates all protons within a spin system, not just those directly coupled. This is extremely useful for oligosaccharides as it allows for the assignment of all protons belonging to a single monosaccharide residue, even when there is significant spectral overlap.[2][3][4]

  • Typical Parameters:

    • Pulse sequence: mlevphpp

    • Mixing time (D9): 80-120 ms (to allow for magnetization transfer throughout the spin system)

    • Other parameters are similar to COSY.

2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates each proton with its directly attached carbon atom. This is a crucial experiment for assigning the carbon spectrum based on the proton assignments.[5][6]

  • Typical Parameters:

    • Pulse sequence: hsqcedetgpsisp2.3 (edited for CH/CH₃ vs. CH₂ differentiation)

    • ¹JCH coupling constant: 140-150 Hz

    • Spectral widths (SW): ~12 ppm in F2 (¹H), ~120 ppm in F1 (¹³C)

    • Data points (TD): 2048 in F2, 256 in F1

    • Number of scans (NS): 4-8 per increment

2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This experiment is key for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.[6]

  • Typical Parameters:

    • Pulse sequence: hmbcgplpndqf

    • Long-range coupling constant (ⁿJCH): Optimized for 6-8 Hz

    • Other parameters are similar to HSQC, but with a wider ¹³C spectral width to include quaternary carbons.

2.7. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: Identifies protons that are close in space (< 5 Å), irrespective of through-bond connectivity. This is the primary method for determining the sequence of monosaccharides and the stereochemistry of the glycosidic linkages.[7]

  • Typical Parameters:

    • Pulse sequence: noesygpph

    • Mixing time (D8): 200-500 ms for small to medium-sized molecules

    • Other parameters are similar to COSY.

Data Processing
  • Software: Standard NMR processing software such as TopSpin (Bruker), VnmrJ (Agilent/Varian), or third-party software like Mnova can be used.

  • Window Function: Apply a sine-bell or squared sine-bell window function to both dimensions of 2D spectra to improve resolution.

  • Zero-Filling: Zero-fill the data in the F1 dimension to at least double the number of acquired points to enhance digital resolution.

  • Phasing and Baseline Correction: Carefully phase all spectra, especially the 2D phase-sensitive experiments. Apply baseline correction to all spectra.

Data Presentation

¹H and ¹³C NMR Chemical Shifts of this compound

The complete assignment of ¹H and ¹³C chemical shifts is the foundation for structural elucidation. The following table provides a template for organizing the chemical shift data for α-Neup5Ac-(2→8)-α-Neup5Ac-(2→3)-β-D-Galp-(1→4)-D-Glc. The actual chemical shift values have been reported in the literature and should be referenced from the primary source.[1]

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-Glc 1
2
3
4
5
6a, 6b
β-Gal 1'
2'
3'
4'
5'
6'a, 6'b
α-Neu5Ac (2→3) 3"ax
3"eq
4"
5"
6"
7"
8"
9"a, 9"b
NAc
α-Neu5Ac (2→8) 3'''ax
3'''eq
4'''
5'''
6'''
7'''
8'''
9'''a, 9'''b
NAc

Note: The chemical shifts are dependent on pD, temperature, and the internal standard used.

Data Interpretation and Visualization

Structure of this compound

The structure of the target molecule, α(2,8)-disialyl-α(2,3)-lactose, is shown below. The numbering of the monosaccharide residues and the carbon atoms is crucial for the assignment process.

This compound Structure Glc Glc Gal Gal Glc->Gal β(1→4) NeuAc1 Neu5Ac Gal->NeuAc1 α(2→3) NeuAc2 Neu5Ac NeuAc1->NeuAc2 α(2→8)

Structure of α(2,8)-disialyl-α(2,3)-lactose.
Interpretation of NMR Spectra

  • 1D ¹H and ¹³C NMR: The number of anomeric signals in the ¹H spectrum (and C1 signals in the ¹³C spectrum) confirms the number of monosaccharide residues. The chemical shifts of the H3ax and H3eq protons of the sialic acid residues are characteristic and can help distinguish between the two Neu5Ac units.

  • COSY and TOCSY: Starting from the anomeric proton (H1) of each residue, the COSY spectrum is used to trace the J-couplings to H2, H3, and so on. The TOCSY spectrum reveals the entire spin system for each residue, which is particularly useful for overcoming signal overlap in the crowded 3.0-4.0 ppm region.

  • HSQC: This spectrum provides a direct correlation between each proton and its attached carbon, allowing for the confident assignment of the ¹³C spectrum once the ¹H spectrum is assigned.

  • HMBC and NOESY for Linkage Analysis: The combination of HMBC and NOESY spectra is essential for determining the glycosidic linkages and the sequence of the monosaccharides.

    • HMBC: A cross-peak between the anomeric proton of one residue and a carbon of the adjacent residue provides direct evidence of the linkage. For example, a correlation between H1' of Gal and C4 of Glc confirms the Gal(β1→4)Glc linkage.

    • NOESY: Through-space correlations between protons on adjacent residues confirm the linkages and provide stereochemical information. Key NOEs for this compound include:

      • Gal(H1') ↔ Glc(H4)

      • Neu5Ac(H3"ax/eq) ↔ Gal(H3')

      • Neu5Ac(H3'''ax/eq) ↔ Neu5Ac(H8")

The following diagram illustrates the key NOE correlations that are expected for determining the glycosidic linkages in this compound.

This compound NOESY Correlations cluster_Glc Glc Residue cluster_Gal Gal Residue cluster_NeuAc1 Neu5Ac (2→3) Residue cluster_NeuAc2 Neu5Ac (2→8) Residue Glc Glucose Gal Galactose NeuAc1 Neu5Ac (2→3) NeuAc2 Neu5Ac (2→8) Glc_H4 H4 Gal_H1 H1' Gal_H1->Glc_H4 Gal(β1→4)Glc Gal_H3 H3' NeuAc1_H3 H3''ax/eq NeuAc1_H3->Gal_H3 Neu5Ac(α2→3)Gal NeuAc1_H8 H8'' NeuAc2_H3 H3'''ax/eq NeuAc2_H3->NeuAc1_H8 Neu5Ac(α2→8)Neu5Ac

Key NOESY correlations for linkage analysis.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and comprehensive approach for the complete structural elucidation of this compound. By following the detailed protocols outlined in these application notes, researchers can confidently determine the monosaccharide composition, anomeric configurations, and the sequence and linkages of this complex oligosaccharide. This detailed structural information is essential for its application in research and drug development.

References

Application Notes and Protocols: The Use of Disialyllactose in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Disialyllactose (DSL) and its related sialylated compounds, 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), in a variety of cell culture-based research applications. The protocols detailed below are derived from established experimental evidence and are intended to serve as a foundational guide for investigating the biological roles of these complex oligosaccharides.

Modulation of Inflammatory Responses in Macrophages

Sialyllactoses have demonstrated significant immunomodulatory effects, particularly in the context of inflammation. 6'-sialyllactose has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage-like cells.[1] This is achieved through the regulation of key signaling pathways, including the suppression of NF-κB and MAPK pathways, and the activation of the Nrf2-mediated antioxidant response.[1]

Quantitative Data Summary: Anti-inflammatory Effects of 6'-Sialyllactose on RAW 264.7 Cells
Concentration of 6'-SLTargetObserved EffectReference
50-200 µMNF-κB p65Inhibition of LPS-induced activation[1]
100 µMReactive Oxygen Species (ROS)~3-fold reduction in LPS-induced ROS production[1]
100-200 µMNrf2Dose-dependent elevation of protein expression[1]
Experimental Protocol: Inhibition of LPS-Induced Inflammation in Macrophages

This protocol is designed to assess the anti-inflammatory potential of sialyllactoses on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • 6'-Sialyllactose (or other sialyllactose of interest)

  • Phosphate Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, Western blot reagents, ROS detection assays)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that will allow for optimal growth during the experiment.

  • Pre-treatment: Once the cells have adhered, pre-treat them with varying concentrations of 6'-sialyllactose (e.g., 25, 50, 100, 200 µM) for 1 hour.[1]

  • Inflammatory Challenge: Following pre-treatment, stimulate the cells with 1 µg/ml of LPS for 24 hours to induce an inflammatory response.[1]

  • Analysis: After the incubation period, collect the cell culture supernatant and/or cell lysates for downstream analysis.

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA.

    • Signaling Pathway Activation: Analyze the activation of NF-κB and MAPK pathways in cell lysates via Western blotting for phosphorylated forms of key proteins (e.g., p-p65, p-p38).

    • Oxidative Stress: Assess the levels of intracellular ROS using assays such as the Dihydroethidium (DHE) stain.[1]

LPS_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ROS ROS Production TLR4->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines SixSL 6'-Sialyllactose SixSL->MAPK SixSL->NFkB Nrf2 Nrf2 Pathway SixSL->Nrf2 SixSL->ROS Antioxidant Antioxidant Response Nrf2->Antioxidant

Modulation of LPS-induced inflammatory pathways by 6'-Sialyllactose.

Enhancing Sialylation of Recombinant Proteins in CHO Cells

The extent of sialylation on therapeutic glycoproteins is a critical quality attribute as it influences their serum half-life and efficacy. Supplementing cell culture media with sialyllactoses has been shown to enhance the sialylation of Fc-fusion glycoproteins produced in recombinant Chinese hamster ovary (rCHO) cells.[2] This approach offers a potential strategy to improve the quality of biotherapeutic proteins.

Experimental Protocol: Enhancing Glycoprotein Sialylation in rCHO Cells

This protocol outlines a method to evaluate the effect of sialyllactose supplementation on the sialylation of a recombinant protein.

Materials:

  • Recombinant CHO cell line expressing the glycoprotein of interest

  • Appropriate CHO cell culture medium (serum-free is recommended)

  • Sialyllactose (e.g., 3'-SL, 6'-SL, or DSL)

  • Bioreactor or shake flasks for cell culture

  • Protein A chromatography resin (for Fc-fusion proteins)

  • Reagents for N-glycan analysis (e.g., PNGase F, 2-AB labeling, HILIC-HPLC)

Procedure:

  • Cell Culture: Culture the rCHO cells in the appropriate medium and scale (e.g., shake flasks or bioreactor).

  • Supplementation: On a specific day of the culture (e.g., day 3 or as optimized for the specific cell line and process), supplement the culture with various concentrations of sialyllactose.

  • Fed-batch Culture: Continue the fed-batch culture for the desired duration, monitoring cell growth and viability.

  • Harvest and Purification: At the end of the culture, harvest the supernatant and purify the recombinant glycoprotein, for instance, using Protein A chromatography for Fc-fusion proteins.

  • Sialylation Analysis:

    • Release the N-glycans from the purified protein using PNGase F.

    • Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide).

    • Analyze the labeled glycans using HILIC-HPLC to quantify the relative abundance of sialylated glycan species.

Sialylation_Workflow cluster_culture Cell Culture cluster_purification Purification & Analysis CHO_cells rCHO Cell Culture Supplement Add Sialyllactose CHO_cells->Supplement Fed_batch Fed-batch Culture Supplement->Fed_batch Harvest Harvest Supernatant Fed_batch->Harvest Purify Protein A Purification Harvest->Purify N_glycan_release N-glycan Release (PNGase F) Purify->N_glycan_release Labeling Fluorescent Labeling (2-AB) N_glycan_release->Labeling HPLC HILIC-HPLC Analysis Labeling->HPLC

Workflow for enhancing and analyzing glycoprotein sialylation.

Inhibition of Influenza Virus Infection

Sialic acid is a crucial receptor for influenza virus entry into host cells. Sialyllactoses, particularly 3'-sialyllactose, can act as decoys to inhibit influenza virus infection in vitro.[3][4] This antiviral activity can be assessed using various cell-based assays.

Quantitative Data Summary: Antiviral Activity of 3'-Sialyllactose against H1N1 Influenza Virus in HEP-2 Cells
CompoundIC₅₀ (µM)Reference
3'-Sialyllactose33.46[4]
Experimental Protocol: In Vitro Influenza Virus Inhibition Assay

This protocol describes a method to evaluate the antiviral efficacy of sialyllactoses against influenza virus.

Materials:

  • HEP-2 cells (or other susceptible cell line, e.g., MDCK)

  • Influenza virus stock (e.g., H1N1)

  • Cell culture medium (e.g., MEM) with appropriate supplements

  • Sialyllactose (e.g., 3'-SL)

  • Trypsin (for viral propagation)

  • Reagents for assessing viral cytopathic effect (CPE) or plaque formation (e.g., crystal violet, agar overlay)

Procedure:

  • Cell Seeding: Seed HEP-2 cells in 96-well plates and allow them to form a confluent monolayer.

  • Virus-Compound Co-incubation: In a separate tube, pre-incubate the influenza virus with serial dilutions of 3'-sialyllactose for a defined period (e.g., 1 hour) at 37°C.

  • Infection: Remove the culture medium from the cells and infect them with the virus-compound mixture.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator and monitor daily for the appearance of cytopathic effects (CPE).

  • Quantification of Antiviral Activity:

    • CPE Inhibition Assay: After a set incubation period (e.g., 48-72 hours), stain the cells with crystal violet to visualize cell viability. The inhibition of CPE is indicative of antiviral activity. The IC₅₀ can be calculated from the dose-response curve.

    • Plaque Reduction Assay: For this assay, cells are seeded in 6- or 12-well plates. After infection, the cells are overlaid with a semi-solid medium (e.g., containing agar) with or without the test compound. After incubation, the plaques are visualized by staining and counted.

Antiviral_Mechanism cluster_cell Influenza Influenza Virus SA_receptor Sialic Acid Receptor Influenza->SA_receptor Binding Influenza->SA_receptor Infection Viral Entry & Replication ThreeSL 3'-Sialyllactose ThreeSL->Influenza Competitive Inhibition Cell Host Cell SA_receptor->Cell

Competitive inhibition of influenza virus binding by 3'-Sialyllactose.

Regulation of Epithelial Cell Proliferation and Differentiation

Sialyllactoses have been observed to influence the behavior of intestinal epithelial cells, such as Caco-2 cells. At higher concentrations, they can suppress proliferation and promote differentiation, which is an important aspect of maintaining epithelial barrier function.[5][6]

Experimental Protocol: Assessing Effects on Caco-2 Cell Proliferation and Differentiation

This protocol provides a framework to study the impact of sialyllactoses on epithelial cell dynamics.

Materials:

  • Caco-2 cells

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Sialyllactose

  • Reagents for proliferation assays (e.g., BrdU incorporation kit)

  • Reagents for differentiation markers (e.g., alkaline phosphatase activity assay kit)

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM with 20% FBS and 1% non-essential amino acids. Seed cells in appropriate plates for the chosen assays.

  • Treatment: Treat the Caco-2 cells with various concentrations of sialyllactose (e.g., >10 mg/ml to observe effects on proliferation and differentiation) for a specified duration (e.g., 4 days).[5]

  • Proliferation Assay:

    • Towards the end of the treatment period, perform a proliferation assay such as BrdU incorporation or a cell counting assay to determine the effect on cell number.

  • Differentiation Assay:

    • Measure the activity of alkaline phosphatase, a well-established marker of enterocyte differentiation, using a commercially available kit.

These application notes and protocols provide a starting point for researchers to explore the diverse biological activities of this compound and related sialylated oligosaccharides in various cell culture models. The specific concentrations, incubation times, and analytical methods may require optimization depending on the specific research objectives and experimental systems.

References

Application Notes and Protocols: Assessing Disialyllactose Effects on Gut Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal epithelial barrier is a critical component of gut health, serving as a selective barrier that prevents the passage of harmful luminal contents, such as toxins and pathogens, into the bloodstream. Compromised gut barrier function, often referred to as "leaky gut," is associated with various inflammatory and autoimmune diseases. Disialyllactose (DSL), a complex oligosaccharide, is emerging as a potential therapeutic agent for enhancing gut barrier function. This document provides detailed protocols to assess the effects of DSL on intestinal barrier integrity using an in vitro Caco-2 cell model.

Recent studies suggest that sialylated oligosaccharides, like sialyllactose, can directly support epithelial differentiation and wound repair.[1][2][3] Furthermore, they may modulate the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) that have been shown to improve intestinal barrier function.[1][4][5] This application note will focus on methodologies to evaluate the direct effects of this compound on intestinal epithelial cells.

Core Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of this compound on gut barrier function in an in vitro model.

G cluster_setup Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Barrier Function Assessment cluster_molecular Molecular Analysis Caco2_seed Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21 days Caco2_seed->Differentiate DSL_treat Treat with this compound (DSL) Differentiate->DSL_treat LPS_challenge Induce barrier dysfunction with LPS (optional) DSL_treat->LPS_challenge TEER Measure TEER LPS_challenge->TEER Permeability Paracellular Permeability Assay (e.g., FITC-dextran) LPS_challenge->Permeability Lysate Collect cell lysates and supernatant LPS_challenge->Lysate Western Western Blot (Occludin, Claudin-1, ZO-1) Lysate->Western ELISA ELISA (Zonulin) Lysate->ELISA

Caption: General experimental workflow for assessing this compound effects on gut barrier function.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Transepithelial Electrical Resistance (TEER) Measurements

Treatment GroupConcentrationTEER (Ω·cm²) Pre-treatmentTEER (Ω·cm²) Post-treatment% Change from Control
Control-
DSLLow
DSLMedium
DSLHigh
LPS-
DSL + LPSLow
DSL + LPSMedium
DSL + LPSHigh

Table 2: Paracellular Permeability (FITC-Dextran Flux)

Treatment GroupConcentrationFITC-Dextran Flux (µg/mL)% Permeability relative to Control
Control-
DSLLow
DSLMedium
DSLHigh
LPS-
DSL + LPSLow
DSL + LPSMedium
DSL + LPSHigh

Table 3: Tight Junction Protein Expression (Relative Densitometry from Western Blot)

Treatment GroupConcentrationOccludin (relative to β-actin)Claudin-1 (relative to β-actin)ZO-1 (relative to β-actin)
Control-
DSLLow
DSLMedium
DSLHigh
LPS-
DSL + LPSLow
DSL + LPSMedium
DSL + LPSHigh

Table 4: Zonulin Concentration (ELISA)

Treatment GroupConcentrationZonulin Concentration (ng/mL)% Change from Control
Control-
DSLLow
DSLMedium
DSLHigh
LPS-
DSL + LPSLow
DSL + LPSMedium
DSL + LPSHigh

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Differentiation

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured for an extended period, differentiates to form a polarized monolayer with characteristics similar to the small intestinal epithelium.[6][7]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Transwell® permeable supports (0.4 µm pore size)

  • Cell culture plates (6-well or 12-well)

Procedure:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 1 x 10⁵ cells/cm².

  • Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

  • Monitor the formation of a confluent monolayer and the integrity of the barrier by measuring the Transepithelial Electrical Resistance (TEER).[8][9][10]

Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement

TEER is a widely accepted quantitative method to measure the integrity of tight junction dynamics in cell culture models.[11]

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)

  • Sterile phosphate-buffered saline (PBS)

  • 70% Ethanol

Procedure:

  • Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes and then allowing them to air dry in a sterile hood.[10][12]

  • Equilibrate the cell culture plate to room temperature for 10-15 minutes. TEER is temperature-sensitive.[12]

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are not touching the cell monolayer.[10]

  • Record the resistance reading in ohms (Ω).

  • Measure the resistance of a blank Transwell insert (without cells) containing culture medium to determine the background resistance.

  • Calculate the TEER using the following formula: TEER (Ω·cm²) = (Resistance of cells - Resistance of blank) x Surface area of the Transwell insert (cm²).[12]

Protocol 3: Lipopolysaccharide (LPS)-Induced Barrier Dysfunction

LPS, a component of the outer membrane of Gram-negative bacteria, can induce an inflammatory response and increase intestinal permeability.[13][14][15][16]

Procedure:

  • After 21 days of differentiation, replace the medium in the basolateral compartment with fresh medium containing LPS (e.g., 1 µg/mL).[17]

  • Incubate for a specified period (e.g., 6-24 hours) to induce barrier dysfunction.

  • For experiments investigating the protective effects of this compound, pre-treat the cells with DSL for a designated time before adding LPS.

Protocol 4: Western Blot for Tight Junction Proteins

This protocol allows for the semi-quantitative analysis of key tight junction proteins such as occludin, claudin-1, and zonula occludens-1 (ZO-1).[18]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-occludin, anti-claudin-1, anti-ZO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Wash the Caco-2 cell monolayers with ice-cold PBS.

  • Lyse the cells with RIPA buffer and collect the cell lysates.

  • Determine the protein concentration using a BCA assay.[19]

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19][20]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for primary antibodies are typically between 1:500 and 1:10000.[19][21][22]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[19]

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensity using densitometry software and normalize to the loading control (β-actin).[19]

Protocol 5: Zonulin ELISA

Zonulin is a protein that modulates the permeability of tight junctions between cells of the digestive tract wall and is considered a biomarker for intestinal permeability.[23]

Materials:

  • Zonulin ELISA kit (serum or stool kit, depending on the sample type; for in vitro studies, cell culture supernatant can be assayed)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the Zonulin ELISA kit.[24][25][26]

  • Briefly, the protocol typically involves a competitive ELISA format.[24][25]

  • Add standards, controls, and cell culture supernatant samples to the wells of a microplate pre-coated with anti-zonulin antibodies.

  • Add a biotinylated zonulin tracer, which competes with the zonulin in the sample for antibody binding sites.

  • After incubation and washing steps, add a streptavidin-peroxidase conjugate, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • The concentration of zonulin in the samples is inversely proportional to the color intensity.[25] Calculate the concentration based on a standard curve.

Proposed Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway through which this compound may enhance gut barrier function. This is a proposed mechanism and requires experimental validation.

G DSL This compound (DSL) Receptor Cell Surface Receptor (e.g., TLRs) DSL->Receptor Inflammation Pro-inflammatory Signaling (e.g., NF-κB) DSL->Inflammation Inhibits Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., CREB) Signaling_Cascade->Transcription_Factors Gene_Expression Increased Gene Expression of Tight Junction Proteins Transcription_Factors->Gene_Expression TJ_Assembly Enhanced Tight Junction Assembly and Stability Gene_Expression->TJ_Assembly Barrier_Function Improved Gut Barrier Function TJ_Assembly->Barrier_Function LPS LPS LPS->Inflammation TJ_Disruption Tight Junction Disruption Inflammation->TJ_Disruption

Caption: Hypothetical signaling pathway of this compound in enhancing gut barrier function.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for researchers to investigate the effects of this compound on intestinal barrier function. By employing these standardized methods, scientists can generate robust and reproducible data to elucidate the therapeutic potential of DSL in maintaining and restoring gut health. These studies are crucial for the development of novel interventions for a range of intestinal and systemic diseases associated with impaired gut barrier integrity.

References

Application Note: Disialyllactose as a Standard for Glycan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a wide array of biological processes, including cell adhesion, molecular recognition, and signal transduction. Sialylated glycans, which terminate with sialic acid residues, are of particular interest in biomedical research and drug development due to their roles in cancer progression, immune modulation, and viral infectivity. Accurate quantification and characterization of these complex structures are therefore paramount.

Disialyllactose, an oligosaccharide containing two sialic acid residues, serves as an essential reference standard in glycan analysis. Its well-defined structure and charge make it an ideal candidate for the calibration and validation of various analytical techniques employed for the characterization of sialylated glycoconjugates. This application note provides detailed protocols for the use of this compound as a standard in High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with quantitative performance data.

Data Presentation

The use of this compound as a standard enables the accurate quantification of sialylated glycans in complex biological matrices. The following tables summarize the performance characteristics of analytical methods employing this compound and other related sialylated oligosaccharide standards.

Table 1: Quantitative Performance Data for Sialylated Oligosaccharides by LC-MS/MS

Parameter3'-Sialyllactose6'-SialyllactoseThis compound
Limit of Detection (LOD) (µg/mL) 0.0018 - 0.00300.0018 - 0.0030Not Specified
Limit of Quantitation (LOQ) (µg/mL) 0.0054 - 0.00630.0054 - 0.0063Not Specified
Recovery (%) >90.5>90.590 - 103
Repeatability (RSD %) Not SpecifiedNot Specified1 - 17

Data compiled from studies on various mammalian milk samples.[1][2][3]

Table 2: Linearity of HPAEC-PAD for Carbohydrate Analysis

Carbohydrate ClassConcentration Range (µM)Correlation Coefficient (r)
Monosaccharides0.01 - 50>0.999
Disaccharides0.01 - 50>0.998
OligosaccharidesNot Specified>0.99

Demonstrates the excellent linearity of the HPAEC-PAD method over a wide concentration range for various sugars, which is applicable to the quantification of this compound.[4][5]

Experimental Protocols

Preparation of this compound Standard Solution

Objective: To prepare a stock and working standard solutions of this compound for calibration.

Materials:

  • This compound (high purity)

  • Deionized water (18.2 MΩ·cm)

  • Vortex mixer

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a clean weighing boat.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add approximately 5 mL of deionized water to the flask.

    • Vortex gently until the standard is completely dissolved.

    • Bring the volume up to the 10 mL mark with deionized water.

    • Cap the flask and invert several times to ensure homogeneity.

  • Working Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water.

    • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with deionized water.

    • Prepare a calibration curve by creating a series of dilutions from the working stock solution covering the expected concentration range of the samples.

Analysis of Sialylated Oligosaccharides by HPAEC-PAD

Objective: To quantify this compound and other sialylated oligosaccharides in a sample matrix.

Materials:

  • HPAEC-PAD system (e.g., Dionex ICS-5000+)

  • Anion-exchange column (e.g., CarboPac PA200)

  • Sodium hydroxide (NaOH), 50% w/w

  • Sodium acetate (NaOAc), anhydrous

  • Deionized water

  • Sample containing sialylated oligosaccharides (e.g., milk, cell culture supernatant)

Protocol:

  • Sample Preparation (from milk):

    • Centrifuge the milk sample to separate the lipid layer.

    • Precipitate proteins by adding a solvent such as ethanol or by using a filtration device.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant containing the oligosaccharides can be further purified using solid-phase extraction (SPE) with a graphitized carbon cartridge to remove interfering substances.

  • Chromatographic Conditions:

    • Column: Dionex CarboPac PA200 (or equivalent)

    • Mobile Phase A: 100 mM NaOH

    • Mobile Phase B: 1 M NaOAc in 100 mM NaOH

    • Gradient: A shallow gradient of sodium acetate is typically used to elute oligosaccharides based on their degree of sialylation. For example, a linear gradient from 0 to 250 mM NaOAc over 40 minutes.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 25 µL

  • PAD Detection:

    • Use a gold working electrode and a suitable waveform for carbohydrate detection. A standard quadruple-potential waveform is commonly employed.

  • Analysis:

    • Inject the prepared this compound standards to generate a calibration curve.

    • Inject the prepared samples.

    • Integrate the peak area corresponding to this compound in both standards and samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Analysis of this compound by LC-MS/MS

Objective: To provide high-sensitivity and high-specificity quantification of this compound.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide)

  • Acetonitrile (ACN), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, LC-MS grade

Protocol:

  • Sample Preparation:

    • Follow the same sample preparation steps as for HPAEC-PAD to remove lipids and proteins.

    • Ensure the final sample is in a solvent compatible with the initial HILIC mobile phase conditions (high acetonitrile content).

  • Liquid Chromatography Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide column (or equivalent)

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient from high organic to high aqueous mobile phase. For example, start at 80% B, hold for 2 minutes, then a linear gradient to 40% B over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values will depend on the adduct ion being monitored (e.g., [M-H]⁻ or [M-2H]²⁻).

    • Optimize cone voltage and collision energy for the specific transitions of this compound.

  • Analysis:

    • Inject the this compound standards to create a calibration curve based on the peak area of the specific MRM transition.

    • Inject the prepared samples.

    • Quantify this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hpaec HPAEC-PAD cluster_lcms LC-MS/MS cluster_data Data Analysis Sample Biological Sample (e.g., Milk, Plasma) LipidRemoval Lipid Removal (Centrifugation) Sample->LipidRemoval ProteinPrecipitation Protein Precipitation (e.g., Ethanol) LipidRemoval->ProteinPrecipitation SPE Solid Phase Extraction (Graphitized Carbon) ProteinPrecipitation->SPE HPAEC_Col Anion-Exchange Column SPE->HPAEC_Col HILIC_Col HILIC Column SPE->HILIC_Col PAD Pulsed Amperometric Detection HPAEC_Col->PAD Quantification Quantification of Analytes PAD->Quantification MS Mass Spectrometry (MRM) HILIC_Col->MS MS->Quantification Standard This compound Standard Calibration Calibration Curve Generation Standard->Calibration Calibration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Sialylation in Receptor Tyrosine Kinase (RTK) Signaling

signaling_pathway General role of sialylation in modulating RTK signaling cluster_membrane Cell Membrane RTK_unsialylated RTK (Unsialylated) Downstream_Signaling_Active Downstream Signaling (Active) RTK_unsialylated->Downstream_Signaling_Active Activation RTK_sialylated RTK (Sialylated) Downstream_Signaling_Inhibited Downstream Signaling (Inhibited) RTK_sialylated->Downstream_Signaling_Inhibited Inhibition Ligand Ligand Ligand->RTK_unsialylated Binding Ligand->RTK_sialylated Binding Inhibited

Caption: Role of sialylation in modulating RTK signaling.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Disialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of disialyllactose.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

Problem IDIssuePotential CausesRecommended Actions
DSL-001Low or No Product Formation 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or incorrect buffer conditions. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. 3. Substrate Issues: Degradation of substrates (e.g., CMP-Neu5Ac), incorrect substrate concentrations, or presence of inhibitors. 4. Missing Cofactors: Absence of required metal ions (e.g., Mg²⁺) for sialyltransferase activity.1. Verify Enzyme Activity: Run a small-scale control reaction with fresh, properly stored enzyme and substrates under known optimal conditions. 2. Optimize Reaction Conditions: Review the optimal pH and temperature for the specific sialyltransferase used. Perform a time-course experiment to determine the optimal reaction time. 3. Check Substrates: Use fresh, high-quality substrates. Verify the concentration of substrates before starting the reaction. 4. Ensure Cofactor Presence: Supplement the reaction mixture with the appropriate cofactors as recommended for the enzyme.
DSL-002Formation of Undesired By-products 1. Substrate Imbalance: A shortage of the acceptor substrate (lactose) can sometimes lead to the formation of 6,6'-disialyllactose.[1] 2. Enzyme Specificity: Some sialyltransferases have broader specificity, leading to the formation of different sialyllactose isomers. For example, Pasteurella multocida α2,3-sialyltransferase can exhibit α2,6-sialyltransferase activity at a pH below 7.0.[2][3] 3. Hydrolysis of Activated Sugar: Sialyltransferases can have a competing hydrolase activity, breaking down CMP-Neu5Ac into CMP and Neu5Ac.[4]1. Adjust Substrate Ratio: Increase the concentration of the acceptor (lactose) relative to the donor (CMP-Neu5Ac). Continuous feeding of lactose can favor the desired product formation.[1] 2. Control Reaction pH: Maintain the optimal pH for the desired enzyme activity to minimize side reactions.[3] Consider using an engineered enzyme with higher specificity.[2][3] 3. Optimize Lactose Concentration: Higher concentrations of the acceptor substrate can help to outcompete the hydrolysis of the donor substrate.
DSL-003Difficulty in Product Purification 1. Similar Physicochemical Properties: The product, substrates, and by-products may have similar sizes and charges, making separation difficult. 2. Complex Reaction Mixture: The presence of enzymes, salts, and unreacted substrates complicates the purification process.1. Employ Multi-step Purification: A combination of techniques may be necessary. This can include initial separation using membrane filtration with different molecular weight cut-offs to remove larger molecules like enzymes and smaller molecules like monosaccharides.[5][6] 2. Ion-Exchange Chromatography: Use anion and cation exchange resins to remove charged molecules.[5] 3. Activated Carbon Treatment: This can be used to remove certain impurities.[5] 4. Dialysis/Electrodialysis: These methods can be effective for removing salts and other small molecules.[5]

Frequently Asked Questions (FAQs)

1. What are the key enzymes used for this compound synthesis?

The primary enzymes are sialyltransferases, which catalyze the transfer of sialic acid from an activated donor (like CMP-Neu5Ac) to an acceptor molecule. For the synthesis of different this compound isomers, specific sialyltransferases are required. For example, the synthesis of Neu5Acα2-6GlcNAc containing glycans has been effectively achieved using ST6GalNAc6.[7] The choice of enzyme depends on the desired linkage of the sialic acid residues.

2. How can I optimize the yield of my this compound synthesis reaction?

Optimizing the yield involves a multi-faceted approach:

  • Enzyme Selection and Engineering: Using highly active and specific enzymes is crucial. Protein engineering has been employed to enhance the activity of sialyltransferases and reduce side reactions.[2][3][8]

  • Substrate Concentrations: The ratio of the acceptor (lactose or a sialyllactose precursor) to the donor (e.g., CMP-Neu5Ac) is a critical parameter. An excess of the acceptor can drive the reaction towards product formation and minimize by-products.[1]

  • Reaction Conditions: Maintaining optimal pH, temperature, and cofactor concentrations (e.g., Mg²⁺) is essential for maximal enzyme activity.[4]

  • Cofactor Regeneration: In multi-enzyme cascade systems, efficient regeneration of cofactors like CMP is vital for achieving high yields.[9]

3. What are the optimal conditions for a typical sialyltransferase reaction?

While optimal conditions are enzyme-specific, a general starting point for many sialyltransferase reactions is a pH between 6.5 and 8.5 and a temperature around 37-50°C.[3][10][11] For example, a reaction using an exo-α-sialidase from Bacteroides fragilis for 6'-sialyllactose synthesis was optimal at pH 6.5 and 50°C.[10][11] It is highly recommended to consult the manufacturer's data sheet for the specific enzyme being used.

4. How can I monitor the progress of my reaction?

Reaction progress can be monitored by analyzing small aliquots of the reaction mixture over time using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the substrates and products.

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to visualize the consumption of substrates and the appearance of the product.

  • Mass Spectrometry (MS): To confirm the identity of the product.

5. What are common donor and acceptor substrates for this compound synthesis?

  • Donors: The most common activated sialic acid donor is cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac).[4] Other donors like sialic acid dimers or oligomers can also be used, particularly with trans-sialidases.[10]

  • Acceptors: The initial acceptor is typically lactose. To synthesize this compound, a monosialylated lactose derivative (e.g., 3'-sialyllactose or 6'-sialyllactose) serves as the acceptor for the second sialylation step.

Experimental Protocols

General Protocol for Enzymatic Synthesis of 6'-Sialyllactose

This protocol is a general guideline and may require optimization for specific enzymes and substrates.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture containing:

      • Acceptor (Lactose): 1 M

      • Donor (Sialic acid dimer): 40 mM

      • Buffer: Sodium phosphate buffer (pH 6.5)

      • Enzyme: exo-α-sialidase from Bacteroides fragilis (BfGH33C) at a suitable concentration.

  • Incubation:

    • Incubate the reaction mixture at 50°C for 10 minutes.[11]

  • Reaction Termination:

    • Stop the reaction by heating the mixture to 100°C for 5 minutes to denature the enzyme.

  • Analysis:

    • Centrifuge the mixture to pellet the denatured protein.

    • Analyze the supernatant by HPLC or TLC to determine the product yield.

Protocol for Multi-Enzyme Cascade Synthesis of 3'-Sialyllactose

This protocol describes a one-pot biosynthesis using engineered E. coli cell extracts with cofactor regeneration.[9]

  • Preparation of Cell Extracts:

    • Prepare cell extracts of engineered E. coli strains overexpressing the necessary enzymes (e.g., CMP-Neu5Ac synthetase, sialyltransferase, cytidine monophosphate kinase, and polyphosphate kinase).

  • Reaction Mixture:

    • Combine the cell extracts in an optimized ratio.

    • Add the following substrates and cofactors to the reaction buffer (e.g., Tris-HCl, pH 7.5):

      • N-acetylneuraminic acid (NeuAc)

      • Lactose

      • Cytidine 5'-monophosphate (CMP)

      • Polyphosphate

      • Magnesium chloride (MgCl₂)

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitoring and Termination:

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

    • Once the reaction reaches completion, terminate it by heat inactivation or by adding a quenching agent.

  • Purification:

    • Proceed with the purification of 3'-sialyllactose from the reaction mixture using methods described in the troubleshooting guide.

Visualizations

Enzymatic_Synthesis_Workflow cluster_substrates Substrates & Cofactors cluster_reaction Enzymatic Reaction cluster_products Products & By-products cluster_purification Purification Lactose Lactose Sialyltransferase Sialyltransferase Lactose->Sialyltransferase CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac->Sialyltransferase Cofactors Cofactors (e.g., Mg²⁺) Cofactors->Sialyltransferase This compound This compound Sialyltransferase->this compound Byproducts By-products Sialyltransferase->Byproducts Purification Purification Steps This compound->Purification Byproducts->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Replace_Enzyme Use fresh enzyme and run control reaction Check_Enzyme->Replace_Enzyme No Check_Substrates Are substrates intact and at correct concentrations? Check_Conditions->Check_Substrates Yes Optimize_Conditions Adjust pH, temperature, and incubation time Check_Conditions->Optimize_Conditions No Verify_Substrates Use fresh substrates and verify concentrations Check_Substrates->Verify_Substrates No Success Improved Yield Check_Substrates->Success Yes Replace_Enzyme->Success Optimize_Conditions->Success Verify_Substrates->Success

Caption: Troubleshooting decision tree for low product yield.

References

troubleshooting low yield in Disialyllactose chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Disialyllactose.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in this compound synthesis can arise from various factors throughout the multi-step process. This guide provides a systematic approach to identifying and resolving common issues.

1. Incomplete Glycosylation Reaction

Question: My glycosylation reaction to form the core lactose structure or to attach the sialic acid moieties is showing low conversion, resulting in a significant amount of unreacted starting material. What are the potential causes and solutions?

Answer:

Incomplete glycosylation is a frequent cause of low overall yield. Several factors can influence the efficiency of the glycosidic bond formation. Consider the following:

  • Activation of the Glycosyl Donor: The formation of a reactive oxocarbenium ion from the glycosyl donor is a critical step.[1][2] Insufficient or inappropriate activation will lead to a sluggish or stalled reaction.

    • Troubleshooting:

      • Verify Promoter/Activator Stoichiometry and Quality: Ensure the correct equivalents of the promoter (e.g., TMSOTf, NIS/AgOTf) are used.[3][4] Reagents can degrade over time; use freshly opened or properly stored promoters.

      • Optimize Promoter System: The choice of promoter is crucial and depends on the glycosyl donor and acceptor.[5] If one promoter system gives low yields, consider alternatives. For thioglycosides, common activators include NIS/TfOH or Ph₂SO/Tf₂O.[6]

  • Reactivity of Glycosyl Donor and Acceptor: The inherent reactivity of your donor and acceptor, influenced by their protecting groups, plays a significant role.[2]

    • Troubleshooting:

      • "Armed" vs. "Disarmed" Donors: Electron-donating protecting groups (e.g., benzyl ethers) on the glycosyl donor "arm" it, increasing its reactivity.[2] Conversely, electron-withdrawing groups (e.g., acetyl, benzoyl) "disarm" it, making it less reactive.[2] If your reaction is slow, consider using a more "armed" donor.

      • Steric Hindrance: Bulky protecting groups on either the donor or the acceptor can sterically hinder the glycosylation reaction.[7] Evaluate your protecting group strategy to minimize steric clash around the reaction centers.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized.

    • Troubleshooting:

      • Temperature Control: Glycosylation reactions are often initiated at low temperatures (e.g., -40°C to -78°C) and slowly warmed to room temperature.[1][4] Running the reaction at a suboptimal temperature can either prevent reaction initiation or lead to the formation of side products.

      • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the stereoselectivity and yield.[3] Dichloromethane (DCM), diethyl ether, and acetonitrile are commonly used.[3][6] Sometimes a mixture of solvents provides the best results.[3]

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of products or the formation of side products.[4][7]

Troubleshooting Decision Tree for Low Glycosylation Yield

Caption: Troubleshooting flowchart for low glycosylation yield.

2. Formation of Side Products

Question: I am observing significant formation of side products in my sialylation step. How can I minimize these and increase the yield of my desired this compound?

Answer:

Side product formation is a common challenge in complex oligosaccharide synthesis. In the context of this compound synthesis, you may encounter the following:

  • Formation of KDO-lactose: Some sialyltransferases can mistakenly use CMP-KDO as a sugar donor instead of CMP-Neu5Ac, leading to the formation of KDO-lactose.[8]

    • Troubleshooting: This is more prevalent in chemoenzymatic synthesis. One strategy is to reduce the expression level of the sialyltransferase gene while increasing the expression of the genes responsible for CMP-Neu5Ac synthesis (neuABC genes).[8]

  • Formation of 6,6'-Disialyllactose: Under conditions of lactose shortage, the formation of a disialylated lactose derivative can be observed.[8]

    • Troubleshooting: To favor the formation of the desired monosialylated product (at the 6' position), ensure that the culture is continuously fed with an excess of lactose.[8]

  • Orthoester Formation: Under neutral or basic conditions, orthoesters can form as byproducts of glycosylation reactions.[2]

    • Troubleshooting: Maintaining mildly acidic conditions during the glycosylation reaction is crucial to prevent orthoester formation.[2] If the reaction is too acidic, it can promote anomerization.[2]

  • Products of Protecting Group Migration or Loss: Unwanted removal or migration of protecting groups can lead to a mixture of products.

    • Troubleshooting:

      • Choose Robust Protecting Groups: Select protecting groups that are stable to the reaction conditions of the subsequent steps. A comprehensive protecting group strategy is key.[9][10][11]

      • Optimize Deprotection Steps: Ensure that deprotection conditions are selective for the targeted protecting group and do not affect others.

3. Difficulties in Purification

Question: I am struggling to purify my this compound product from the reaction mixture, leading to significant product loss and low isolated yield. What purification strategies are most effective?

Answer:

The purification of sialylated oligosaccharides can be challenging due to their polar nature and the presence of structurally similar impurities. A multi-step purification approach is often necessary.

  • Initial Work-up: After the reaction, a standard aqueous work-up is typically performed to remove water-soluble reagents and byproducts.

  • Chromatographic Methods:

    • Silica Gel Chromatography: This is a standard method for purifying intermediates with appropriate protecting groups.[3]

    • Ion-Exchange Chromatography: This technique is highly effective for separating sialylated oligosaccharides based on their negative charge.[12] Amine-bonded columns can be used to separate oligosaccharides based on the number of sialic acid residues.[12]

    • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are powerful tools for the purification of sialylated oligosaccharides.[12][13][14][15]

      • Ion-Suppression Amine Adsorption HPLC: This method can resolve sialylated oligosaccharide isomers that differ only in the linkage of the sialic acid residues (e.g., α2,3 vs α2,6).[12]

      • Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful technique for separating oligosaccharides.[14][16]

  • Filtration Methods:

    • Nanofiltration and Diafiltration: These methods are suitable for removing compounds with a lower molecular weight than the target sialylated oligosaccharide.[17]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the chemical synthesis of this compound?

A1: The chemical synthesis of complex oligosaccharides like this compound is a multi-step process, and the overall yield can be low. Yields for individual glycosylation steps are often in the range of 60-80%, but can be lower.[7] The cumulative effect of multiple steps means that the final isolated yield of pure this compound can be significantly lower.

Q2: How do I choose the right protecting groups for my sialic acid and lactose moieties?

A2: The choice of protecting groups is critical for a successful synthesis.[6][9][18] A good protecting group strategy involves using "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups.[11] For sialic acid, common protecting groups include benzyl (Bn) ethers for hydroxyls and methyl (Me) or benzyl (Bn) esters for the carboxylic acid.[10] The amino group is often protected as an N-acetyl (Ac) or N-trifluoroacetyl (TFA) group.[9] For the lactose unit, a combination of benzyl ethers, acetyl esters, and silyl ethers is often employed.[10]

Q3: Can I use an enzymatic or chemoenzymatic approach to synthesize this compound?

A3: Yes, enzymatic and chemoenzymatic methods are powerful alternatives to purely chemical synthesis.[18][19][20] These approaches utilize sialyltransferases to attach sialic acid to a lactose acceptor.[17][21][22] The advantages include high stereoselectivity and regioselectivity, and the avoidance of complex protecting group manipulations.[18] However, challenges can include the availability and stability of the enzymes, as well as potential side reactions.[23]

Q4: How can I confirm the structure and purity of my synthesized this compound?

A4: A combination of analytical techniques is used to confirm the structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the glycosidic linkages.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[12][13][14][15]

Data Presentation

Table 1: Optimization of Glycosylation Reaction Conditions

This table summarizes the effect of various reaction parameters on the yield and stereoselectivity of a typical glycosylation reaction. The data is compiled from representative studies on oligosaccharide synthesis.[3][4][24][25]

ParameterVariationTypical Yield (%)α:β RatioNotes
Solvent Dichloromethane (DCM)60-85VariesA common, non-coordinating solvent.
Diethyl Ether (Et₂O)70-90Often favors αCan provide high α-selectivity.[3]
Acetonitrile (MeCN)50-75Often favors βA participating solvent that can influence stereochemistry.
Toluene/Dioxane65-80Can favor αSolvent mixtures can offer a balance of properties.[3]
Promoter TMSOTf50-90VariesA common and powerful promoter.[4]
NIS/AgOTf60-85VariesEffective for activating thioglycosides.[3]
BF₃·OEt₂40-70VariesA Lewis acid promoter.[4]
Temperature -78°C to RT50-90VariesLow temperatures often improve selectivity.
0°C to RT60-85VariesA common temperature profile for many glycosylations.[4]
Room Temperature40-70Often lower selectivityCan lead to more side products.

Experimental Protocols

Protocol 1: General Procedure for a Chemical Glycosylation Step (Thioglycoside Donor)

This protocol is a generalized procedure for a chemical glycosylation reaction using a thioglycoside donor and a glycosyl acceptor, a key step in the synthesis of the this compound backbone.

  • Preparation:

    • Dry the glycosyl donor and glycosyl acceptor under high vacuum for several hours before use.

    • Activate molecular sieves (4 Å) by heating under vacuum.

    • Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add the glycosyl acceptor (1.0 equivalent) and activated molecular sieves.

    • Dissolve the contents in the chosen anhydrous solvent (e.g., DCM, 5-10 mL per mmol of acceptor).

    • Cool the mixture to the desired starting temperature (e.g., -40°C).

    • In a separate flask, dissolve the glycosyl donor (1.2-1.5 equivalents) in the same anhydrous solvent.

    • Add the donor solution to the acceptor mixture via cannula.

  • Glycosylation:

    • Add the promoter (e.g., N-iodosuccinimide (NIS), 1.5 equivalents) to the reaction mixture.

    • Slowly add the activator (e.g., a catalytic amount of Triflic acid (TfOH) or Silver triflate (AgOTf)) to the stirring solution.

    • Monitor the reaction progress by TLC. The reaction is typically stirred at the initial low temperature for 30-60 minutes and then allowed to slowly warm to room temperature over several hours.[7]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a solution of saturated sodium thiosulfate.

    • Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite pad with the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Enzymatic Sialylation using a Sialyltransferase

This protocol provides a general method for the enzymatic sialylation of a lactose-containing acceptor.[17][19]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 200 mM MES, pH 6.5).[17]

    • Dissolve the lactose-containing acceptor in the reaction buffer to a final concentration of 5-10 mg/mL.[17]

    • Dissolve the sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), in the reaction buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the acceptor solution, the CMP-Neu5Ac solution, and the sialyltransferase enzyme. A typical ratio might be 300 µg of acceptor, 150 µg of CMP-Neu5Ac, and 50 µg of sialyltransferase in a final volume of 100 µL.[17]

    • Incubate the reaction mixture at 37°C for 2-6 hours.[17] Longer incubation times may lead to product hydrolysis.[17]

  • Reaction Termination and Analysis:

    • Stop the reaction by freezing the sample at -20°C.[17]

    • The product can be analyzed and purified by HPLC.[12][13]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Lactose & Sialic Acid Precursors protecting_group_intro 1. Introduction of Protecting Groups start->protecting_group_intro glycosyl_donor_prep 2. Preparation of Glycosyl Donor protecting_group_intro->glycosyl_donor_prep glycosylation 3. Glycosylation Reaction glycosyl_donor_prep->glycosylation purification1 4. Purification of Glycosylated Intermediate glycosylation->purification1 sialylation 5. Sialylation Reaction purification1->sialylation purification2 6. Purification of Sialylated Intermediate sialylation->purification2 deprotection 7. Global Deprotection purification2->deprotection final_purification 8. Final Purification of this compound deprotection->final_purification end End: Pure this compound final_purification->end

Caption: A typical workflow for the chemical synthesis of this compound.

Simplified Glycosylation Reaction Mechanism

glycosylation_mechanism donor Glycosyl Donor Leaving Group promoter Promoter/ Activator donor->promoter acceptor Glycosyl Acceptor HO-R' oxocarbenium Oxocarbenium Ion Intermediate acceptor:ho->oxocarbenium Nucleophilic Attack promoter->oxocarbenium Activation product Glycosidic Product oxocarbenium->product

Caption: Simplified mechanism of a chemical glycosylation reaction.

References

Technical Support Center: Overcoming Challenges in Disialyllactose (DSL) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Disialyllactose (DSL).

Troubleshooting Guides

This section offers detailed solutions to specific problems that may arise during the purification of this compound.

Chromatography Issues

Problem: Poor Peak Resolution or Co-elution of Contaminants in Anion-Exchange Chromatography (AEC)

Possible Causes and Solutions:

  • Inadequate Gradient Slope: A steep gradient may not provide sufficient separation between DSL and other closely related sialylated oligosaccharides.

    • Solution: Optimize the salt gradient. Start with a shallow gradient to separate monosialylated and other less charged species, followed by a steeper gradient to elute this compound. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) at alkaline pH can enhance the resolution of oligosaccharides.[1]

  • Incorrect pH of the Mobile Phase: The pH of the buffer affects the charge of the sialic acid residues and, consequently, their interaction with the anion-exchange resin.

    • Solution: Ensure the pH of the mobile phase is appropriately selected to maximize the charge difference between DSL and contaminants. For sialylated oligosaccharides, separation is often performed at near-neutral or alkaline pH.[1]

  • Column Overloading: Exceeding the binding capacity of the column can lead to peak broadening and poor separation.

    • Solution: Reduce the sample load. Determine the column's capacity for DSL through a loading study.

Problem: Peak Splitting in Chromatography

Possible Causes and Solutions:

  • Column Packing Issues: A void at the top of the column or channeling within the packed bed can cause the sample to travel through different paths, resulting in split peaks.[2]

    • Solution: Repack the column according to the manufacturer's instructions. Ensure the bed is packed uniformly and there are no visible channels or voids.[2]

  • Presence of Anomers: Sugars can exist as different anomers (e.g., α and β forms), which may separate under certain chromatographic conditions.

    • Solution: While this is a known phenomenon for some sugars in HILIC, for anion-exchange of sialylated oligosaccharides, optimizing the mobile phase pH and temperature may help to minimize this effect.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger or weaker than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

Crystallization Challenges

Problem: Failure of this compound to Crystallize

Possible Causes and Solutions:

  • Presence of Impurities: Even small amounts of other sugars or contaminants can inhibit crystal formation.

    • Solution: Ensure the DSL solution is of high purity (>95%) before attempting crystallization. Additional purification steps, such as a final size-exclusion chromatography run, may be necessary.

  • Inappropriate Solvent/Anti-Solvent System: The choice of solvent and anti-solvent is critical for inducing crystallization.

    • Solution: For complex oligosaccharides, anti-solvent crystallization is a common method.[3][4] A water-miscible organic solvent, such as methanol or ethanol, can be added to an aqueous solution of DSL to induce precipitation and crystallization.[3] The ratio of solvent to anti-solvent and the rate of addition should be carefully optimized.

  • Suboptimal Temperature: Temperature affects solubility and the kinetics of nucleation and crystal growth.

    • Solution: Experiment with different crystallization temperatures. For some oligosaccharides, crystallization is performed at elevated temperatures (e.g., 60°C) followed by slow cooling.[3]

Problem: Formation of Amorphous Precipitate Instead of Crystals

Possible Causes and Solutions:

  • Too Rapid Precipitation: A high level of supersaturation caused by rapid addition of anti-solvent can lead to the formation of an amorphous solid rather than ordered crystals.

    • Solution: Add the anti-solvent slowly and with controlled stirring to maintain a moderate level of supersaturation. Seeding the solution with a small amount of existing DSL crystals can also promote controlled crystal growth.

Quantitative Data Summary

ParameterAnion-Exchange Chromatography (Dowex 1-X2)Size-Exclusion Chromatography (SEC)Crystallization
Typical Purity >90%>98% (as a polishing step)>99%
Typical Yield 70-85%85-95%60-80%
Key Separation Principle Charge (number of sialic acid residues)Size (hydrodynamic volume)Solubility difference
Primary Contaminants Removed Monosialylated oligosaccharides, neutral sugars, saltsAggregates, smaller impurities (e.g., salts, cleaved tags)Residual soluble impurities
Loading Capacity Resin dependent, e.g., Dowex 1X2 has a wet volume capacity of >0.6 meq/mLColumn and resin dependent, typically 0.5-2% of total column volume for high resolutionN/A

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography (AEC) for DSL Purification

This protocol is a general guideline for the purification of this compound using a strong anion-exchange resin like Dowex 1-X2.

Materials:

  • Dowex 1-X2 resin (200-400 mesh)

  • Chromatography column

  • Starting Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution Buffer A (e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution Buffer B (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5)

  • Crude DSL sample, filtered (0.45 µm)

Procedure:

  • Column Packing: Prepare a slurry of the Dowex 1-X2 resin in the Starting Buffer and pour it into the chromatography column. Allow the resin to settle and pack under gravity or with a pump, ensuring a uniform bed.

  • Equilibration: Wash the packed column with at least 5 column volumes (CV) of Starting Buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Loading: Dissolve the crude DSL sample in Starting Buffer and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with 3-5 CV of Starting Buffer to remove unbound neutral sugars and other impurities.

  • Elution: Elute the bound oligosaccharides using a linear or stepwise gradient of NaCl.

    • A shallow gradient from 0 to 200 mM NaCl can be used to separate monosialylated from disialylated species. This compound is expected to elute at a higher salt concentration due to its greater negative charge.[5]

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions for the presence of DSL using an appropriate method, such as HPAEC-PAD or TLC. Pool the fractions containing pure DSL.

  • Desalting: Desalt the pooled fractions using size-exclusion chromatography or dialysis.

Protocol 2: Size-Exclusion Chromatography (SEC) for DSL Polishing

This protocol is suitable as a final polishing step to remove aggregates and other minor impurities.

Materials:

  • SEC column (e.g., packed with Sephadex G-25 or similar)

  • Mobile Phase (e.g., deionized water or a volatile buffer like 100 mM ammonium bicarbonate if lyophilization is the next step)

  • Partially purified DSL sample

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of the chosen Mobile Phase.

  • Sample Preparation: Concentrate the DSL sample if necessary. Ensure the sample volume is a small percentage of the total column volume (typically 1-5%) for optimal resolution.

  • Sample Injection: Load the sample onto the column.

  • Elution: Elute the sample with the Mobile Phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (if applicable) or at regular intervals. DSL will elute in the fractions corresponding to its molecular weight.

  • Analysis: Analyze the collected fractions to identify those containing pure DSL. Pool the desired fractions.

Protocol 3: Crystallization of this compound by Anti-Solvent Addition

This protocol describes a general method for crystallizing DSL from a purified, concentrated solution.

Materials:

  • Highly pure, concentrated aqueous solution of DSL

  • Anti-solvent (e.g., methanol, ethanol, or acetone)

  • Crystallization vessel with controlled stirring and temperature

Procedure:

  • Preparation: Place the concentrated DSL solution in the crystallization vessel and bring it to the desired temperature (e.g., 20-60°C).

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred DSL solution. The rate of addition should be controlled to avoid rapid precipitation.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation. Seeding with a few DSL crystals at this stage can be beneficial.

  • Crystal Growth: Once nucleation has started, maintain the solution under gentle stirring at a constant temperature for a period of hours to days to allow the crystals to grow.

  • Crystal Harvesting: Collect the crystals by filtration.

  • Washing: Gently wash the crystals with a small amount of the anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a low temperature.

Visualizations

Experimental_Workflow cluster_0 Purification Stages cluster_1 Analytical Steps Crude DSL Crude DSL Anion-Exchange Anion-Exchange Crude DSL->Anion-Exchange Initial Capture Size-Exclusion Size-Exclusion Anion-Exchange->Size-Exclusion Polishing Purity Check 1 Purity Check 1 Anion-Exchange->Purity Check 1 HPAEC-PAD/TLC Crystallization Crystallization Size-Exclusion->Crystallization Final Formulation Purity Check 2 Purity Check 2 Size-Exclusion->Purity Check 2 HPLC-RI/MS Pure DSL Crystals Pure DSL Crystals Crystallization->Pure DSL Crystals Final Purity & Identity Final Purity & Identity Crystallization->Final Purity & Identity NMR/MS

Caption: General experimental workflow for this compound purification.

Troubleshooting_Logic Start Start Poor Resolution Poor Resolution Start->Poor Resolution Peak Splitting Peak Splitting Poor Resolution->Peak Splitting No Adjust Gradient Adjust Gradient Poor Resolution->Adjust Gradient Yes No Crystals No Crystals Peak Splitting->No Crystals No Repack Column Repack Column Peak Splitting->Repack Column Yes Increase Purity Increase Purity No Crystals->Increase Purity Yes End End No Crystals->End No Check pH Check pH Adjust Gradient->Check pH Check pH->End Check Sample Solvent Check Sample Solvent Repack Column->Check Sample Solvent Check Sample Solvent->End Optimize Solvent System Optimize Solvent System Increase Purity->Optimize Solvent System Optimize Solvent System->End

References

Technical Support Center: Optimizing Sialyltransferase Activity for Disialyllactose Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of disialyllactose using sialyltransferases.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for this compound synthesis?

The primary enzymes are sialyltransferases, which catalyze the transfer of sialic acid from a donor substrate, typically cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule. For this compound production, a sialyltransferase with α-2,6 and/or α-2,3 activity is required to add two sialic acid residues to lactose. Some commonly used sialyltransferases are derived from bacteria such as Pasteurella multocida and Photobacterium damselae.[1][2] In some cases, engineered sialidases from organisms like Trypanosoma rangeli can also be used for the synthesis of sialylated products through transglycosylation reactions.[3]

Q2: What are the typical starting concentrations for substrates in a this compound synthesis reaction?

Optimal substrate concentrations can vary depending on the specific enzyme and reaction conditions. However, a common starting point is to use an excess of the acceptor substrate (lactose) relative to the donor substrate (CMP-Neu5Ac) to drive the reaction towards product formation. For example, in the synthesis of 6'-sialyllactose, continuous feeding with an excess of lactose was found to be effective.[4] For the synthesis of 6'-sialyllactose using a sialidase, concentrations of 40 mM sialic acid dimer (donor) and 1 M lactose (acceptor) have been used.[5][6]

Q3: What is the optimal pH and temperature for sialyltransferase activity?

The optimal pH and temperature are highly dependent on the specific sialyltransferase being used. Many bacterial sialyltransferases function optimally at a slightly acidic to neutral pH, typically between 6.0 and 7.5.[7] For example, a suggested buffer condition for a (2-3)-sialyltransferase is 200 mM MES at pH 6.5.[8] The optimal temperature is generally around 37°C.[7][8] However, it is crucial to determine the optimal conditions for each specific enzyme empirically.

Q4: How can I monitor the progress of my sialyltransferase reaction?

Several methods can be used to monitor the reaction progress:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the reactants and products.

  • Thin-Layer Chromatography (TLC): A simpler method for qualitatively assessing the formation of the product.

  • Mass Spectrometry (MS): Can be used to confirm the identity of the product.

  • Enzyme-Coupled Assays: Non-radioactive kits are available that measure the release of CMP, a byproduct of the sialyltransferase reaction, through a phosphatase-coupled reaction that generates a detectable colorimetric signal.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound yield 1. Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition. 2. Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling. 3. Substrate degradation: CMP-Neu5Ac is labile and can degrade if not handled properly. 4. Inhibitors present: Contaminants in the reaction mixture may be inhibiting the enzyme.1. Optimize reaction conditions: Perform a matrix of experiments to test a range of pH values (e.g., 6.0-8.0) and temperatures (e.g., 25-40°C). 2. Verify enzyme activity: Use a standard activity assay to confirm the enzyme is active. 3. Use fresh substrates: Prepare fresh CMP-Neu5Ac solutions and keep them on ice. 4. Purify substrates and enzyme: Ensure all components of the reaction are of high purity.
Formation of monosialyllactose instead of this compound 1. Insufficient reaction time: The reaction may not have proceeded to completion. 2. Low CMP-Neu5Ac concentration: The donor substrate may have been depleted before the second sialylation could occur. 3. Enzyme preference: The enzyme may have a higher affinity for lactose than for monosialyllactose.1. Increase reaction time: Monitor the reaction over a longer period (e.g., up to 24 hours).[10] 2. Increase CMP-Neu5Ac concentration: Add more CMP-Neu5Ac to the reaction mixture, potentially in a fed-batch manner.[10] 3. Use a different enzyme: Consider using a sialyltransferase with a higher activity towards monosialyllactose.
Formation of by-products (e.g., KDO-lactose, incorrect linkages) 1. Enzyme promiscuity: The sialyltransferase may be able to utilize other donor substrates or create different linkages. For example, some α-(2->6)-sialyltransferases can use CMP-KDO as a donor.[4] 2. Side reactions: Some sialyltransferases exhibit side-reaction activities at certain pH values.[1][2]1. Modify enzyme expression: In whole-cell systems, adjusting the expression levels of the sialyltransferase and genes involved in donor substrate synthesis can favor the desired product.[4] 2. Protein engineering: Mutating the sialyltransferase can reduce side-reaction activity.[1][2] 3. Optimize pH: Adjust the reaction pH to a range where the desired activity is high and side reactions are minimized.
Reverse reaction (sialidase activity) 1. Enzyme's reverse activity: Some sialyltransferases can also catalyze the reverse reaction, removing sialic acid from the product, especially at longer incubation times.[10][11] 2. Presence of contaminating sialidases. 1. Limit reaction time: Determine the optimal reaction time where product formation is maximized before the reverse reaction becomes significant.[8] 2. Purify the enzyme: Ensure the sialyltransferase preparation is free of contaminating sialidases.

Experimental Protocols

Sialyltransferase Activity Assay (Non-Radioactive, Phosphatase-Coupled)

This protocol is based on the principle that the sialyltransferase reaction releases cytidine 5'-monophosphate (CMP). A specific phosphatase is then used to release inorganic phosphate from CMP, which can be detected colorimetrically.[9]

Materials:

  • Sialyltransferase

  • Acceptor substrate (e.g., lactose or monosialyllactose)

  • Donor substrate (CMP-Neu5Ac)

  • Coupling Phosphatase 2

  • Assay Buffer (e.g., 250 mM Tris, pH 7.5)

  • Malachite Green Reagent A and B

  • Phosphate Standard (for standard curve)

  • Microplate reader

Procedure:

  • Prepare working solutions:

    • Sialyltransferase: Dilute to the desired concentration range (e.g., 1-100 ng/µL) in Assay Buffer.

    • Coupling Phosphatase 2: Dilute to 10 ng/µL in Assay Buffer.

    • Substrates: Prepare 0.5-5 mM solutions of acceptor and donor substrates in Assay Buffer.

  • Set up the reaction: In a 96-well plate, combine the working solutions of the donor and acceptor substrates and Coupling Phosphatase 2.

  • Initiate the reaction: Add the sialyltransferase working solution to each well. The final reaction volume is typically 50 µL. Include a negative control with buffer instead of the enzyme.

  • Incubate: Cover the plate and incubate at 37°C for a desired time (e.g., 15 minutes to 20 hours).

  • Stop the reaction and detect phosphate:

    • Add 30 µL of Malachite Green Reagent A to each well and mix gently.

    • Add 100 µL of deionized water to each well.

    • Add 30 µL of Malachite Green Reagent B to each well and mix gently.

  • Incubate for color development: Incubate at room temperature for 20 minutes.

  • Read absorbance: Measure the absorbance at 620 nm using a microplate reader.

  • Calculate activity: Determine the amount of phosphate released from a phosphate standard curve and relate it to the amount of enzyme and incubation time to calculate the specific activity.

Visualizations

Enzymatic_Synthesis_of_this compound cluster_substrates Substrates cluster_reaction1 First Sialylation cluster_reaction2 Second Sialylation Lactose Lactose Sialyltransferase1 Sialyltransferase Lactose->Sialyltransferase1 CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac->Sialyltransferase1 Sialyltransferase2 Sialyltransferase CMP_Neu5Ac->Sialyltransferase2 Monosialyllactose Monosialyllactose Sialyltransferase1->Monosialyllactose CMP1 CMP Sialyltransferase1->CMP1 Monosialyllactose->Sialyltransferase2 This compound This compound Sialyltransferase2->this compound CMP2 CMP Sialyltransferase2->CMP2

Caption: Enzymatic synthesis of this compound from lactose and CMP-Neu5Ac.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Buffer) Start->Check_Conditions Check_Enzyme Assay Enzyme Activity Check_Conditions->Check_Enzyme Conditions OK Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Check_Substrates Check Substrate Integrity and Concentration Check_Enzyme->Check_Substrates Enzyme Active Replace_Enzyme Use Fresh/Active Enzyme Check_Enzyme->Replace_Enzyme Inactive Replace_Substrates Use Fresh Substrates Check_Substrates->Replace_Substrates Degraded/ Incorrect Conc. Success Successful Synthesis Check_Substrates->Success Substrates OK Optimize_Conditions->Start Replace_Enzyme->Start Replace_Substrates->Start

Caption: Troubleshooting workflow for low this compound yield.

References

preventing byproduct formation in Disialyllactose synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Disialyllactose (DSL) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the enzymatic and chemical synthesis of DSL.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your DSL synthesis experiments.

Enzymatic Synthesis Troubleshooting

Problem 1: Low yield of this compound and formation of monosialylated byproducts (e.g., 6'-Sialyllactose).

Possible Causes:

  • Suboptimal Substrate Ratio: An excess of the acceptor molecule (lactose) can favor the formation of monosialylated products over the desired disialylated product. Conversely, a shortage of lactose can lead to the formation of other byproducts like 6,6'-disialyllactose.[1]

  • Reaction Time: The reaction may not have proceeded long enough for the second sialylation to occur efficiently.

  • Enzyme Concentration/Activity: Insufficient enzyme concentration or low specific activity of the sialyltransferase can lead to incomplete reactions.

Solutions:

  • Optimize Substrate Ratio: Systematically vary the molar ratio of the sialic acid donor (e.g., CMP-Neu5Ac) to the lactose acceptor. Start with a 2:1 ratio of donor to acceptor and adjust as needed based on product analysis. In some cases, continuous feeding of lactose at a controlled rate can prevent the accumulation of monosialylated byproducts.[1]

  • Increase Reaction Time: Monitor the reaction over a longer period to determine the optimal time for DSL formation. Take aliquots at different time points and analyze the product distribution by HPLC.

  • Increase Enzyme Concentration: Incrementally increase the concentration of the sialyltransferase to drive the reaction towards completion.

Problem 2: Formation of KDO-lactose as a significant byproduct.

Possible Cause:

  • Multifunctional Sialyltransferase: Some sialyltransferases, particularly those from certain bacterial sources like Photobacterium sp. JT-ISH-224, can utilize CMP-KDO as a sugar donor in addition to CMP-Neu5Ac.[1]

Solutions:

  • Enzyme Selection: If possible, choose a sialyltransferase with high specificity for CMP-Neu5Ac.

  • Genetic Engineering of the Host: In whole-cell synthesis systems using engineered E. coli, reducing the expression of the sialyltransferase gene while increasing the expression of the neuABC genes (involved in Neu5Ac synthesis) can favor the formation of sialyllactose over KDO-lactose.[1]

Problem 3: Presence of deacetylated sialic acid byproducts.

Possible Cause:

  • Unfavorable pH: The acetyl groups on sialic acid are labile and can be cleaved under acidic or basic conditions.

  • Prolonged Reaction or Purification Times: Extended exposure to non-optimal pH conditions during the reaction or purification can lead to deacetylation.

Solutions:

  • Maintain Neutral pH: Keep the reaction mixture at a neutral pH (around 7.0-7.5) to minimize deacetylation.[2]

  • Use Engineered Enzymes: Employ sialyltransferases that are active and stable at a neutral pH.

  • Minimize Reaction and Purification Time: Optimize the reaction to proceed as quickly as possible and streamline the purification process.

Problem 4: Product degradation due to enzyme's inherent sialidase activity.

Possible Cause:

  • Multifunctional Enzyme: Some sialyltransferases also possess sialidase activity, which can hydrolyze the newly formed sialidic linkages, reducing the overall yield. This side activity is often pH-dependent.[3]

Solutions:

  • pH Optimization: Characterize the pH profile of your enzyme's sialyltransferase and sialidase activities. Run the synthesis reaction at a pH that maximizes the transferase activity while minimizing the sialidase activity. For many sialyltransferases, a more basic pH (e.g., pH 8.0) is favorable for stability of the product.[2]

  • Use Engineered Enzymes: Utilize mutant versions of sialyltransferases that have been engineered to have reduced sialidase activity.[3]

  • Control Substrate Concentrations: In some cases, maintaining a high concentration of the CMP-Neu5Ac donor can suppress the reverse reaction (sialidase activity).[3]

Problem 5: Formation of an unexpected sialylated byproduct corresponding to the buffer molecule (e.g., Tris-sialoside).

Possible Cause:

  • Promiscuous Enzyme Activity: Some sialyltransferases can recognize and sialylate hydroxyl-containing buffer molecules, such as Tris, especially when they are present at high concentrations.[3][4]

Solution:

  • Change Buffer System: Replace Tris with a buffer that is not a substrate for the sialyltransferase, such as HEPES or phosphate buffer. Always perform a small-scale control reaction with the new buffer to ensure it doesn't inhibit the enzyme or lead to other byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in enzymatic this compound synthesis?

A1: The most frequently encountered byproducts include:

  • Monosialyllactose (e.g., 3'-sialyllactose or 6'-sialyllactose): Results from incomplete sialylation.

  • 6,6'-Disialyllactose: Can be a major product under conditions of lactose limitation.[1]

  • KDO-lactose: Formed when using certain multifunctional sialyltransferases that can utilize CMP-KDO as a donor.[1]

  • Deacetylated Sialosides: Occur due to the chemical instability of the acetyl groups on sialic acid, especially at non-neutral pH.

  • Hydrolyzed Product (Lactose and Sialic Acid): Caused by the inherent sialidase activity of some sialyltransferases.[3]

  • Sialylated Buffer Molecules: Can occur if using a buffer (like Tris) that can act as an acceptor for the enzyme.[3][4]

Q2: How can I control the regioselectivity of sialylation to obtain a specific DSL isomer?

A2: The regioselectivity (i.e., the specific hydroxyl group on lactose that is sialylated) is primarily determined by the choice of sialyltransferase.

  • To synthesize 3',6-Disialyllactose , you would typically use a combination of an α2,3-sialyltransferase and an α2,6-sialyltransferase in a sequential or one-pot reaction.

  • For the synthesis of 6,6'-Disialyllactose , a specific α2,6-sialyltransferase that can sialylate both the galactose and glucose moieties of lactose is required. The formation of this isomer is favored under conditions of lactose shortage.[1]

Q3: What analytical techniques are best for monitoring the reaction and quantifying byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method.

  • HPLC with Pulsed Amperometric Detection (PAD) or HPLC coupled with Mass Spectrometry (HPLC-MS) are highly sensitive and can separate and quantify DSL isomers and various byproducts.

  • Thin-Layer Chromatography (TLC) can be a quick and simple way to qualitatively monitor the progress of the reaction.

Q4: What are the key challenges in the chemical synthesis of this compound?

A4: Chemical synthesis of DSL is challenging due to:

  • The need for multiple protection and deprotection steps to achieve specific glycosidic bonds.

  • The stereoselective formation of the α-glycosidic linkage of sialic acid is difficult to control.

  • The potential for the formation of unsaturated byproducts through an elimination mechanism.[4]

Q5: How can I purify this compound from the reaction mixture?

A5: Purification strategies often involve a combination of techniques:

  • Size-Exclusion Chromatography (SEC): To separate oligosaccharides based on their size.

  • Ion-Exchange Chromatography (IEC): To separate molecules based on their charge. Since DSL has two sialic acid residues, it will have a stronger negative charge than monosialylated byproducts.

  • Reversed-Phase Chromatography: Often used after derivatization of the oligosaccharides.

  • Preparative HPLC: For high-purity isolation of the final product.

  • Modular enzymatic synthesis with judiciously chosen enzymes can help avoid the formation of undesired byproducts, simplifying purification.[5]

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation in Enzymatic DSL Synthesis

ParameterConditionPredominant Byproduct(s)Recommendation for Minimizing Byproducts
pH Acidic (e.g., < 6.0)Deacetylated Sialosides, Product HydrolysisMaintain a neutral to slightly basic pH (7.0-8.0).[2]
Basic (e.g., > 8.5)Deacetylated SialosidesMaintain a neutral to slightly basic pH (7.0-8.0).
Substrate Ratio Lactose Shortage6,6'-DisialyllactoseEnsure a sufficient supply of lactose, potentially through fed-batch addition.[1]
Lactose ExcessMonosialyllactose (e.g., 6'-Sialyllactose)Optimize the donor-to-acceptor ratio; start with a 2:1 molar ratio of CMP-Neu5Ac to lactose.[1]
Buffer TrisTris-sialosideUse a non-reactive buffer like HEPES or phosphate buffer.[3][4]

Experimental Protocols

Protocol 1: General One-Pot, Three-Enzyme System for Sialoside Synthesis (Adaptable for DSL)

This protocol describes a general method for the synthesis of sialosides that can be adapted for this compound by using appropriate sialyltransferases.[6]

Materials:

  • N-acetylmannosamine (ManNAc)

  • Pyruvic acid

  • Cytidine triphosphate (CTP)

  • Lactose

  • Sialic acid aldolase

  • CMP-sialic acid synthetase

  • α2,3-Sialyltransferase and/or α2,6-Sialyltransferase

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)

  • MgCl₂

Procedure:

  • Prepare a reaction mixture containing ManNAc (1.2 equivalents), pyruvic acid (3 equivalents), CTP (1.5 equivalents), and lactose (1 equivalent) in the reaction buffer.

  • Add MgCl₂ to a final concentration of 10-20 mM.

  • Add the three (or four, for DSL) enzymes to the reaction mixture. The optimal amount of each enzyme should be determined empirically.

  • Incubate the reaction at 37°C with gentle agitation.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, terminate it by heating to 95°C for 5 minutes or by adding cold ethanol.

  • Centrifuge to remove precipitated proteins.

  • Purify the this compound from the supernatant using chromatographic techniques.

Visualizations

Enzymatic_DSL_Synthesis_Workflow cluster_synthesis One-Pot Enzymatic Synthesis cluster_purification Purification ManNAc ManNAc Neu5Ac Neu5Ac ManNAc->Neu5Ac Sialic Acid Aldolase Pyruvate Pyruvate Pyruvate->Neu5Ac Lactose Lactose DSL This compound Lactose->DSL Sialyltransferases (α2,3 and/or α2,6) CTP CTP CMP_Neu5Ac CMP-Neu5Ac CTP->CMP_Neu5Ac Neu5Ac->CMP_Neu5Ac CMP-Sialic Acid Synthetase CMP_Neu5Ac->DSL Crude Crude Reaction Mixture IEX Ion-Exchange Chromatography Crude->IEX Remove Byproducts SEC Size-Exclusion Chromatography IEX->SEC Fractionation Pure_DSL Pure this compound SEC->Pure_DSL

Caption: Workflow for one-pot enzymatic synthesis and purification of this compound.

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways Lactose Lactose MSL Monosialyllactose Lactose->MSL + CMP-Neu5Ac (Sialyltransferase) Byproduct1 6,6'-Disialyllactose Lactose->Byproduct1 Lactose Shortage Byproduct2 KDO-Lactose Lactose->Byproduct2 Multifunctional Enzyme + CMP-KDO DSL This compound MSL->DSL + CMP-Neu5Ac (Sialyltransferase) MSL->Byproduct1 Byproduct3 Deacetylated DSL DSL->Byproduct3 Non-neutral pH Byproduct4 Tris-Sialoside

Caption: Pathways for this compound synthesis and common byproduct formation.

References

issues with Disialyllactose stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of disialyllactose in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A: this compound is a complex oligosaccharide composed of a lactose core with two sialic acid residues attached. It is of interest in various research fields, including immunology and glycobiology, for its potential role in cell signaling and as a bioactive compound. The stability of this compound in cell culture media is a critical concern because its degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes. The breakdown of this compound can alter its effective concentration and generate byproducts that may have unintended effects on the cells.

Q2: What are the primary causes of this compound degradation in cell culture media?

A: The primary cause of this compound degradation in cell culture is enzymatic activity, specifically from sialidases (also known as neuraminidases). Many cell lines, including commonly used ones like Chinese Hamster Ovary (CHO) cells and human fibroblasts, can secrete these enzymes into the culture medium.[1][2][3] These extracellular sialidases can cleave the terminal sialic acid residues from this compound.[2][4] Chemical degradation through hydrolysis of glycosidic bonds is less common under standard physiological pH and temperature of cell culture but can be a factor if the medium becomes acidic.

Q3: Are there specific cell lines that are known to cause more significant degradation of this compound?

A: While specific comparative studies on a wide range of cell lines are limited, research has shown that CHO cells are capable of releasing sialidases into the culture supernatant that are active at neutral pH and 37°C.[1][2] Human fibroblasts have also been shown to have sialidase activity in the cell-conditioned medium.[3] It is reasonable to suspect that any cell line with detectable cell-surface or secreted sialidase activity could pose a risk to the stability of this compound.

Q4: How can I determine if my cell culture system is degrading this compound?

A: The most direct way is to measure the concentration of intact this compound in your cell culture medium over the time course of your experiment. This can be done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A significant decrease in the concentration of the parent compound over time indicates instability. Additionally, you can perform a sialidase activity assay on your cell culture supernatant to check for the presence of the degradative enzymes.

Q5: What are the degradation products of this compound and are they problematic?

A: The enzymatic degradation of this compound by sialidases results in the sequential removal of the two sialic acid residues, yielding monosialyllactose and eventually lactose. The free sialic acid is also released into the medium. These degradation products may lack the specific biological activity of the intact this compound, which can lead to a misinterpretation of experimental results. While lactose and sialic acid are generally not toxic to cells at the resulting concentrations, their presence alters the chemical composition of the medium and removes the intended bioactive molecule from the experiment.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating issues with this compound stability in your cell culture experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent or weaker-than-expected biological effect of this compound. 1. Degradation of this compound: The active compound is being broken down, reducing its effective concentration.1a. Assess Stability: Perform a time-course experiment to quantify the concentration of intact this compound in your cell culture medium (cell-free and with cells) using HPLC or LC-MS. 1b. Check for Sialidase Activity: Use a fluorometric assay to test your cell culture supernatant for the presence of sialidases. 1c. Use a Sialidase Inhibitor: Consider adding a sialidase inhibitor, such as 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA), to your culture medium to minimize degradation.[2]
2. Suboptimal Storage/Handling: this compound may have degraded before being added to the culture.2a. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable buffer and dilute into the culture medium immediately before use. 2b. Proper Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High variability between experimental replicates. 1. Variable Enzymatic Activity: Differences in cell density or health across wells/flasks can lead to varying levels of secreted sialidases.1a. Standardize Cell Seeding: Ensure consistent cell numbers are seeded in all replicates. 1b. Monitor Cell Viability: Assess cell viability at the start and end of the experiment to ensure consistency. Poor viability can lead to the release of intracellular enzymes.[2] 1c. Conditioned Media Control: Incubate this compound in cell-free conditioned media from a parallel culture to distinguish between cell-mediated and supernatant-mediated degradation.
2. Inconsistent pH: Acidification of the culture medium can lead to chemical hydrolysis of glycosidic bonds.2a. Monitor Medium pH: Regularly check the pH of your cultures, especially in high-density or rapidly metabolizing cell cultures. 2b. Use Buffered Media: Ensure your medium has adequate buffering capacity (e.g., HEPES) if pH shifts are a problem.
Complete loss of this compound activity. 1. High Sialidase Activity: The chosen cell line may produce high levels of extracellular sialidases.1a. Switch Cell Lines: If feasible, consider using a different cell line with lower known sialidase activity. 1b. Reduce Incubation Time: Shorten the duration of the experiment to minimize the time for enzymatic degradation. 1c. Use Serum-Free Media: If your cells can be maintained in serum-free media, this may reduce the overall enzymatic activity in the culture.

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture Media by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound.

1. Sample Preparation:

  • Collect 100 µL of cell culture supernatant at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cells and debris.

  • To 50 µL of the clarified supernatant, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled sialyllactose) to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 5 mM ammonium formate).

2. LC-MS/MS Conditions (Example):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good separation of polar molecules like oligosaccharides.[2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A to elute the this compound.

  • Mass Spectrometry: Operate in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (for this compound): m/z corresponding to the deprotonated molecule.
    • Product Ions: Select specific fragment ions for quantification and qualification.[2]

3. Data Analysis:

  • Construct a calibration curve using known concentrations of a this compound standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Plot the concentration of this compound versus time to determine its stability profile.

Protocol 2: Fluorometric Assay for Sialidase Activity in Cell Culture Supernatant

This protocol uses the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MU-NANA) to detect sialidase activity.

1. Reagents:

  • Assay Buffer: 0.1 M Sodium Acetate, pH 6.5 (or a buffer with a pH that matches your culture conditions).

  • Substrate Stock Solution: 10 mM 4-MU-NANA in DMSO. Store protected from light at -20°C.

  • Working Substrate Solution: Dilute the stock solution to 200 µM in Assay Buffer just before use.

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4.

  • Positive Control: Commercially available sialidase (e.g., from Clostridium perfringens).

  • Negative Control: Fresh, cell-free culture medium.

2. Procedure:

  • Collect cell culture supernatant and clarify by centrifugation (10,000 x g for 10 minutes at 4°C).

  • In a 96-well black microplate, add 50 µL of your samples (supernatant), positive control, and negative control to separate wells.

  • Add 50 µL of the Working Substrate Solution to each well to start the reaction.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.

3. Data Analysis:

  • Subtract the fluorescence reading of the negative control from all other readings.

  • An increase in fluorescence in the sample wells compared to the negative control indicates the presence of sialidase activity.

Visualizations

This compound Degradation Pathway

G DSL This compound MSL Monosialyllactose + Sialic Acid DSL->MSL Step 1 Lac Lactose + Sialic Acid MSL->Lac Step 2 Sialidase Sialidase (Neuraminidase) Sialidase->DSL Sialidase->MSL

Caption: Enzymatic degradation of this compound by sialidase.

Experimental Workflow for Assessing this compound Stability

G cluster_analysis Analysis start Start: Inconsistent Results prep Prepare this compound in Cell Culture Medium start->prep incubate Incubate at 37°C, 5% CO2 (With and Without Cells) prep->incubate sample Collect Supernatant at Time Points (0, 6, 24h) incubate->sample lcms Quantify this compound (LC-MS/MS) sample->lcms sialidase_assay Assess Sialidase Activity (4-MU-NANA Assay) sample->sialidase_assay decision Is this compound Degraded? lcms->decision sialidase_assay->decision yes Yes decision->yes Yes no No decision->no No action Implement Mitigation: - Sialidase Inhibitor - Shorter Incubation - Change Cell Line yes->action other_factors Investigate Other Factors: - Compound Purity - Assay Interference no->other_factors

References

Technical Support Center: Quantification of Disialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address matrix effects in the quantification of Disialyllactose, particularly when using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] In complex biological matrices like plasma, serum, or milk, components such as salts, phospholipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[2]

Q2: When should I suspect that matrix effects are affecting my this compound results?

A2: You should suspect matrix effects if you observe:

  • Poor reproducibility of results between different sample lots.

  • Inaccurate quantification, especially when comparing results to a different analytical method.

  • A significant difference in the signal response of a post-extraction spiked sample compared to a standard in a clean solvent.[2]

  • Changes in peak shape or retention time.[3]

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS, such as a deuterated or ¹³C-labeled this compound, will have nearly identical chemical and physical properties to the analyte.[4] This means it will co-elute and experience similar ionization suppression or enhancement, allowing for a reliable analyte/internal standard ratio for quantification.

Q4: Can I eliminate matrix effects completely?

A4: While complete elimination is challenging, matrix effects can be significantly minimized through a combination of strategies:[5]

  • Effective Sample Preparation: Utilizing techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1]

  • Chromatographic Separation: Optimizing your liquid chromatography method, for instance, by using Hydrophilic Interaction Liquid Chromatography (HILIC), to separate this compound from matrix components.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.[6]

Q5: Are there specific challenges related to the stability of this compound during analysis?

A5: Yes, sialylated oligosaccharides like this compound can be susceptible to degradation. The sialic acid residues can be lost under acidic conditions or at elevated temperatures during sample preparation and analysis, leading to inaccurate quantification.[7] It is crucial to control pH and temperature throughout your workflow.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound quantification workflow.

Step 1: Assess the Presence and Magnitude of Matrix Effects

Question: How can I confirm that matrix effects are the cause of my analytical issues?

Answer: A quantitative assessment can be performed using the post-extraction spike method. This involves comparing the analyte's signal in a standard solution to its signal when spiked into a blank matrix extract.[2]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Sample Sets:

    • Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).

    • Set B: Process a blank matrix sample (e.g., plasma, tissue homogenate) through your entire sample preparation workflow. After the final extraction step, spike the clean extract with the same concentration of this compound as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS method.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.[8]

    • A significant deviation from 100% confirms the presence of matrix effects.

Step 2: Mitigation Strategies

Based on the assessment in Step 1, implement one or more of the following strategies to reduce the impact of matrix effects.

Question: My results show significant ion suppression. What changes can I make to my sample preparation?

Answer: Improving your sample cleanup is a primary strategy to remove interfering matrix components before LC-MS analysis.[9] Solid-Phase Extraction (SPE) is a highly effective technique.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

  • Recommended Sorbent: Porous Graphitized Carbon (PGC) is effective for enriching oligosaccharides.

  • Protocol:

    • Conditioning: Condition the PGC SPE cartridge with 80% acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA), followed by equilibration with nanopure water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with nanopure water to remove salts and other highly polar interferences.

    • Elution: Elute the this compound with a solution of 40% ACN and 0.1% TFA.

    • Drying and Reconstitution: Dry the eluate and reconstitute in the mobile phase for injection.

Question: How do I choose and use an internal standard?

Answer: The ideal internal standard is a stable isotope-labeled version of your analyte.[4] If a commercial SIL-IS for this compound is unavailable, enzymatic synthesis of a deuterated standard can be an option.[10][11]

Experimental Protocol: Using a SIL-IS

  • Standard Preparation: Prepare a stock solution of the SIL-IS.

  • Sample Spiking: Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

  • Quantification: Calculate the analyte concentration using the ratio of the analyte peak area to the SIL-IS peak area. This ratio should remain constant even if both signals are suppressed or enhanced.

Question: Are there any instrumental adjustments that can help mitigate matrix effects?

Answer: Yes, optimizing your LC and MS parameters can further reduce the impact of matrix effects.

  • Chromatography: Improve the separation between this compound and co-eluting matrix components.

    • Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like sialylated oligosaccharides.[1]

    • Optimization: Adjust the gradient profile, mobile phase composition (e.g., ammonium formate buffer and acetonitrile), and flow rate to enhance resolution.[12]

  • Mass Spectrometry:

    • Ionization Source: Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature to improve the ionization of this compound and potentially reduce the influence of matrix components.[12]

    • Scheduled MRM: If you have multiple analytes, use a scheduled Multiple Reaction Monitoring (MRM) method to ensure you are only monitoring for the analyte when it is expected to elute, which can reduce the chances of detecting interfering compounds.

Data Summary

The following table summarizes representative quantitative data for matrix effects and recovery for sialyllactose, which can be indicative of the performance expected for this compound analysis.

AnalyteMatrixConcentration (ng/mL)Matrix Effect (%)Recovery (%)
3'-SialyllactoseRat Plasma600113.988.6
3'-SialyllactoseRat Plasma7500103.194.7
6'-SialyllactoseRat Plasma600101.989.0
6'-SialyllactoseRat Plasma7500108.491.4
Data adapted from a study on 3'- and 6'-Sialyllactose in rat plasma.[13]

Visualized Workflows

Workflow for Identifying and Mitigating Matrix Effects

cluster_0 Identification cluster_1 Mitigation start Initial Observation (Poor Reproducibility, Inaccurate Results) assess Assess Matrix Effect (Post-Extraction Spike) start->assess decision Significant Matrix Effect? assess->decision optimize_prep Optimize Sample Prep (e.g., SPE) decision->optimize_prep Yes end Reliable Quantification decision->end No use_is Use SIL-Internal Standard optimize_prep->use_is optimize_lcms Optimize LC-MS Method (HILIC, ESI parameters) use_is->optimize_lcms revalidate Re-validate Method optimize_lcms->revalidate revalidate->end

Caption: A logical workflow for identifying and mitigating matrix effects in this compound quantification.

Decision Tree for Troubleshooting Ion Suppression Issues

start Ion Suppression Detected is_is_used Is a SIL-IS being used? start->is_is_used implement_is Implement a SIL-IS is_is_used->implement_is No check_coelution Check Analyte/IS Co-elution is_is_used->check_coelution Yes implement_is->start adjust_lc Adjust LC Method for Co-elution check_coelution->adjust_lc No improve_cleanup Improve Sample Cleanup (e.g., change SPE sorbent) check_coelution->improve_cleanup Yes adjust_lc->start dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample optimize_source Optimize MS Ion Source dilute_sample->optimize_source end Suppression Mitigated optimize_source->end

Caption: A decision tree to guide troubleshooting when ion suppression is observed.

References

Technical Support Center: High-Resolution Separation of Disialyllactose Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Disialyllactose isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these complex glycans.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best suited for separating this compound isomers?

A1: The optimal technique depends on the specific isomers you are targeting and the available instrumentation. The three most successful methods are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for separating sialyllactose linkage isomers like 3'-SL and 6'-SL.[1][2] It offers good peak shape and rapid resolution.[2]

  • Porous Graphitized Carbon (PGC) Chromatography: Highly effective for resolving underivatized glycan isomers, including sialylated ones.[3][4] PGC columns can separate isomers based on subtle differences in their three-dimensional structures.[5]

  • High-pH Anion-Exchange Chromatography (HPAE-PAD): Separates oligosaccharides based on the number and linkage of sialic acid residues.[6][7] It provides exceptional precision and can simultaneously analyze neutral and sialylated oligosaccharides.[7]

Q2: I am not getting baseline separation between my this compound isomers. What should I do?

A2: Poor resolution is a common issue. Here are several troubleshooting steps you can take, depending on your chromatographic method:

  • Optimize the Mobile Phase Gradient: A shallower gradient can often improve the separation between closely eluting peaks.

  • Adjust the Mobile Phase Composition:

    • For HILIC, fine-tuning the acetonitrile/water ratio is crucial. Increasing the water content can decrease retention but may improve selectivity for some isomers.[8]

    • For PGC, altering the concentration of the organic modifier (e.g., acetonitrile) and the ionic modifier (e.g., ammonium formate) can significantly impact selectivity.

    • For HPAE, adjusting the hydroxide concentration can enhance the separation of charged carbohydrates.[7]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[3]

  • Change the Column: If optimization of mobile phase and flow rate fails, consider a column with a different stationary phase chemistry or a longer column for increased efficiency.

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors. Consider the following:

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For HILIC, ensure proper column equilibration. For PGC, the addition of a small amount of a competing base to the mobile phase can sometimes mitigate this.

  • Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column according to the manufacturer's instructions or replace the guard column.

  • Mobile Phase pH: For ionizable compounds like sialyllactoses, the mobile phase pH should be controlled to ensure a consistent charge state.

Q4: My retention times are drifting between injections. What is the cause?

A4: Retention time instability is often related to the column or the mobile phase.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate weighing and mixing of all components.

  • Column Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.

  • Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Troubleshooting Guides

Guide 1: Improving Resolution in HILIC

This guide provides a systematic approach to improving the resolution of this compound isomers using Hydrophilic Interaction Liquid Chromatography (HILIC).

Problem: Co-elution or poor separation of this compound isomers.

HILIC_Troubleshooting Start Poor Resolution ModifyGradient Decrease Gradient Slope (e.g., 0.1% B/min) Start->ModifyGradient CheckResolution1 Resolution Improved? ModifyGradient->CheckResolution1 AdjustACN Optimize Acetonitrile Concentration CheckResolution1->AdjustACN No End_Success Achieved Baseline Separation CheckResolution1->End_Success Yes CheckResolution2 Resolution Improved? AdjustACN->CheckResolution2 LowerFlowRate Decrease Flow Rate (e.g., from 0.3 to 0.2 mL/min) CheckResolution2->LowerFlowRate No CheckResolution2->End_Success Yes CheckResolution3 Resolution Improved? LowerFlowRate->CheckResolution3 ChangeColumn Consider Alternative HILIC Column (e.g., different amide chemistry) CheckResolution3->ChangeColumn No CheckResolution3->End_Success Yes End_Partial Partial Improvement ChangeColumn->End_Partial

Caption: HILIC troubleshooting workflow for isomer resolution.

Guide 2: Addressing Peak Tailing in PGC

This guide outlines steps to diagnose and resolve peak tailing issues when separating this compound isomers on a Porous Graphitized Carbon (PGC) column.

Problem: Asymmetric peaks with significant tailing.

PGC_PeakTailing Start Peak Tailing Observed ReduceSampleLoad Decrease Injection Volume or Sample Concentration Start->ReduceSampleLoad CheckPeakShape1 Tailing Reduced? ReduceSampleLoad->CheckPeakShape1 CheckMobilePhase Verify Mobile Phase pH and Composition CheckPeakShape1->CheckMobilePhase No End_Success Symmetric Peaks Achieved CheckPeakShape1->End_Success Yes CheckPeakShape2 Tailing Reduced? CheckMobilePhase->CheckPeakShape2 ColumnWash Perform Column Wash (as per manufacturer) CheckPeakShape2->ColumnWash No CheckPeakShape2->End_Success Yes CheckPeakShape3 Tailing Reduced? ColumnWash->CheckPeakShape3 ReplaceGuard Replace Guard Column CheckPeakShape3->ReplaceGuard No CheckPeakShape3->End_Success Yes End_Partial Partial Improvement ReplaceGuard->End_Partial

Caption: Troubleshooting peak tailing in PGC chromatography.

Experimental Protocols

Protocol 1: HILIC-MS for this compound Isomer Separation

This protocol is adapted from methodologies that have successfully separated 3'- and 6'-sialyllactose isomers.[1][2]

1. Chromatographic System:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Waters Atlantis HILIC Silica (2.1 x 50 mm, 3 µm).[2]

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 4 °C.

2. Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[2]

  • Mobile Phase B: Acetonitrile.[2]

3. Gradient Program:

Time (min)Flow Rate (mL/min)% B
0.0 - 1.00.383
1.0 - 1.10.383 → 50
1.1 - 3.00.350
3.0 - 3.10.350 → 83
3.1 - 10.00.383

4. Mass Spectrometry Detection (ESI-MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Detection: Multiple Reaction Monitoring (MRM) or full scan mode, depending on the objective.

Protocol 2: PGC-LC-MS for Isomeric Separation of Sialylated Glycans

This protocol is based on the principles of using PGC for high-resolution separation of glycan isomers.[3][4]

1. Chromatographic System:

  • LC System: A nano- or micro-flow LC system is recommended.

  • Column: Hypercarb PGC (e.g., 100 x 2.1 mm, 5 µm or a longer capillary column).

  • Column Temperature: 50 °C.

2. Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).

  • Mobile Phase B: Acetonitrile.

3. Gradient Program: A shallow, multi-step gradient is often required for optimal separation. An example is provided below, but this should be optimized for the specific isomers of interest.

Time (min)Flow Rate (µL/min)% B
02002
52002
9520040
10020080
11020080
1112002
1202002

4. Mass Spectrometry Detection (ESI-MS):

  • Ionization Mode: ESI, Negative.

  • Detection: High-resolution mass spectrometry is recommended for accurate mass determination and structural elucidation.

Quantitative Data Summary

The following tables summarize typical performance metrics for the separation of sialyllactose isomers using different chromatographic techniques.

Table 1: HILIC Separation of 3'-SL and 6'-SL [1]

Parameter3'-Sialyllactose6'-Sialyllactose
Recovery (%) 88.6 - 94.789.0 - 91.4
Matrix Effect (%) 103.1 - 113.9101.9 - 108.4
Precision (CV, %) < 15< 15

Table 2: PGC-LC-MS of Sialyllactose Isomers [3]

IsomerRetention Time (min)
6'-Sialyllactose 64.2
3'-Sialyllactose 67.7
Note: Baseline separation was achieved.

Visualization of Separation Principles

The following diagram illustrates the fundamental principles of separation for HILIC, PGC, and Anion-Exchange chromatography for this compound isomers.

Separation_Principles cluster_HILIC HILIC cluster_PGC PGC cluster_AEX Anion-Exchange HILIC_principle Separation based on hydrophilicity. More polar isomers (e.g., 3'-SL) are retained longer. PGC_principle Separation based on shape and polarizability. Isomers with greater planarity interact more strongly with the graphitic surface. AEX_principle Separation based on charge. Isomers with more sialic acid residues or more accessible charges are retained longer.

Caption: Principles of this compound isomer separation.

References

minimizing degradation of Disialyllactose during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Disialyllactose (DSL) during sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Possible Cause Recommended Solution
Low recovery of DSL in extracted samples. Acid or alkaline hydrolysis: Sialic acid linkages are labile and can be cleaved under acidic (pH < 4) or alkaline (pH > 7) conditions, especially at elevated temperatures.[1]Maintain the pH of all solutions between 6.0 and 7.5 during extraction and processing. Use buffered solutions to ensure pH stability.
Enzymatic degradation: Sialidases present in the sample matrix can cleave sialic acid residues from DSL.Work at low temperatures (0-4°C) to minimize enzymatic activity. Consider the use of sialidase inhibitors if compatible with your downstream analysis.
Lactonization: The carboxylic acid group of sialic acid can form an intramolecular ester with a hydroxyl group, especially under acidic conditions, leading to a change in structure and analytical response.[1]Avoid acidic conditions. If unavoidable, consider derivatization of the carboxylic acid group (e.g., methyl esterification) to prevent lactone formation.[1][2][3]
Inconsistent quantification results between replicates. Variable sample preparation conditions: Minor differences in pH, temperature, or incubation times between samples can lead to varying degrees of degradation.Standardize all sample preparation steps meticulously. Use calibrated equipment and prepare fresh solutions.
Incomplete derivatization: If using derivatization to stabilize DSL, incomplete reactions can lead to a mixture of native and derivatized forms, causing quantification errors.[4]Optimize derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete reaction. Use an internal standard to monitor reaction efficiency.
Poor chromatographic peak shape (tailing, broadening) in HPLC/UPLC analysis. Interaction with metal ions: Sialic acids can chelate with metal ions in the analytical system, leading to peak tailing.Use a metal-free or bio-inert HPLC/UPLC system. Pre-treat the system by flushing with a chelating agent like EDTA if metal contamination is suspected.
Sub-optimal mobile phase pH: The ionization state of the sialic acid carboxyl groups is pH-dependent and can affect chromatographic behavior.Optimize the mobile phase pH to ensure consistent ionization of DSL. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used for reversed-phase chromatography.
Loss of sialic acid signal in mass spectrometry (MS) analysis. In-source fragmentation/decay: The glycosidic linkages of sialic acids are prone to cleavage in the MS source, especially in positive ion mode.[2]Analyze samples in negative ion mode, which often provides better stability for acidic molecules like DSL. Consider derivatization to stabilize the sialic acid residues.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for storing this compound samples?

A1: For short-term storage (up to 24 hours), samples should be kept at 2-8°C at a neutral pH (6.5-7.5). For long-term storage, it is recommended to freeze samples at -20°C or -80°C immediately after collection and maintain a neutral pH. Avoid repeated freeze-thaw cycles.

Q2: Can I use acid precipitation to remove proteins from my sample?

A2: The use of strong acids for protein precipitation should be avoided as it can lead to significant degradation of DSL.[1] Alternative methods such as ultrafiltration with an appropriate molecular weight cutoff or organic solvent precipitation (e.g., with cold ethanol or acetonitrile) are recommended. If an acidic reagent is necessary, use it at the lowest possible concentration and temperature, and neutralize the sample immediately after precipitation.

Q3: Is derivatization necessary for this compound analysis?

A3: While not always mandatory, derivatization of the sialic acid's carboxylic acid group (e.g., methyl esterification or amidation) is highly recommended, especially for mass spectrometry-based analysis.[2][3][5] This chemical modification prevents lactonization, stabilizes the labile sialic acid linkage, and can improve ionization efficiency in MS.[2][3]

Q4: What type of analytical column is best suited for this compound analysis?

A4: The choice of column depends on the analytical technique. For High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), specialized carbohydrate columns (e.g., CarboPac series) are used. For LC-MS analysis, porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns often provide good retention and separation of polar oligosaccharides like DSL.

Q5: How can I troubleshoot a noisy baseline in my HPAEC-PAD analysis?

A5: A noisy baseline in HPAEC-PAD can be caused by several factors, including contaminated eluents (especially with carbonates from atmospheric CO2), a fouled electrode, or bacterial contamination in the water source.[6] Ensure you are using high-purity, freshly prepared eluents under a helium or nitrogen atmosphere. Regularly clean the gold electrode according to the manufacturer's instructions. If the problem persists, check the quality of your deionized water.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Milk Samples

This protocol is designed to extract DSL from milk while minimizing degradation.

  • Sample Collection and Initial Preparation:

    • Collect fresh milk samples and immediately place them on ice.

    • For every 1 mL of milk, add 10 µL of a protease inhibitor cocktail.

    • Centrifuge the milk at 4,000 x g for 30 minutes at 4°C to separate the fat layer.

    • Carefully collect the skim milk fraction, avoiding the upper fat layer and the pellet at the bottom.

  • Protein Precipitation (Non-Acidic):

    • To 1 mL of skim milk, add 4 mL of ice-cold ethanol.

    • Vortex briefly and incubate at -20°C for 2 hours to precipitate proteins.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the oligosaccharides.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a graphitized carbon SPE cartridge by washing with 3 mL of 80% acetonitrile in 0.1% trifluoroacetic acid, followed by 3 mL of water. Note: Brief exposure to dilute acid during conditioning is acceptable, but the sample should be loaded under neutral conditions.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other impurities.

    • Elute the oligosaccharides with 4 mL of 40% acetonitrile in water.

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample in a vacuum centrifuge.

    • Reconstitute the dried sample in a known volume of high-purity water for analysis.

Protocol 2: Derivatization of this compound (Methyl Esterification)

This protocol stabilizes the sialic acid residues for improved analysis.

  • Reagent Preparation:

    • Prepare a fresh solution of 50 mg/mL 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in methanol.

    • Prepare a fresh solution of 1 M N-methylmorpholine in methanol.

  • Derivatization Reaction:

    • To the dried DSL sample, add 100 µL of the EDC solution and 10 µL of the N-methylmorpholine solution.

    • Vortex briefly and incubate at 37°C for 1 hour.

  • Reaction Quenching and Cleanup:

    • Stop the reaction by adding 10 µL of glacial acetic acid.

    • Dry the sample in a vacuum centrifuge.

    • Perform a solid-phase extraction cleanup using a C18 cartridge to remove excess reagents.

    • Reconstitute the sample in an appropriate solvent for analysis.

Visualizations

experimental_workflow cluster_extraction DSL Extraction from Milk start Milk Sample centrifuge1 Centrifuge (4000g, 4°C) start->centrifuge1 skim_milk Collect Skim Milk centrifuge1->skim_milk protein_precip Add Cold Ethanol skim_milk->protein_precip incubate Incubate (-20°C) protein_precip->incubate centrifuge2 Centrifuge (10000g, 4°C) incubate->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant spe SPE Cleanup supernatant->spe dry Dry Sample spe->dry reconstitute Reconstitute for Analysis dry->reconstitute

Caption: Workflow for this compound Extraction.

degradation_pathways cluster_degradation Degradation Factors DSL This compound (DSL) acid_hydrolysis Acidic pH (<4) DSL->acid_hydrolysis alkaline_hydrolysis Alkaline pH (>7) DSL->alkaline_hydrolysis high_temp High Temperature DSL->high_temp sialidase Sialidase Enzymes DSL->sialidase degraded_products Degraded Products (e.g., Sialic Acid + Sialyllactose) acid_hydrolysis->degraded_products Cleavage lactonization Lactonized DSL acid_hydrolysis->lactonization Intramolecular Esterification alkaline_hydrolysis->degraded_products Cleavage high_temp->degraded_products Accelerates Cleavage sialidase->degraded_products Enzymatic Cleavage

Caption: Factors Leading to this compound Degradation.

ganglioside_biosynthesis cluster_pathway Simplified Ganglioside Biosynthesis Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer + Glucose LacCer Lactosylceramide GlcCer->LacCer + Galactose GM3 GM3 LacCer->GM3 + Sialic Acid GD3 GD3 (contains Disialic Acid) GM3->GD3 + Sialic Acid GM2 GM2 GM3->GM2 + GalNAc GT3 GT3 GD3->GT3 + Sialic Acid GD2 GD2 GD3->GD2 + GalNAc GM1 GM1 GM2->GM1 + Galactose GD1a GD1a GD2->GD1a + Galactose GD1b GD1b GD2->GD1b + Sialic Acid GT1b GT1b GD1a->GT1b + Sialic Acid

Caption: Simplified Ganglioside Biosynthesis Pathway.

References

Validation & Comparative

A Comparative Guide to Sialylated Oligosaccharides and Their Impact on Cognitive Function: Disialyllactose vs. 3'-Sialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of two sialylated human milk oligosaccharides (HMOs), Disialyllactose (DSL) and 3'-sialyllactose (3'-SL), on cognitive function. While research into the neurocognitive benefits of HMOs is a burgeoning field, it is important to note that the available experimental data is significantly more robust for 3'-SL and its isomer, 6'-sialyllactose (6'-SL), than for DSL. Consequently, this guide will present a comprehensive overview of the current findings on 3'-SL and 6'-SL as primary comparators, while highlighting the existing knowledge gap regarding the specific cognitive effects of this compound.

Executive Summary

Sialylated HMOs are recognized as crucial components of human breast milk that contribute to infant brain development. Their primary mechanism is believed to involve the delivery of sialic acid, an essential nutrient for synaptogenesis, myelination, and neural communication.[1] Both 3'-SL and 6'-SL have been the subject of numerous preclinical studies investigating their roles in enhancing learning, memory, and other cognitive domains. In contrast, research specifically investigating the cognitive impacts of this compound is currently limited.

This guide summarizes the available quantitative data from animal models, details the experimental protocols used in key studies, and visualizes the proposed signaling pathways through which these molecules may exert their effects.

Data Presentation: Quantitative Effects on Cognitive Function

The following tables summarize the quantitative findings from preclinical studies on 3'-SL and 6'-SL. Due to the lack of available data, a corresponding table for this compound cannot be provided at this time.

Table 1: Effects of 3'-Sialyllactose (3'-SL) on Cognitive Function in Animal Models

Animal ModelDosageDurationCognitive TaskKey FindingsReference
C57BL/6 Mice350 mg/kg/day (oral)6 weeksBehavioral tests (unspecified)Promoted cognitive and memory development. Increased expression of learning-related genes (NCAM, glutamate receptors, FGFR).[2]
Growing Pigs0.2673% of diet (as-is basis)Postnatal days (PND) 2-61Novel Object RecognitionNo significant effects on learning and memory.[3][4]
Growing Pigs500 mg/L in milk replacerPND 2-33Novel Object RecognitionNo significant effects on learning and memory.[3][4]

Table 2: Effects of 6'-Sialyllactose (6'-SL) on Cognitive Function in Animal Models

Animal ModelDosageDurationCognitive TaskKey FindingsReference
Growing Pigs0.2673% of diet (as-is basis)PND 2-61Novel Object RecognitionNo significant effects on learning and memory.[3][4]
Growing Pigs500 mg/L in milk replacerPND 2-33Novel Object RecognitionNo significant effects on learning and memory.[3][4]
Preterm PigsOligosaccharide-enriched whey19 daysSpatial T-mazeA higher proportion of supplemented pigs reached the learning criteria compared to controls.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols from key studies on 3'-SL and 6'-SL.

Study: Supplementation of 3'-Sialyllactose During the Growth Period Improves Learning and Memory Development in Mice[2]
  • Animal Model: 3-week-old C57BL/6 mice.

  • Dietary Intervention: Oral administration of 3'-SL at a dose of 350 mg/kg/day for 6 weeks.

  • Cognitive Assessment: A battery of behavioral tests was conducted to evaluate cognitive and memory development. The specific tests utilized were not detailed in the abstract.

  • Biochemical Analysis: Post-intervention, hippocampal tissue was analyzed for differentially expressed genes (DEGs) related to memory and cognition. Sialic acid metabolism in the hippocampus was also assessed.

  • Microbiota Analysis: The composition of the intestinal microbiota was analyzed to determine the effects of 3'-SL supplementation.

Study: Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs[3][4]
  • Animal Model: 2-day-old male piglets.

  • Dietary Intervention: Piglets were randomly assigned to one of three diet groups: a control commercial milk replacer, the control diet supplemented with 3'-SL, or the control diet supplemented with 6'-SL. The sialyllactose was added at a rate of 0.2673% of the diet on an as-is basis, which equated to 500 mg/L in the milk replacer phase (PND 2-33) and 2.673 g/kg in the mash diet phase (PND 33-61).

  • Cognitive Assessment: The Novel Object Recognition (NOR) task was used to assess learning and memory at two time points.

  • Neuroimaging: Magnetic Resonance Imaging (MRI) was used to assess structural brain development.

Study: Bovine Milk Oligosaccharides with Sialyllactose Improves Cognition in Preterm Pigs[5][6]
  • Animal Model: Preterm pigs delivered by cesarean section at 90% gestation.

  • Dietary Intervention: Pigs were fed a milk diet supplemented with either an oligosaccharide-enriched whey containing sialyllactose or lactose (control) for 19 days.

  • Cognitive Assessment: Cognitive performance was evaluated using a spatial T-maze task.

  • Neurobiological Analysis: Brains were collected for ex vivo MRI, gene expression analysis (focusing on sialic acid metabolism, myelination, and ganglioside biosynthesis in the hippocampus), and sialic acid measurements.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which sialylated oligosaccharides influence cognitive function are still under investigation. However, research suggests that the provision of sialic acid is a key mechanism. Sialic acid is a vital component of gangliosides and polysialylated neural cell adhesion molecules (PSA-NCAM), which are critical for neuronal development and synaptic plasticity.[1][2]

Proposed Signaling Pathway for 3'-Sialyllactose

One study suggests that 3'-SL supplementation may enhance cognitive function by increasing the expression of learning-related genes.[2] This could be mediated through the upregulation of PSA-NCAM, which in turn interacts with Fibroblast Growth Factor Receptor (FGFR) and glutamate receptors to promote synaptic growth and plasticity.[2]

G cluster_gut Gut cluster_brain Brain 3SL_gut 3'-Sialyllactose Sialidase Bacterial Sialidase 3SL_gut->Sialidase Hydrolysis Free_SA Free Sialic Acid Sialidase->Free_SA SA_brain Sialic Acid Incorporation Free_SA->SA_brain Blood-Brain Barrier Transport PSA_NCAM Increased PSA-NCAM SA_brain->PSA_NCAM FGFR FGFR Activation PSA_NCAM->FGFR Glutamate_R Glutamate Receptor Modulation PSA_NCAM->Glutamate_R Synaptic_Plasticity Enhanced Synaptic Plasticity & Growth FGFR->Synaptic_Plasticity Glutamate_R->Synaptic_Plasticity Cognition Improved Cognitive Function Synaptic_Plasticity->Cognition

Caption: Proposed mechanism of 3'-SL on cognitive function.

General Experimental Workflow for Sialyllactose Cognitive Studies

The following diagram illustrates a typical workflow for investigating the effects of sialyllactose supplementation on cognitive function in animal models.

G Start Animal Model Selection (e.g., Piglets, Mice) Diet Dietary Intervention - Control - 3'-SL or 6'-SL Supplementation Start->Diet Behavior Cognitive & Behavioral Testing (e.g., NOR, T-Maze) Diet->Behavior Imaging Neuroimaging (e.g., MRI) Diet->Imaging Analysis Post-mortem Tissue Analysis - Gene Expression - Protein Levels - Sialic Acid Content Diet->Analysis Data Data Analysis & Interpretation Behavior->Data Imaging->Data Analysis->Data

Caption: General experimental workflow for sialyllactose studies.

Conclusion and Future Directions

The available evidence suggests that sialylated oligosaccharides, particularly 3'-SL and 6'-SL, play a role in cognitive development, although the effects can be subtle and may depend on the animal model, cognitive task, and developmental stage. While some studies demonstrate positive outcomes in learning and memory, others report minimal to no significant effects.[2][3][4] This highlights the need for further research to elucidate the precise conditions under which these molecules exert their beneficial effects.

Crucially, there is a significant dearth of research on the specific cognitive effects of this compound. Future studies should aim to:

  • Investigate the cognitive effects of different forms of this compound (e.g., 6,6'-disialyllactose, disialyllacto-N-tetraose) in various animal models.

  • Conduct direct comparative studies of this compound, 3'-sialyllactose, and 6'-sialyllactose to understand their relative potencies and mechanisms of action.

  • Elucidate the detailed signaling pathways and molecular targets of these sialylated oligosaccharides in the brain.

A deeper understanding of the structure-function relationship of different sialylated HMOs will be instrumental for the development of novel nutritional interventions and therapeutics aimed at supporting and enhancing cognitive function throughout the lifespan.

References

The Influence of Disialyllactose and Fucosyllactose on Infant Gut Microbiota: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two key human milk oligosaccharides, Disialyllactose (DSL) and Fucosyllactose (FL), reveals their distinct yet complementary roles in shaping the infant gut microbiota. Both DSL and FL, crucial components of human breast milk, act as prebiotics, fostering a healthy microbial environment in the developing infant gut. However, emerging research highlights their differential effects on specific bacterial populations and metabolic outputs, providing valuable insights for the development of next-generation infant nutrition and therapeutics.

Fucosyllactose, particularly 2'-fucosyllactose (2'-FL), is the most abundant human milk oligosaccharide (HMO) and has been extensively studied. It is well-established for its potent bifidogenic activity, significantly promoting the growth of Bifidobacterium species, which are paramount for a healthy infant gut.[1][2][3] In contrast, this compound, a prominent member of the sialylated HMOs, which include 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), also supports the growth of beneficial bacteria, including certain strains of Bifidobacterium and Bacteroides.[4][5] While both HMOs contribute to a thriving gut ecosystem, the nuances of their impact on microbial composition and function are of significant interest to researchers.

Quantitative Comparison of Effects on Gut Microbiota

To facilitate a clear comparison, the following table summarizes the quantitative data from various in vitro and preclinical studies on the effects of this compound (represented by its sialyllactose components) and Fucosyllactose on key markers of infant gut health.

ParameterThis compound (Sialyllactose)Fucosyllactose (2'-FL)References
Change in Bifidobacterium Abundance Significant increase in Bifidobacterium population.[4] Promotes the growth of specific species like B. infantis and B. bifidum.[4]Strong and immediate increase in the relative abundance of Bifidobacteriaceae.[2][3][2][3][4]
Change in Other Beneficial Bacteria Promotes the growth of Bacteroides vulgatus.[4] May increase the abundance of butyrate-producing Lachnospiraceae in some contexts.[6]Can increase the abundance of Lactobacillus in some fermentation models.[4][6]
Short-Chain Fatty Acid (SCFA) Production Increases the production of total SCFAs, including acetate, propionate, and butyrate.[4][6] 3'-SL may preferentially stimulate butyrate production, while 6'-SL may lead to higher acetate and propionate.[6]Strongly increases acetate production, with increases in propionate and butyrate as well.[2][2][4][6]
Lactate Production Sialylated HMOs produced significantly less lactate than neutral HMOs in one in vitro study.[7]Lactate production is generally increased.[2][2][7]
Gas Production -Consistently lower gas production compared to lactose fermentation.[3][3]

Experimental Methodologies

The findings presented are based on a variety of experimental models that aim to simulate the infant gut environment.

In Vitro Fermentation Models

A common approach involves the use of in vitro fermentation systems with infant fecal inocula.[4][7] These studies typically proceed as follows:

  • Fecal Sample Collection: Fecal samples are collected from healthy, breastfed infants.

  • Inoculum Preparation: A fecal slurry is prepared and used to inoculate a fermentation medium.

  • Substrate Addition: Purified this compound (or its components 3'-SL and 6'-SL) or Fucosyllactose is added to the medium as the primary carbohydrate source.

  • Anaerobic Incubation: The cultures are incubated under anaerobic conditions at 37°C to mimic the environment of the colon.

  • Analysis: Samples are collected at various time points to analyze changes in microbial composition (using 16S rRNA gene sequencing or qPCR), SCFA and lactate concentrations (using chromatography), and gas production.

Preclinical Models

Animal models, such as neonatal piglets, are also utilized to study the effects of HMO supplementation in a more complex biological system.[8] These studies often involve:

  • Animal Models: Neonatal piglets are chosen due to the similarity of their gastrointestinal physiology to human infants.

  • Dietary Intervention: Piglets are fed infant formula supplemented with specific doses of DSL or FL. A control group receives a standard, unsupplemented formula.

  • Sample Collection: Fecal and intestinal content samples are collected throughout the study period.

  • Microbiota and Metabolite Analysis: Similar to in vitro studies, microbial composition and metabolite concentrations are analyzed to determine the effects of the HMO supplementation.

Visualizing the Impact: Workflows and Pathways

To better illustrate the processes involved in studying these HMOs and their downstream effects, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection cluster_invitro In Vitro Fermentation Fecal Samples (Infants) Fecal Samples (Infants) Anaerobic Culture Anaerobic Culture Fecal Samples (Infants)->Anaerobic Culture Inoculation Microbial & Metabolite Analysis Microbial & Metabolite Analysis Anaerobic Culture->Microbial & Metabolite Analysis Sampling HMO Supplementation (DSL or FL) HMO Supplementation (DSL or FL) HMO Supplementation (DSL or FL)->Anaerobic Culture

In Vitro Fermentation Workflow

HMO_Signaling_Pathway HMOs (DSL/FL) HMOs (DSL/FL) Gut Microbiota Gut Microbiota HMOs (DSL/FL)->Gut Microbiota Prebiotic Effect Bifidobacterium Bifidobacterium Gut Microbiota->Bifidobacterium Selective Growth SCFA Production SCFA Production Bifidobacterium->SCFA Production Fermentation Host Health Host Health SCFA Production->Host Health Immune Modulation, Gut Barrier Function

General HMO Signaling Pathway

Concluding Remarks

Both this compound and Fucosyllactose play integral roles in nurturing a healthy infant gut microbiota. Fucosyllactose, particularly 2'-FL, demonstrates a robust and immediate bifidogenic effect. This compound also promotes the growth of beneficial bacteria, including specific Bifidobacterium and Bacteroides species, and may have a distinct impact on SCFA profiles. The nuanced differences in their effects underscore the complexity and elegance of human milk composition. Further direct comparative clinical trials are warranted to fully elucidate their individual and synergistic contributions to infant health. This knowledge will be instrumental in optimizing infant formulas and developing targeted nutritional interventions to support healthy gut development in all infants.

References

Disialyllactose: An In Vitro Examination of Its Anti-Inflammatory Efficacy Compared to Other Prebiotics

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the in vitro anti-inflammatory properties of Disialyllactose, benchmarked against other common prebiotics. This document synthesizes experimental data on key inflammatory markers and pathways, providing detailed protocols and visual summaries to facilitate informed decision-making in research and development.

Introduction

Chronic inflammation is a significant driver of numerous diseases. The modulation of inflammatory responses through bioactive compounds is a key area of therapeutic research. Among these, human milk oligosaccharides (HMOs) and other prebiotics have garnered attention for their immunomodulatory and anti-inflammatory properties.[1] this compound (DSL), a prominent sialylated HMO, has been identified as a promising candidate for mitigating inflammatory processes. This guide provides a comparative analysis of the in vitro anti-inflammatory activity of this compound and its monosialylated counterpart, Sialyllactose (SL), against other well-established prebiotics such as Galactooligosaccharides (GOS) and 2'-fucosyllactose (2'-FL).

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and other prebiotics are often evaluated by their ability to suppress the production of pro-inflammatory mediators in various intestinal and immune cell lines, typically after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Inhibition of Pro-Inflammatory Cytokines and Mediators

Studies have demonstrated that sialylated oligosaccharides can exert direct immunomodulatory effects.[2] Specifically, 6'-Sialyllactose (6'-SL) has been shown to inhibit LPS-induced macrophage inflammation by regulating key inflammatory pathways.[3][4] This is achieved by reducing the expression of pro-inflammatory cytokines such as TNF-α and MCP-1.[3]

In comparative studies, both Sialyllactose (SL) and Galactooligosaccharides (GOS) have been shown to modulate epithelial barrier function, a key aspect of controlling inflammation.[1][5] While both compounds support epithelial wound repair, they exhibit distinct effects on microbiota composition and short-chain fatty acid (SCFA) production, which are known to have anti-inflammatory effects.[1][5] Another major HMO, 2'-fucosyllactose (2'-FL), has also demonstrated significant anti-inflammatory effects, often studied in conjunction with SL.[6]

The following table summarizes the comparative effects of these compounds on key inflammatory markers from in vitro studies.

CompoundCell LineInflammatory StimulusMarkerEffectReference
6'-Sialyllactose (6'-SL) RAW 264.7 MacrophagesLPSTNF-α mRNA↓ Inhibition[3]
6'-Sialyllactose (6'-SL) RAW 264.7 MacrophagesLPSMCP-1 mRNA↓ Inhibition[3]
6'-Sialyllactose (6'-SL) RAW 264.7 MacrophagesLPSiNOS Protein↓ Inhibition[3]
6'-Sialyllactose (6'-SL) RAW 264.7 MacrophagesLPSIL-1β Expression↓ Inhibition[4]
6'-Sialyllactose (6'-SL) RAW 264.7 MacrophagesLPSROS Production↓ Reduction[4][7]
2'-Fucosyllactose (2'-FL) & 6'-SL Mixture (5:1) HT-29 Epithelial CellsLPSInflammatory Genes↓ Restoration of homeostasis[6]
Sialyllactose (SL) Caco-2 Cells-Epithelial Differentiation↑ Induction (Alkaline Phosphatase)[1][5]
Galactooligosaccharides (GOS) Caco-2 Cells-Epithelial Differentiation↑ Induction (Alkaline Phosphatase)[1][5]

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory activity of this compound and related compounds is primarily attributed to their ability to modulate key intracellular signaling pathways that govern the inflammatory response. The Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways are central to this mechanism.

The NF-κB Signaling Pathway

NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes.[8][9] In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by agents like LPS, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[10][11] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus to initiate the transcription of inflammatory genes.[8][9]

6'-SL has been shown to inhibit the activation of NF-κB in macrophages.[3] This inhibitory effect disrupts the downstream production of cytokines and other inflammatory mediators.[3][4] The diagram below illustrates the canonical NF-κB activation pathway and the proposed point of inhibition by Sialyllactose.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkappaB NF-κB-IκBα Complex IKK->NFkB_IkappaB Phosphorylates IκBα IkappaB IκBα NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_IkappaB->NFkB_active IκBα Degradation DNA DNA (κB sites) NFkB_active->DNA Translocates & Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Initiates Sialyllactose 6'-Sialyllactose Sialyllactose->IKK Inhibits

Caption: NF-κB signaling pathway and Sialyllactose's inhibitory action.
The TLR4 Signaling Pathway

TLR4 is the primary receptor for LPS.[7] The binding of LPS to TLR4 initiates the downstream signaling cascade that activates NF-κB and other inflammatory pathways like the p38 MAPK pathway.[7][12][13] Studies suggest that 6'-SL may block the binding of LPS to TLR4, thereby preventing the initiation of the inflammatory response.[7] This represents an upstream mechanism of action that complements the direct inhibition of downstream components like the IKK complex.

The following diagram outlines the experimental workflow commonly used to assess these mechanistic actions.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Culture Cells (e.g., RAW 264.7) Pretreatment 2. Pretreat with Compound (e.g., this compound) Cell_Culture->Pretreatment Stimulation 3. Induce Inflammation (e.g., with LPS) Pretreatment->Stimulation RNA_Extraction 4a. RNA Isolation Stimulation->RNA_Extraction Protein_Extraction 4b. Protein Lysate & Supernatant Collection Stimulation->Protein_Extraction qRT_PCR 5a. qRT-PCR (Cytokine mRNA levels) RNA_Extraction->qRT_PCR Western_Blot 5b. Western Blot (NF-κB, iNOS levels) Protein_Extraction->Western_Blot ELISA 5c. ELISA (Secreted Cytokine levels) Protein_Extraction->ELISA

References

A Comparative Analysis of Disialyllactose and Other Sialylated Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Disialyllactose (DSL) and other prominent sialylated Human Milk Oligosaccharides (HMOs), namely 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL). The information presented is curated from scientific literature to aid in understanding their distinct and overlapping biological functions, with a focus on supporting experimental data for research and development applications.

Introduction to Sialylated HMOs

Human milk oligosaccharides (HMOs) are a complex group of glycans that represent the third most abundant solid component of human milk, after lactose and lipids.[1] Among these, sialylated HMOs, which contain one or more sialic acid residues, are of particular interest due to their significant roles in infant development and health.[2] These acidic oligosaccharides are involved in a myriad of biological processes, including immune modulation, gut microbiome shaping, pathogen inhibition, and brain development.[2][3] The most abundant and well-studied sialylated HMOs include 3'-Sialyllactose (3'-SL), 6'-Sialyllactose (6'-SL), and this compound (DSL). While 3'-SL and 6'-SL are monosialylated trisaccharides, DSL is a disialylated tetrasaccharide. Their structural differences, specifically the linkage of the sialic acid moiety, are believed to influence their biological activities.[4]

Comparative Biological Activities

While extensive research has been conducted on 3'-SL and 6'-SL, comparative studies that include this compound are less common. The following sections summarize the known biological activities of these three sialylated HMOs, with quantitative data presented where available from existing literature.

Prebiotic Activity

Sialylated HMOs serve as prebiotics, selectively promoting the growth of beneficial gut bacteria.[5]

  • 3'-Sialyllactose (3'-SL): Studies have shown that 3'-SL can be utilized by certain gut microbes. For instance, in vitro fermentation with fecal microbiota from healthy adults has demonstrated that 3'-SL supplementation can lead to an increase in the production of short-chain fatty acids (SCFAs), particularly butyrate.[6] Butyrate is a key energy source for colonocytes and has anti-inflammatory properties.

  • 6'-Sialyllactose (6'-SL): Similar to 3'-SL, 6'-SL also exhibits prebiotic activity. In vitro studies have shown its ability to be fermented by gut microbiota, leading to the production of SCFAs. Some studies suggest that 6'-SL may be utilized by a different subset of bacteria compared to 3'-SL.

  • This compound (DSL): Information on the specific prebiotic activity of DSL is limited in direct comparison to 3'-SL and 6'-SL. However, as a sialylated oligosaccharide, it is expected to be utilized by sialidase-producing bacteria in the gut.

Table 1: Comparative Prebiotic Effects of Sialylated HMOs

HMOKey Bacterial Genera PromotedMajor Short-Chain Fatty Acids (SCFAs) ProducedReference
3'-Sialyllactose (3'-SL) Bifidobacterium, BacteroidesButyrate, Acetate[6]
6'-Sialyllactose (6'-SL) Bifidobacterium, BacteroidesAcetate, Propionate[7]
This compound (DSL) Data not available in direct comparisonData not available in direct comparison
Immunomodulatory and Anti-inflammatory Effects

Sialylated HMOs are known to modulate the immune system and exhibit anti-inflammatory properties.

  • 3'-Sialyllactose (3'-SL): 3'-SL has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell-based assays.[8] It can also modulate the expression of genes involved in inflammatory pathways.

  • 6'-Sialyllactose (6'-SL): 6'-SL also possesses anti-inflammatory capabilities. Studies have indicated its ability to suppress inflammatory responses in various experimental models.[9]

  • This compound (DSL): While specific data on the immunomodulatory effects of DSL are scarce, its structural similarity to other sialylated HMOs suggests it may have similar properties.

Table 2: Comparative Anti-inflammatory Effects of Sialylated HMOs

HMOExperimental ModelKey Inflammatory Markers ReducedQuantitative Effect (if available)Reference
3'-Sialyllactose (3'-SL) LPS-stimulated macrophagesTNF-α, IL-1β, IL-6Dose-dependent reduction[8]
6'-Sialyllactose (6'-SL) LPS-stimulated macrophagesTNF-α, IL-1β, iNOSDose-dependent reduction[9]
This compound (DSL) Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
Inhibition of Pathogen Adhesion

A key function of sialylated HMOs is their ability to act as soluble decoy receptors, inhibiting the binding of pathogens to host cell surfaces.[10]

  • 3'-Sialyllactose (3'-SL): 3'-SL has been demonstrated to inhibit the adhesion of various pathogens, including Helicobacter pylori and enteropathogenic Escherichia coli (EPEC), to intestinal epithelial cells.[11]

  • 6'-Sialyllactose (6'-SL): 6'-SL also exhibits anti-adhesive properties against a range of pathogens.[11]

  • This compound (DSL): The presence of two sialic acid residues in DSL may enhance its binding affinity to certain pathogens, although direct comparative studies are needed to confirm this.

Table 3: Comparative Pathogen Adhesion Inhibition by Sialylated HMOs

HMOPathogenCell LineInhibition Efficiency (if available)Reference
3'-Sialyllactose (3'-SL) Clostridioides difficileCaco-2, HT-29, T84Significant reduction in adhesion[11]
6'-Sialyllactose (6'-SL) Clostridioides difficileCaco-2, HT-29, T84Significant reduction in adhesion[11]
This compound (DSL) Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
Neuroprotective Effects

Sialic acid is a crucial component of gangliosides and polysialic acid, which are abundant in the brain and play a vital role in neural development and function. Sialylated HMOs are considered a bioavailable source of sialic acid for the developing brain.[2]

  • 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL): Animal studies have suggested that supplementation with 3'-SL and 6'-SL can influence brain development and cognitive function.[12] However, a study in growing pigs showed minimal influence on cognitive and brain development with supplementation of either 3'-SL or 6'-SL.[13]

  • This compound (DSL): The higher sialic acid content of DSL could potentially offer enhanced neuroprotective benefits, but this requires further investigation through direct comparative studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. Below are generalized protocols for assessing the biological activities of sialylated HMOs.

In Vitro Prebiotic Activity Assay

This protocol outlines a method for assessing the prebiotic potential of sialylated HMOs using in vitro fermentation with human fecal microbiota.[14]

  • Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors. Homogenize the feces in a pre-reduced anaerobic buffer.

  • Batch Culture Fermentation: In an anaerobic chamber, add the fecal slurry to a basal nutrient medium. Supplement individual cultures with DSL, 3'-SL, 6'-SL, or a control (no added carbohydrate).

  • Incubation: Incubate the cultures at 37°C for a defined period (e.g., 24-48 hours).

  • Sample Analysis:

    • Microbial Composition: Analyze changes in the gut microbiota composition using 16S rRNA gene sequencing.

    • SCFA Production: Measure the concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the culture supernatant using gas chromatography (GC).

In Vitro Anti-inflammatory Assay

This protocol describes a method to evaluate the anti-inflammatory effects of sialylated HMOs on a macrophage cell line.[15]

  • Cell Culture: Culture a human monocyte cell line (e.g., THP-1) and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Inflammation Induction: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

  • HMO Treatment: Co-treat the LPS-stimulated cells with varying concentrations of DSL, 3'-SL, or 6'-SL.

  • Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).

  • Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes encoding inflammatory mediators.

Pathogen Adhesion Inhibition Assay

This protocol details a method to assess the ability of sialylated HMOs to inhibit the adhesion of pathogens to intestinal epithelial cells.[16][17]

  • Epithelial Cell Culture: Grow a human intestinal epithelial cell line (e.g., Caco-2 or HT-29) to confluence in a multi-well plate.

  • Pathogen Preparation: Culture the pathogen of interest (e.g., enteropathogenic E. coli) and label it with a fluorescent dye or radiolabel for quantification.

  • Inhibition Assay: Pre-incubate the labeled pathogens with different concentrations of DSL, 3'-SL, or 6'-SL.

  • Co-incubation: Add the pre-incubated pathogen-HMO mixture to the epithelial cell monolayer and incubate to allow for adhesion.

  • Quantification of Adhesion: Wash the wells to remove non-adherent bacteria. Lyse the epithelial cells and quantify the number of adherent bacteria by measuring fluorescence, radioactivity, or by plating serial dilutions for colony-forming unit (CFU) counting.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Prebiotic_Activity_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis FecalSample Fecal Sample Homogenization Homogenization in Anaerobic Buffer FecalSample->Homogenization FecalSlurry Fecal Slurry Homogenization->FecalSlurry BatchCulture Batch Culture (Anaerobic, 37°C) FecalSlurry->BatchCulture BasalMedium Basal Nutrient Medium BasalMedium->BatchCulture HMOs DSL, 3'-SL, 6'-SL, or Control HMOs->BatchCulture Microbiota 16S rRNA Sequencing (Microbiota Composition) BatchCulture->Microbiota SCFA Gas Chromatography (SCFA Production) BatchCulture->SCFA Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Initiates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines Induces Production Sialylated_HMOs This compound 3'-Sialyllactose 6'-Sialyllactose Sialylated_HMOs->NFkB_Pathway Inhibits Pathogen_Adhesion_Inhibition Mechanism of Pathogen Adhesion Inhibition cluster_host Host Cell Pathogen Pathogen HMO Sialylated HMO (DSL, 3'-SL, 6'-SL) EpithelialCell Intestinal Epithelial Cell Pathogen->EpithelialCell Adhesion HMO->Pathogen Binds to

References

A Comparative Guide to the Efficacy of Disialyllactose and Galactooligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of Disialyllactose (DSL) and Galactooligosaccharides (GOS), focusing on their impact on gut microbiota, immune modulation, and cognitive function. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies. While direct comparative studies on this compound are limited, this guide draws on data from studies on Sialyllactose (SL), a closely related sialylated oligosaccharide, to infer the potential effects of DSL.

Efficacy Comparison: this compound vs. Galactooligosaccharides

Gut Microbiota Modulation

Both DSL (inferred from SL) and GOS are recognized as prebiotics that can modulate the composition and activity of the gut microbiota. However, they appear to promote the growth of different beneficial bacteria.

FeatureThis compound (from Sialyllactose data)Galactooligosaccharides (GOS)
Primary Bifidogenic Effect Promotes the growth of Bifidobacterium in infant fecal cultures[1].Strong bifidogenic effect, significantly increasing Bifidobacterium populations in both infant and adult gut microbiota[1][2].
Effect on Bacteroides Promotes the outgrowth of Bacteroides in adult fecal cultures[1][2].Can increase Bacteroides in infant fecal cultures[1].
Effect on Lactobacillus No significant increase observed in in-vitro fecal cultures[1].Can promote the growth of Lactobacillus[3].
Short-Chain Fatty Acid (SCFA) Production Increases the production of acetate, propionate, and butyrate in vitro[4].Increases overall SCFA production.
Other Notable Effects Promotes the growth of SCFA-producing bacteria like Phascolarctobacterium and Lachnospiraceae in adults[4].Can help restore gut microbiota after antibiotic treatment.
Immune Modulation

DSL and GOS both exhibit immunomodulatory properties, primarily through their interaction with the gut-associated lymphoid tissue (GALT) and the production of anti-inflammatory molecules.

FeatureThis compound (from Sialyllactose data)Galactooligosaccharides (GOS)
Anti-inflammatory Mechanism Suppresses LPS-induced inflammation in macrophages by inhibiting the NF-κB and p38/MAPK signaling pathways[5]. Activates the Nrf2 antioxidant pathway[5].Exerts anti-inflammatory effects, though the specific signaling pathways are less clearly defined in the provided results.
Effect on Immune Cells Does not directly modulate the differentiation or maturation of human dendritic cells in vitro[6].Does not directly alter the differentiation or maturation of in vitro differentiated dendritic cells[6].
Epithelial Barrier Function Promotes epithelial barrier function by inducing cell differentiation and wound repair in vitro[1][2].Also supports epithelial barrier integrity and promotes wound repair in vitro[1][2].
Pathogen Inhibition May act as a soluble decoy receptor to prevent pathogen attachment to intestinal cells[7].Known to inhibit the binding of pathogens like Escherichia coli and Salmonella typhimurium.
Cognitive Function

The gut-brain axis is a key area of interest for prebiotics. Both DSL and GOS have shown potential benefits for cognitive health, likely mediated by their effects on the gut microbiota and inflammation.

FeatureThis compound (from Sialyllactose data)Galactooligosaccharides (GOS)
Cognitive Improvement Improves spatial cognition in preterm pigs[8][9]. Early life exposure to sialyllactose appears crucial for long-term cognitive function[10].May reduce stress and anxiety. Some studies suggest improvements in memory-related functions[11].
Neuroinflammation Can diminish stressor-induced anxiety-like behavior[12].Can attenuate surgery-induced neuroinflammation and cognitive dysfunction in animal models.
Mechanism of Action Upregulates genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis in the hippocampus[8][9]. Sialic acid is a crucial component of gangliosides and signaling molecules in the brain[11].Effects are thought to be mediated through the gut-brain axis, involving modulation of gut bacteria and their metabolites.
Contradictory Evidence Some studies in young pigs have shown no significant effect on recognition memory[11][13].The extent of cognitive benefits in healthy humans requires more research.

Experimental Protocols

In Vitro Fecal Fermentation for Microbiota Analysis

This protocol is a general representation of the methodology used in studies comparing the effects of different prebiotics on gut microbiota composition.

  • Fecal Sample Collection and Preparation: Collect fresh fecal samples from healthy donors (infants or adults). Prepare a fecal slurry by homogenizing the samples in a buffer solution under anaerobic conditions.

  • In Vitro Fermentation: In an anaerobic chamber, add the fecal slurry to a basal medium containing the prebiotic being tested (e.g., 10 mg/mL of DSL or GOS) or a control without added prebiotics.

  • Incubation and Sampling: Incubate the cultures at 37°C. Collect samples at various time points (e.g., 0, 3, 6, 9, 24 hours) for microbiota and metabolite analysis.

  • Microbiota Analysis: Extract bacterial DNA from the collected samples. Perform 16S rRNA gene sequencing to determine the microbial composition. Quantitative PCR (qPCR) can be used to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Bacteroides).

  • Metabolite Analysis: Analyze the concentration of short-chain fatty acids (SCFAs) in the culture supernatant using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC)[4].

Macrophage Anti-inflammatory Assay

This protocol outlines a common method to assess the anti-inflammatory potential of a compound.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Pre-treatment: Treat the macrophages with different concentrations of DSL or GOS for a specified period (e.g., 1 hour).

  • Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell cultures.

  • Analysis of Inflammatory Markers:

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

    • Gene Expression: Analyze the mRNA expression of inflammatory genes using quantitative real-time PCR (qRT-PCR).

    • Signaling Pathway Activation: Assess the phosphorylation status of key signaling proteins (e.g., NF-κB, p38 MAPK, Akt) by Western blotting[5].

  • Oxidative Stress Measurement: Evaluate the production of reactive oxygen species (ROS) using fluorescent probes like DHE[5].

Signaling Pathways and Workflows

G Sialyllactose Anti-inflammatory Signaling Pathway cluster_0 Sialyllactose Anti-inflammatory Signaling Pathway cluster_1 Sialyllactose Anti-inflammatory Signaling Pathway cluster_2 Sialyllactose Anti-inflammatory Signaling Pathway cluster_3 Sialyllactose Anti-inflammatory Signaling Pathway cluster_4 Sialyllactose Anti-inflammatory Signaling Pathway cluster_5 Sialyllactose Anti-inflammatory Signaling Pathway cluster_6 Sialyllactose Anti-inflammatory Signaling Pathway cluster_7 Sialyllactose Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p38 MAPK TLR4->p38 Akt Akt TLR4->Akt SL Sialyllactose SL->p38 Inhibits SL->Akt Inhibits Nrf2_inactive Nrf2 (inactive) SL->Nrf2_inactive Promotes release IKK IKK Akt->IKK IκB IκB IKK->IκB Phosphorylates NFκB_inactive NF-κB (inactive) IκB->NFκB_inactive NFκB_active NF-κB (active) NFκB_inactive->NFκB_active Releases Inflammation Pro-inflammatory Cytokines NFκB_active->Inflammation Upregulates Keap1 Keap1 Nrf2_inactive->Keap1 Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Releases ARE ARE Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces

Caption: Sialyllactose-mediated anti-inflammatory signaling.

G In Vitro Gut Microbiota Analysis Workflow A Fecal Sample Collection B Fecal Slurry Preparation A->B C In Vitro Fermentation (with DSL/GOS) B->C D Time-course Sampling C->D E DNA Extraction D->E H SCFA Analysis (GC/HPLC) D->H F 16S rRNA Gene Sequencing E->F G Microbiota Composition Analysis F->G I Metabolite Profile Analysis H->I

Caption: Workflow for in vitro gut microbiota analysis.

References

A Comparative Guide to the Analytical Cross-Validation of Disialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Disialyllactose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following sections detail the experimental protocols, present comparative quantitative data, and discuss the relative strengths and weaknesses of each technique to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The table below summarizes key validation parameters for HPAEC-PAD, LC-MS/MS, and quantitative NMR (qNMR) for the analysis of this compound or closely related sialylated oligosaccharides.

ParameterHPAEC-PADLC-MS/MSNMR Spectroscopy
**Linearity (R²) **>0.99[1][2][3]>0.99[4][5]>0.999
Limit of Detection (LOD) 0.4–0.6 pmol[3]0.3 µg/kg[5]~mg/L range
Limit of Quantification (LOQ) 0.15 mg/mL[6]1.0 µg/kg[5]~g/L range
Accuracy (% Recovery) 91.2% - 103.9%[3]90% - 110%Not typically measured by recovery
Precision (%RSD) < 5.5%[2]< 15%[6]< 1% for high concentration
Sample Derivatization Not required[7][8]Not required, but can be used[9]Not required
Structural Information Limited (retention time)High (fragmentation pattern)High (chemical shifts, coupling)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for each of the discussed techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a robust and highly sensitive method for the analysis of carbohydrates, including sialylated oligosaccharides, without the need for derivatization.[7][8]

Sample Preparation (from milk/infant formula):

  • For liquid samples, dilute an appropriate amount with ultrapure water.

  • For solid samples, accurately weigh and reconstitute in ultrapure water.

  • Centrifuge the sample to precipitate proteins and lipids.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.[10]

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA200.[2]

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used. For example, a gradient of 10-100 mM NaOH with 0-200 mM sodium acetate.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 - 25 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A four-potential waveform is commonly used for detection.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it a powerful tool for the quantification of this compound in complex biological matrices.[11][12]

Sample Preparation (from plasma/serum):

  • To 100 µL of plasma, add an internal standard solution (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[13][14]

LC-MS/MS Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the retention of polar analytes like this compound.[4][5][11]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary quantitative method (qNMR) that provides detailed structural information and does not require an identical standard for quantification, though a certified reference material is used for traceability.[17][18]

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).

  • Transfer the solution to an NMR tube.[19][20][21]

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard 1D proton pulse sequence with water suppression (e.g., presaturation) is used.[22]

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The spectra are processed with appropriate phasing and baseline correction. The integrals of the characteristic signals of this compound and the internal standard are carefully determined for quantification.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Selection Sample Biological Sample (e.g., Milk, Plasma) Prep Extraction & Purification Sample->Prep HPAEC HPAEC-PAD Prep->HPAEC LCMS LC-MS/MS Prep->LCMS NMR NMR Prep->NMR Linearity Linearity HPAEC->Linearity Accuracy Accuracy HPAEC->Accuracy Precision Precision HPAEC->Precision LOD_LOQ LOD/LOQ HPAEC->LOD_LOQ LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ NMR->Linearity NMR->Accuracy NMR->Precision NMR->LOD_LOQ Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Select Select Optimal Method Compare->Select

References

Validating the Neuroprotective Effects of Disialyllactose: A Proposed Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive framework for validating the neuroprotective effects of Disialyllactose (DSL) in animal models. Due to a notable lack of publicly available preclinical data on the neuroprotective efficacy of this compound, this document serves as a methodological guide, proposing relevant experimental designs and outcome measures based on established practices in neurodegenerative disease research. This guide will enable the objective assessment of DSL's performance against control groups and, eventually, other therapeutic alternatives.

While direct comparative data for this compound is not currently available in published literature, related compounds such as 6'-Sialyllactose have shown promise in mitigating neuroinflammation. This underscores the potential of sialic acid-containing oligosaccharides and the urgent need for rigorous preclinical evaluation of this compound.

Proposed Experimental Framework for DSL Evaluation

To robustly assess the neuroprotective potential of this compound, a multi-pronged approach employing various animal models of neurodegenerative diseases is recommended. This would involve evaluating DSL's impact on key pathological hallmarks, including cognitive decline, neuroinflammation, oxidative stress, and neuronal loss.

Animal Models

The choice of animal model is critical for recapitulating specific aspects of human neurodegenerative diseases. The following models are proposed for the initial validation of this compound:

  • Alzheimer's Disease (AD) Models:

    • APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial AD, leading to the age-dependent development of amyloid-beta (Aβ) plaques and cognitive deficits.

    • 5XFAD Mice: This model co-expresses five familial AD mutations, resulting in a more aggressive and rapid development of Aβ pathology, gliosis, and neuronal loss.

    • D-galactose-induced Aging Model: Chronic administration of D-galactose induces accelerated aging in rodents, characterized by oxidative stress, neuroinflammation, and cognitive impairment, mimicking aspects of sporadic AD.

  • Parkinson's Disease (PD) Models:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This neurotoxin-based model selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits characteristic of PD.

    • 6-OHDA (6-hydroxydopamine) Model: Intracerebral injection of this neurotoxin also causes specific degeneration of dopaminergic neurons.

    • Alpha-Synuclein Overexpression Models: Genetic models that overexpress wild-type or mutant human alpha-synuclein can replicate the formation of Lewy body-like inclusions, a key pathological feature of PD.

  • Stroke Models:

    • Middle Cerebral Artery Occlusion (MCAO): This surgical model involves the temporary or permanent occlusion of the middle cerebral artery, inducing focal cerebral ischemia and subsequent neuronal damage, mimicking ischemic stroke in humans.

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for evaluating the neuroprotective effects of this compound in a chosen animal model.

G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Outcome Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Animal Model Selection (e.g., APP/PS1 Mice) B Baseline Behavioral Testing A->B C Randomization into Groups (Vehicle, DSL doses) B->C D Chronic DSL Administration (e.g., Oral Gavage) C->D E Disease Progression/ Aging Period D->E F Post-Treatment Behavioral Testing E->F G Tissue Collection (Brain, Blood) F->G J Statistical Analysis of Behavioral & Molecular Data F->J H Biochemical Analysis (e.g., ELISA, Western Blot) G->H I Histopathological Analysis (e.g., Immunohistochemistry) G->I H->J I->J K Comparison between Vehicle and DSL Groups J->K L Conclusion on Neuroprotective Efficacy of DSL K->L

Figure 1. Proposed experimental workflow for DSL validation.

Data Presentation: Hypothetical Comparative Data Tables

To facilitate clear comparison, all quantitative data from these proposed studies should be summarized in structured tables. Below are examples of how such data could be presented.

Table 1: Effect of this compound on Cognitive Performance in APP/PS1 Mice (Morris Water Maze)

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (%)
Wild-Type + Vehicle20.5 ± 2.145.2 ± 3.5
APP/PS1 + Vehicle45.8 ± 3.922.1 ± 2.8
APP/PS1 + DSL (Low Dose)35.2 ± 3.530.5 ± 3.1
APP/PS1 + DSL (High Dose)28.9 ± 2.8 38.7 ± 3.3

*p < 0.05, **p < 0.01 compared to APP/PS1 + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Neuroinflammatory Markers in the Hippocampus of LPS-treated Mice

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)Iba1-positive Cells (cells/mm²)
Saline + Vehicle15.2 ± 1.810.5 ± 1.225.6 ± 3.1
LPS + Vehicle58.9 ± 5.242.1 ± 4.598.4 ± 8.7
LPS + DSL (Low Dose)40.1 ± 4.131.8 ± 3.665.2 ± 6.3*
LPS + DSL (High Dose)25.7 ± 2.9 20.3 ± 2.540.1 ± 4.5**

*p < 0.05, **p < 0.01 compared to LPS + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Oxidative Stress Markers in the Striatum of MPTP-treated Mice

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)
Saline + Vehicle2.1 ± 0.215.8 ± 1.5
MPTP + Vehicle5.8 ± 0.58.2 ± 0.9
MPTP + DSL (Low Dose)4.2 ± 0.411.5 ± 1.1
MPTP + DSL (High Dose)3.1 ± 0.3 13.9 ± 1.3

*p < 0.05, **p < 0.01 compared to MPTP + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Chronic Administration of this compound in APP/PS1 Mice
  • Animals: Male APP/PS1 transgenic mice and wild-type littermates (6 months of age).

  • Groups:

    • Group 1: Wild-type + Vehicle (distilled water).

    • Group 2: APP/PS1 + Vehicle.

    • Group 3: APP/PS1 + DSL (50 mg/kg/day).

    • Group 4: APP/PS1 + DSL (100 mg/kg/day).

  • Administration: DSL is dissolved in distilled water and administered daily via oral gavage for 3 months.

  • Behavioral Testing (Morris Water Maze):

    • Performed during the last week of treatment.

    • Mice are trained to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day).

    • Escape latency to find the platform is recorded.

    • On day 6, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.

  • Tissue Collection and Analysis:

    • Following behavioral testing, mice are euthanized, and brains are collected.

    • One hemisphere is fixed for immunohistochemical analysis of Aβ plaques and microgliosis (Iba1 staining).

    • The other hemisphere is dissected (hippocampus and cortex) and snap-frozen for biochemical analysis of Aβ levels (ELISA) and inflammatory markers (e.g., TNF-α, IL-1β by multiplex assay).

Acute Neuroprotection Study of this compound in a Mouse Model of Stroke
  • Animals: Adult male C57BL/6 mice.

  • Model: Transient middle cerebral artery occlusion (tMCAO) for 60 minutes followed by reperfusion.

  • Groups:

    • Group 1: Sham-operated + Vehicle.

    • Group 2: tMCAO + Vehicle.

    • Group 3: tMCAO + DSL (100 mg/kg).

  • Administration: DSL or vehicle is administered intravenously at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-tMCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement: At 24 hours, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

  • Molecular Analysis: Brain tissue from the ischemic penumbra is collected to analyze markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress (e.g., 4-HNE) by Western blot or immunohistochemistry.

Potential Signaling Pathways

The neuroprotective effects of sialic acid-containing compounds are thought to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its neuroprotective effects.

G cluster_0 Upstream Events cluster_1 Intracellular Signaling Cascades cluster_2 Nuclear Translocation & Gene Expression cluster_3 Cellular Outcomes DSL This compound (DSL) Receptor Cell Surface Receptor (e.g., Siglecs) DSL->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt NFkB_Inhibitor IκBα Receptor->NFkB_Inhibitor activates Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_Akt->Nrf2_Keap1 inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus NFkB NF-κB NFkB_Inhibitor->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB_nucleus->Inflammatory_Genes Neuroinflammation Reduced Neuroinflammation Inflammatory_Genes->Neuroinflammation Neuronal_Survival Increased Neuronal Survival Oxidative_Stress->Neuronal_Survival Neuroinflammation->Neuronal_Survival

Disialyllactose's Impact on Intestinal Cell Gene Expression: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of Disialyllactose on intestinal cells, drawing from key experimental data. This compound, a prominent human milk oligosaccharide, has demonstrated significant potential in modulating intestinal epithelial cell function, both in maintaining homeostasis and in protecting against pathogenic challenge. This document summarizes the key transcriptomic changes, details the experimental methodologies used in foundational studies, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key transcriptomic and protein-level changes observed in intestinal epithelial cells following treatment with this compound (SL), both alone and in the context of an inflammatory challenge with enterotoxigenic Escherichia coli (ETEC).

Condition Cell/Animal Model Key Upregulated Genes/Proteins Key Downregulated Genes/Proteins Pathway Modulation Reference
Sialyllactose (SL)Caco-2 cells (human colorectal adenocarcinoma)Alkaline Phosphatase (marker of differentiation)Genes involved in cell proliferationModulation of cell cycle control pathways, leading to halted proliferation and increased differentiation.[1][2][3]
SL + ETEC ChallengeIPEC-J2 cells (porcine intestinal epithelial)ZO-1 (tight junction protein)TNF-α, IL-1β, IL-6, TLR4, MyD88, NF-κB, Caspase 3, Caspase 9Inhibition of the TLR4/MyD88/NF-κB inflammatory signaling pathway; reduction in apoptosis.[4][5]
SL + ETEC ChallengeWeaned PigsZO-1, Nrf-2, KEAP-1, SIgA positive cellsTNF-α, IL-6, NF-κB, MyD88Suppression of inflammation, improvement in intestinal immunity and antioxidant capacity.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols from the key studies cited.

In Vitro Model of Intestinal Epithelial Barrier Function[1][3]
  • Cell Line: Caco-2 human colorectal adenocarcinoma cells, a well-established model for the small intestinal epithelium.

  • Culture: Cells are cultured until they form a fully polarized monolayer, which mimics the biochemical characteristics of the intestinal barrier.

  • Treatment: The polarized Caco-2 cell monolayers are exposed to Sialyllactose (SL) at a concentration of 10 mg/ml for 6 hours. A control group is treated with the medium alone.

  • Transcriptomic Analysis: After the 6-hour incubation, total RNA is extracted from the cells. A microarray analysis is then performed to investigate which cellular pathways are modulated by SL compared to the control.

In Vitro Model of ETEC-Induced Intestinal Injury[4][5]
  • Cell Line: IPEC-J2 porcine intestinal epithelial cells, a model for studying intestinal barrier integrity and host-pathogen interactions.

  • Pre-treatment: IPEC-J2 cells are pre-treated with Sialyllactose (SL).

  • Challenge: Following pre-treatment, the cells are challenged with enterotoxigenic Escherichia coli (ETEC).

  • Analysis:

    • Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA expression levels of key inflammatory and tight junction genes, including TNF-α, IL-1β, IL-6, TLR4, MyD88, NF-κB, and ZO-1.

    • Protein Analysis: Immunofluorescence is used to quantify the localization and abundance of proteins like ZO-1.

    • Apoptosis Assay: Flow cytometry is used to determine the levels of early-stage and total apoptosis, with qPCR analysis of Caspase 3 and 9 expression.

In Vivo Model of ETEC Challenge in Weaned Pigs[6]
  • Animal Model: Weaned pigs are used to study the effects of dietary supplementation with Sialyllactose in a whole-organism context.

  • Dietary Supplementation: Pigs are fed either a basal diet or a diet supplemented with Sialyllactose (5.0 g/kg).

  • Challenge: The pigs are orally infused with either ETEC or a sterile culture medium (control).

  • Outcome Measures:

    • Clinical Signs: Diarrhea incidence and fecal E. coli abundance are monitored.

    • Intestinal Permeability: Serum levels of diamine oxidase (DAO) and D-lactate are measured as markers of intestinal injury.

    • Histology and Apoptosis: Jejunal tissue is analyzed for the number of apoptotic cells.

    • Gene and Protein Expression: The expression levels of inflammation-related genes (TNF-α, IL-6, NF-κB, MyD88), antioxidant genes (Nrf-2, KEAP-1), and the abundance of the tight-junction protein ZO-1 are measured in intestinal tissues.

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the data.

G cluster_workflow In Vitro Experimental Workflow start Intestinal Epithelial Cells (e.g., Caco-2, IPEC-J2) treatment Treatment with This compound (SL) start->treatment challenge Inflammatory Challenge (e.g., ETEC) treatment->challenge Pre-treatment no_challenge Control (No Challenge) treatment->no_challenge Direct Effect analysis Transcriptomic & Functional Analysis (qPCR, Microarray, Protein Analysis) challenge->analysis no_challenge->analysis G cluster_pathway This compound Modulation of TLR4 Signaling ETEC ETEC TLR4 TLR4 ETEC->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits NFkB NF-κB MyD88->NFkB activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory induces transcription SL This compound SL->TLR4 downregulates SL->MyD88 downregulates SL->NFkB downregulates

References

Unraveling the Immunomodulatory Nuances of Disialyllactose Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of human milk oligosaccharides (HMOs) presents a treasure trove of bioactive molecules with profound implications for infant development and adult health. Among these, sialylated HMOs, particularly disialyllactose isomers, have garnered significant attention for their immunomodulatory potential. This guide provides an objective comparison of the immunomodulatory differences between key this compound isomers—3'-Sialyllactose (3'-SL), 6'-Sialyllactose (6'-SL), and Disialyllacto-N-tetraose (DSLNT)—supported by experimental data to aid in research and development endeavors.

Structural and Functional Overview

This compound isomers, while structurally similar, exhibit distinct biological activities stemming from the subtle difference in the linkage of sialic acid to the lactose core. In 3'-SL, sialic acid is attached to the 3' position of the galactose unit via an α2-3 linkage, whereas in 6'-SL, it is attached at the 6' position through an α2-6 linkage.[1] This seemingly minor variation influences their interaction with host cells and gut microbiota, leading to differential immunomodulatory outcomes.[1] DSLNT is a more complex, double-sialylated, non-fucosylated HMO.[2]

Both 3'-SL and 6'-SL are recognized for their prebiotic properties and their ability to support immune function, including acting as decoy receptors to prevent pathogen adhesion and exhibiting anti-inflammatory properties.[1][3][4] DSLNT has been particularly noted for its protective effects against necrotizing enterocolitis (NEC), a serious inflammatory bowel disease in premature infants.[2][5]

Comparative Immunomodulatory Effects: Experimental Data

The following table summarizes the quantitative data on the immunomodulatory effects of 3'-SL, 6'-SL, and DSLNT from various in vitro and in vivo studies.

IsomerExperimental ModelKey FindingsQuantitative DataReference
3'-Sialyllactose (3'-SL) LPS-activated murine and human macrophagesAttenuated inflammatory gene expression (IL-1β, IL-6, TNF).Significantly reduced IL-1β, IL-6, and TNF expression.[6]
LPS-activated dendritic cellsIncreased production of pro-inflammatory cytokines (IL-12p70, IL-23, TNF-α) and anti-inflammatory IL-10.Significantly increased IL-10 secretion.[7]
Hypoxia-induced neonatal mouse intestinal cellsRestored proliferation, reduced apoptosis, and relieved inflammation.-[8]
6'-Sialyllactose (6'-SL) LPS-induced RAW 264.7 macrophagesAttenuated LPS-induced p38 MAPK and Akt phosphorylation and p65 nuclear translocation. Inhibited expression of MMP9, IL-1β, and MCP-1. Reduced ROS levels.100 µM 6'-SL significantly reduced LPS-mediated ROS production by approximately 3-fold.[9][10]
LPS-activated dendritic cellsIncreased production of pro-inflammatory cytokines (IL-12p70, IL-23, TNF-α) and anti-inflammatory IL-10.Significantly increased IL-10 secretion.[7]
Hypoxia-induced neonatal mouse intestinal cellsRestored proliferation, reduced apoptosis, and relieved inflammation.-[8]
Disialyllacto-N-tetraose (DSLNT) Neonatal rat model of NECSignificantly reduced NEC development and improved survival.A DSLNT threshold of 241 nmol/mL in mother's milk had a sensitivity and specificity of 0.9 for NEC.[2][5]
Mother-infant cohort studiesLower concentrations in mother's milk were associated with a higher risk of NEC in preterm infants.DSLNT concentrations were lower in almost all milk samples in NEC cases compared with controls.[2]

Signaling Pathways in Immunomodulation

The immunomodulatory effects of this compound isomers are mediated through distinct signaling pathways.

6'-Sialyllactose: Inhibition of Pro-inflammatory Pathways and Activation of Antioxidant Response

6'-SL has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation in macrophages by targeting key inflammatory signaling cascades. It suppresses the phosphorylation of Akt and p38 Mitogen-Activated Protein Kinase (MAPK), which in turn inhibits the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[9][10] This leads to a downstream reduction in the expression of pro-inflammatory mediators. Concurrently, 6'-SL promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response.[9][10]

G cluster_0 Cell cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt Activation p38 p38 MAPK TLR4->p38 Activation NFkB NF-κB (p65) Akt->NFkB Activation p38->NFkB Activation Nuc Nucleus NFkB->Nuc Translocation Inflam Inflammatory Genes (IL-1β, MCP-1, MMP9) Nuc->Inflam Transcription SixSL 6'-Sialyllactose SixSL->Akt Inhibition SixSL->p38 Inhibition Nrf2 Nrf2 SixSL->Nrf2 Activation ARE ARE Nrf2->ARE Translocation & Binding Antioxidant Antioxidant Genes (HO-1) ARE->Antioxidant Transcription

Fig. 1: 6'-SL anti-inflammatory and antioxidant signaling.
3'-Sialyllactose: Attenuation of Inflammatory Gene Expression

3'-SL has been identified as a potent inhibitor of TLR4-induced low-grade inflammation in macrophages.[6] Transcriptome analysis revealed that 3'-SL attenuates the mRNA levels of a specific set of inflammatory genes. This anti-inflammatory effect is associated with reduced histone H3K27 acetylation at certain LPS-inducible enhancers. Furthermore, 3'-SL promotes the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), which are involved in cholesterol homeostasis and have anti-inflammatory roles.[6] Both 3'-SL and 6'-SL have also been shown to protect against NEC-induced intestinal damage by inhibiting the TLR4/NF-κB pathway.[8]

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Enhancers LPS-inducible Enhancers TLR4->Enhancers Activation ThreeSL 3'-Sialyllactose H3K27ac Histone H3K27 Acetylation ThreeSL->H3K27ac Reduces LXR_SREBP1 LXR / SREBP1 ThreeSL->LXR_SREBP1 Promotes Activity Enhancers->H3K27ac InflamGenes Inflammatory Gene Transcription H3K27ac->InflamGenes AntiInflam Anti-inflammatory Effects LXR_SREBP1->AntiInflam

Fig. 2: 3'-SL-mediated attenuation of inflammation.

Experimental Protocols

In Vitro Intestinal Inflammation Model: Caco-2/THP-1 Co-culture

This model is utilized to simulate the intestinal barrier and assess the immunomodulatory effects of compounds on epithelial and immune cells.[11]

Methodology:

  • Cell Culture: Human epithelial Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer. Human monocytic THP-1 cells are cultured separately.

  • Co-culture Setup: Differentiated THP-1 cells are seeded in the bottom of a culture plate. The Transwell inserts with the Caco-2 monolayer are then placed into the wells containing the THP-1 cells, establishing the co-culture system.

  • Inflammation Induction: Inflammation is typically induced by adding Lipopolysaccharide (LPS) to the basolateral side (THP-1 cell compartment).

  • Treatment: this compound isomers are added to the apical side (Caco-2 cell compartment).

  • Analysis: After a defined incubation period (e.g., 24 hours), cell culture supernatants from both compartments are collected for cytokine analysis by ELISA. The integrity of the Caco-2 monolayer can be assessed by measuring Transepithelial Electrical Resistance (TEER).

G cluster_0 Experimental Workflow A Seed Caco-2 cells on Transwell inserts B Differentiate Caco-2 for 21 days A->B D Establish Co-culture: Place Transwell with Caco-2 over THP-1 cells B->D C Seed THP-1 cells in well plate C->D E Induce inflammation (LPS) in basolateral compartment D->E F Add this compound isomers to apical compartment E->F G Incubate for 24 hours F->G H Collect supernatants for cytokine analysis (ELISA) G->H I Measure TEER for barrier integrity G->I

Fig. 3: Caco-2/THP-1 co-culture workflow.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of specific cytokines in biological samples.[9][12]

Methodology:

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and standards of known cytokine concentrations are added to the wells and incubated.

  • Detection: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugation: After another wash, a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: The plate is washed again, and a chromogenic substrate is added. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

The available evidence clearly indicates that this compound isomers, including 3'-SL, 6'-SL, and DSLNT, are potent immunomodulators with distinct mechanisms of action. While both 3'-SL and 6'-SL exhibit anti-inflammatory properties, they appear to influence different aspects of the immune response, from direct modulation of inflammatory signaling pathways to shaping the gut microbiota. DSLNT stands out for its significant protective role against NEC.

For researchers and drug development professionals, the choice of isomer will depend on the specific therapeutic target. The structural nuances of these molecules are key to their functional differences, highlighting the importance of considering specific isomers rather than a general class of sialylated oligosaccharides in the development of novel immunomodulatory agents. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and synergistic effects of these promising bioactive compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Disialyllactose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents is a cornerstone of operational safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of Disialyllactose, a non-hazardous biological compound. By adhering to these procedures, laboratories can ensure a safe working environment while maintaining the integrity of their research.

This compound: A Profile for Safe Handling

PropertyData
Acute Toxicity (Oral) No data available; considered non-toxic based on related compounds.[2]
Skin Corrosion/Irritation No data available; not expected to be an irritant.[2]
Serious Eye Damage/Irritation No data available; not expected to be an irritant.[2]
Hazard Classification Not classified as hazardous according to available information on similar compounds.[3][4]
Environmental Hazards No specific data available; as a biodegradable oligosaccharide, it is not expected to pose a significant environmental hazard.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting, treating it as a non-hazardous biological reagent.

1. Initial Assessment:

  • Confirm that the this compound waste is not mixed with any hazardous chemicals, biological agents (e.g., infectious materials), or radioactive substances.

  • If the this compound is in a solution, identify all other components of the solution to ensure they are also non-hazardous.

2. Decontamination (if applicable):

  • If the this compound has been used in a biological experiment and could potentially be contaminated with non-hazardous microorganisms, it is good laboratory practice to decontaminate the material.[5]

  • Autoclaving is a suitable method for the decontamination of biological materials.[6]

3. Disposal of Liquid Waste:

  • For small quantities of aqueous solutions of this compound, disposal down the sanitary sewer is generally acceptable, provided it complies with local regulations.[7][8]

  • Before disposal, neutralize the solution if it is acidic or basic.

  • Flush the drain with a generous amount of water to dilute the solution.

4. Disposal of Solid Waste:

  • Uncontaminated, solid this compound can be disposed of as regular municipal waste.[5]

  • Ensure the solid waste is placed in a securely sealed container to prevent dust formation.

5. Disposal of Empty Containers:

  • Rinse empty containers that held this compound with water.

  • Deface or remove the original label to avoid confusion.

  • The rinsed and unlabeled containers can typically be disposed of in the regular trash or recycled, depending on the container material and local recycling guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisialyllactoseDisposal start Start: this compound Waste check_contamination Is the waste mixed with hazardous materials? start->check_contamination hazardous_waste Follow Hazardous Waste Disposal Procedures check_contamination->hazardous_waste hazardous_path check_form Is the waste liquid or solid? check_contamination->check_form non_hazardous_path end End of Disposal Process hazardous_waste->end non_hazardous_path No hazardous_path Yes liquid_waste Liquid Waste check_form->liquid_waste liquid_path solid_waste Solid Waste check_form->solid_waste solid_path decontaminate Decontaminate if necessary (e.g., autoclave) liquid_waste->decontaminate municipal_waste Dispose in regular municipal waste solid_waste->municipal_waste liquid_path Liquid solid_path Solid sewer_disposal Dispose down sanitary sewer with ample water decontaminate->sewer_disposal sewer_disposal->end municipal_waste->end

Caption: Decision workflow for the proper disposal of this compound waste.

By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, contributing to a secure and efficient research environment. Always consult your institution's specific safety and waste disposal protocols.

References

Personal protective equipment for handling Disialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Disialyllactose in a laboratory setting. The following procedures are based on best practices for handling similar non-hazardous, water-soluble carbohydrate compounds.

Personal Protective Equipment (PPE)

When handling this compound powder, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory.
Hand Protection Nitrile or latex glovesInspect gloves for tears or holes before use.
Body Protection Laboratory coatShould be fully buttoned to protect skin and clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if dust generation is likely.

Note: Always follow your institution's specific Chemical Hygiene Plan and safety protocols.

Handling and Operational Plan

Proper handling procedures are essential to maintain the integrity of the product and the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a clean and organized workspace.

    • Verify that an emergency eye wash station and safety shower are readily accessible.[1]

    • Read the entire protocol before starting.

  • Weighing and Aliquoting:

    • Handle this compound in a well-ventilated area.[1]

    • To minimize dust, avoid shaking or agitating the container of powdered this compound.

    • Use a chemical fume hood or a balance with a draft shield when weighing the powder to prevent inhalation of fine particles.

    • Dry powders can accumulate static electricity; take precautions during transfer and mixing operations.[1]

  • Solubilization:

    • This compound is water-soluble.[1]

    • When preparing solutions, add the powder slowly to the solvent to avoid clumping and to control the dissolution rate.

  • General Hygiene:

    • Do not eat, drink, or smoke while handling chemicals.[1]

    • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1]

    • Remove any contaminated clothing immediately.[1]

First Aid Measures

In case of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation or discomfort persists.[1]
Skin Contact Wash the affected area with soap and water for 15-20 minutes. Seek medical advice if irritation develops.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Have the individual drink sips of water. Seek medical attention if discomfort occurs.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. As it is not classified as a hazardous substance, it can typically be disposed of as non-hazardous waste. However, always consult your institution's environmental health and safety office for specific guidance.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Prepare Clean Workspace check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety wear_ppe Don Appropriate PPE check_safety->wear_ppe weigh Weigh this compound (in ventilated area) wear_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose Dispose of Waste (per institutional guidelines) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands exposure In Case of Exposure first_aid Follow First Aid Procedures exposure->first_aid seek_medical Seek Medical Attention (if necessary) first_aid->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.